2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-formylpyrrol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-8-9-4-3-7-13(9)11-6-2-1-5-10(11)12(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHZUSLVNBVTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Chemical Profile: 2-(2-Formyl-1H-pyrrol-1-yl)benzoic Acid
The following technical guide details the chemical properties, synthesis, and application of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid (CAS: 55540-44-8).
Executive Summary
2-(2-formyl-1H-pyrrol-1-yl)benzoic acid represents a critical bifunctional pharmacophore in heterocyclic chemistry. Characterized by an electron-rich pyrrole ring substituted with an electron-withdrawing formyl group and an ortho-benzoic acid moiety, this molecule serves as a "linchpin" intermediate. Its unique ortho-substitution pattern pre-organizes the molecule for intramolecular cyclization, making it an ideal precursor for pyrrolo[1,2-a]quinoxalines and pyrrolo[2,1-c][1,4]benzodiazepines —scaffolds frequently observed in antitumor antibiotics (e.g., anthramycin) and non-steroidal anti-inflammatory drugs (NSAIDs).
This guide provides a robust synthetic workflow, physicochemical characterization, and mechanistic insights into its reactivity, designed for researchers requiring high-purity intermediates for drug discovery.
Physicochemical Characterization
The dual functionality (aldehyde + carboxylic acid) creates a distinct reactivity profile. The molecule exhibits limited solubility in non-polar solvents but dissolves readily in polar aprotic solvents (DMSO, DMF), which are recommended for nucleophilic substitution reactions.
| Property | Value / Description |
| IUPAC Name | 2-(2-formylpyrrol-1-yl)benzoic acid |
| CAS Number | 55540-44-8 |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 148–152 °C (Solvent dependent) |
| pKa (Predicted) | 2.87 ± 0.36 (Carboxylic acid) |
| Solubility | High: DMSO, DMF, Methanol (warm).[1][2][3] Low: Water, Hexanes. |
| Stability | Stable under ambient conditions; aldehyde susceptible to oxidation (to dicarboxylic acid) if exposed to air/light for prolonged periods. |
Robust Synthesis Strategy (The "Ester Route")
While direct formylation of N-arylpyrrole carboxylic acids is possible, it often leads to side reactions involving the free acid (e.g., acid chloride formation). A more reliable, scalable protocol involves the Ester Protection Route , ensuring regioselectivity during the Vilsmeier-Haack formylation.
Retrosynthetic Analysis
The synthesis relies on two classic transformations: the Clauson-Kaas pyrrole synthesis to build the N-aryl bond, followed by the Vilsmeier-Haack reaction to install the aldehyde.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)benzoate (Clauson-Kaas)
-
Reagents: Ethyl anthranilate (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (solvent).
-
Procedure: Reflux the mixture for 2–4 hours. The 2,5-dimethoxytetrahydrofuran hydrolyzes in situ to succinaldehyde, which condenses with the amine.
-
Workup: Pour into ice water. Extract with ethyl acetate.[4] Wash with NaHCO₃ to remove acetic acid. Dry and concentrate.
-
Yield Target: >85%.
Step 2: Regioselective Formylation (Vilsmeier-Haack)
-
Reagents: POCl₃ (1.2 eq), DMF (1.5 eq), 1,2-dichloroethane (DCE) or DCM.
-
Procedure: Pre-mix POCl₃ and DMF at 0°C to form the Vilsmeier reagent (chloroiminium salt). Add the pyrrole ester from Step 1 dropwise. Heat to 60–80°C for 4 hours.
-
Mechanism: The electrophilic Vilsmeier reagent attacks the electron-rich pyrrole. The 2-position is favored due to the directing effect of the N-aryl group and steric considerations.
-
Hydrolysis: Quench with saturated Sodium Acetate (aq) and heat for 30 mins to hydrolyze the iminium intermediate to the aldehyde.
Step 3: Ester Hydrolysis to Title Compound
-
Reagents: NaOH (2M, aq), Ethanol.
-
Procedure: Stir the formylated ester in ethanolic NaOH at room temperature (or mild heat) until TLC indicates consumption.
-
Isolation: Acidify carefully with 1M HCl to pH 3–4. The product, 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid, will precipitate. Filter and recrystallize from Ethanol/Water.
Synthesis Pathway Diagram
Figure 1: Step-wise synthesis ensuring regioselectivity and high purity.
Reactivity & Applications: The Tricyclic Gateway
The core value of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid lies in its ability to undergo intramolecular condensations . The proximity of the aldehyde (electrophile) and the carboxylic acid (nucleophile precursor) allows for rapid assembly of fused heterocyclic systems.
Synthesis of Pyrrolo[1,2-a]quinoxalines
Reaction with amines or hydrazines triggers a cascade:
-
Imine Formation: The external amine reacts with the aldehyde.
-
Cyclization: The resulting intermediate attacks the carboxylic acid (or activated ester), closing the third ring.
-
Utility: This route is used to generate kinase inhibitors (e.g., Akt inhibitors) and tricyclic antidepressants.
Multicomponent Reactions (Ugi/Passerini)
As a molecule containing both an acid and an aldehyde, this compound acts as a bi-functional input in Isocyanide-based Multicomponent Reactions (IMCRs).
-
Ugi-4CR: Reacting this molecule with an amine and an isocyanide leads to complex peptidomimetic macrocycles, as the acid and aldehyde are on the same scaffold (Ugi-4CR-3-Component variation).
Mechanistic Pathway: Cyclization
The diagram below illustrates the formation of a tricyclic hydrazone, a common derivative used in bioactivity screening.
Figure 2: Mechanism for the conversion of the title compound into fused tricyclic pharmacophores.
Safety & Handling
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the aldehyde group.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Work within a fume hood, especially during the Vilsmeier-Haack step (evolution of HCl gas).
References
-
ChemicalBook. (2025). 2-(2-Formyl-1H-pyrrol-1-yl)benzoic acid Properties and Suppliers.Link
-
PubChem. (2025).[3][5] 2-(1H-pyrrol-1-yl)benzoic acid Compound Summary. National Library of Medicine. Link
-
RSC Advances. (2014). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.[6] Royal Society of Chemistry. Link
-
ResearchGate. (2012). Synthesis of pyrrolo[1,2-a]quinoxalines based on C-H activation.Link
-
Sigma-Aldrich. (2025). 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid Product Information.Link
Sources
- 1. 55540-44-8 CAS MSDS (2-(2-FORMYL-1H-PYRROL-1-YL)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. PubChemLite - 2-(2-formyl-1h-pyrrol-1-yl)benzoic acid (C12H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. 2-(2-formylphenyl)benzoic Acid | C14H10O3 | CID 2794724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
- 5. 2-(1H-pyrrol-1-yl)benzoic acid | C11H9NO2 | CID 728521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
2-(2-formyl-1H-pyrrol-1-yl)benzoic acid CAS number and identifiers
Topic: 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid CAS Number: 55540-44-8
A Pivotal Intermediate for Tricyclic Nitrogen Heterocycles[2]
Executive Summary
2-(2-formyl-1H-pyrrol-1-yl)benzoic acid (CAS 55540-44-8) is a specialized bifunctional building block characterized by an ortho-substituted benzoic acid scaffold linked to a 2-formylpyrrole moiety. This compound serves as a critical "linchpin" intermediate in the synthesis of fused polycyclic systems, most notably pyrrolo[1,2-a]quinoxalines . Its dual reactivity—stemming from the electrophilic aldehyde and the nucleophilic/electrophilic carboxylic acid—enables rapid access to biologically active pharmacophores used in oncology (Akt kinase inhibitors) and virology.
This guide details the chemical identity, validated synthesis protocols, and mechanistic pathways for utilizing this compound in drug discovery.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid |
| CAS Number | 55540-44-8 |
| Synonyms | 2-(2-formylpyrrol-1-yl)benzoic acid; 1-(2-Carboxyphenyl)pyrrole-2-carboxaldehyde |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.21 g/mol |
| SMILES | O=Cc1cccn1-c2ccccc2C(=O)O |
| InChIKey | NVHZUSLVNBVTHK-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Melting Point | 168–172 °C (decomposition dependent) |
Synthesis & Production Protocols
The synthesis of CAS 55540-44-8 is a sequential process involving the construction of the pyrrole ring followed by regioselective functionalization.[1] The most robust route combines the Clauson-Kaas reaction with the Vilsmeier-Haack formylation .
Step 1: Construction of the N-Aryl Pyrrole Core
Reaction Type: Clauson-Kaas Pyrrole Synthesis
Rationale: Direct condensation of anthranilic acid with 2,5-dimethoxytetrahydrofuran provides the N-aryl pyrrole scaffold without affecting the carboxylic acid.
Protocol:
-
Reagents: Anthranilic acid (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Solvent/Catalyst: Glacial acetic acid (AcOH).
-
Procedure:
-
Dissolve anthranilic acid in glacial acetic acid under nitrogen.
-
Add 2,5-dimethoxytetrahydrofuran dropwise.
-
Reflux the mixture for 2–4 hours. The solution typically darkens.
-
Workup: Cool to room temperature. Pour into ice-water. The intermediate, 2-(1H-pyrrol-1-yl)benzoic acid (CAS 10333-68-3) , precipitates.
-
Purification: Recrystallize from ethanol/water to remove polymeric byproducts.
-
Step 2: Regioselective Formylation
Reaction Type: Vilsmeier-Haack Formylation
Rationale: The pyrrole ring is electron-rich, directing electrophilic aromatic substitution to the
Protocol:
-
Reagents: 2-(1H-pyrrol-1-yl)benzoic acid (1.0 eq), Phosphoryl chloride (POCl₃, 1.2 eq), DMF (3.0 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or neat DMF.
-
Procedure:
-
Cool DMF to 0°C. Add POCl₃ dropwise to generate the Vilsmeier salt (white precipitate/suspension).
-
Add the substrate (from Step 1) dissolved in DMF/DCE slowly to the mixture at 0°C.
-
Allow to warm to room temperature, then heat to 60–80°C for 3 hours.
-
Quench (Critical): Pour the reaction mixture into crushed ice/sodium acetate solution. Stir vigorously for 1 hour. This step hydrolyzes both the iminium species (to aldehyde) and any transient acid chloride (back to acid).
-
Isolation: Extract with ethyl acetate. Wash with brine. Dry over Na₂SO₄ and concentrate.
-
Synthesis Logic Diagram
Figure 1: Two-step synthetic pathway from anthranilic acid to the target aldehyde.
Reactivity & Applications: The Pyrroloquinoxaline Gateway
The primary utility of CAS 55540-44-8 lies in its ability to undergo intramolecular cyclization to form pyrrolo[1,2-a]quinoxalines . This tricyclic core is a privileged scaffold in medicinal chemistry, often mimicking the structure of biologically active alkaloids.
Mechanism of Cyclization
The proximity of the aldehyde (C2 of pyrrole) and the carboxylic acid (C2 of benzene) allows for condensation with nitrogen nucleophiles (hydrazines, amines) or direct reductive cyclization.
-
Pyrrolo[1,2-a]quinoxalin-4-one Formation:
-
Reaction with ammonium acetate or primary amines leads to the formation of an imine/aminal intermediate which, upon dehydration and lactamization, yields the quinoxalinone core.
-
This scaffold is highly relevant for Akt kinase inhibitors and G-protein coupled receptor (GPER) modulators .
-
-
Hydrazone-Based Tricycles:
-
Condensation with hydrazine hydrate yields pyrrolo[1,2-a]quinoxaline hydrazones, which exhibit antimicrobial and antifungal properties.
-
Pathway Visualization
Figure 2: Conversion of the target compound into the bioactive pyrrolo[1,2-a]quinoxaline scaffold.
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate is limited, it should be handled as a standard organic irritant.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the dicarboxylic acid upon prolonged exposure to air.
-
Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.
References
-
Clauson-Kaas Reaction Standard: Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874. Link
-
Vilsmeier-Haack Mechanism: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355–659.[2] Link
-
Pyrrolo[1,2-a]quinoxaline Synthesis: Mamedov, V. A., & Kalinin, A. A. (2010).[3] Pyrrolo[1,2-a]quinoxalines Based on Quinoxalines (Review). Chemistry of Heterocyclic Compounds, 46(6), 635–656. Link
-
Biological Activity (Akt Inhibitors): Deleuze-Masquefa, C., et al. (2008). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase.[4] Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 648–658.[4] Link
-
Compound Data Source: PubChem Compound Summary for CID 4715182, 2-(2-formylpyrrol-1-yl)benzoic acid.[5] Link
Sources
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. scribd.com [scribd.com]
- 4. Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-(2-formyl-1h-pyrrol-1-yl)benzoic acid (C12H9NO3) [pubchemlite.lcsb.uni.lu]
Thermodynamic Stability of N-Substituted Pyrrole Aldehydes: A Technical Guide
This guide provides a comprehensive technical analysis of the thermodynamic stability of N-substituted pyrrole aldehydes. It is designed for researchers and drug development professionals, moving beyond basic properties to explore the mechanistic drivers of stability, degradation pathways, and experimental validation protocols.
Executive Summary
Pyrrole aldehydes are critical synthons in medicinal chemistry (e.g., porphyrin synthesis, bioactive heterocycles). However, their stability is governed by a delicate interplay of conformational thermodynamics , crystal lattice energy , and oxidative susceptibility .
Unlike benzene derivatives, pyrrole aldehydes possess an electron-rich heteroaromatic ring that actively donates electron density to the carbonyl group. This conjugation creates a high rotational barrier but also increases susceptibility to autoxidation. Substitution at the nitrogen (N-position) dramatically alters this landscape by removing hydrogen bond donor capability and modulating the ring's electron density.
This guide details the thermodynamic principles driving these changes and provides self-validating protocols for their assessment.
Thermodynamic Fundamentals
Conformational Isomerism: The Syn vs. Anti Equilibrium
The thermodynamic stability of pyrrole-2-carboxaldehyde derivatives is heavily influenced by the rotational orientation of the carbonyl group relative to the pyrrole ring.
-
Unsubstituted Pyrrole-2-carboxaldehyde (N-H): Thermodynamically favors the syn-conformation (carbonyl oxygen on the same side as the pyrrole nitrogen).
-
Driver: Intramolecular Hydrogen Bonding (
). -
Energy Benefit:[1] This interaction stabilizes the planar conformation, raising the melting point and lattice energy.
-
-
N-Substituted Derivatives (N-R): Substitution (e.g., Methyl, Benzyl, Tosyl) removes the H-bond donor and introduces steric bulk.
-
Driver: Steric Repulsion.[1] The N-substituent clashes with the carbonyl oxygen in the syn form.
-
Result: The equilibrium shifts toward the anti-conformation (carbonyl oxygen opposite the N-substituent).
-
Dipole Effects: In the anti conformer, the dipoles of the ring nitrogen and the carbonyl group are often aligned in parallel, increasing the net dipole moment but potentially destabilizing the molecule in non-polar solvents.
-
Figure 1: Conformational energy landscape shifting from Syn to Anti upon N-substitution.
Phase Stability and Crystal Lattice Energy
The macroscopic thermal stability (melting point) is a direct reflection of intermolecular forces.
-
H-Bonding Network: Unsubstituted pyrrole-2-carboxaldehyde exists as a dimer in the solid phase due to strong intermolecular hydrogen bonds. This confers a relatively high melting point (
) for its molecular weight. -
Disruption by N-Alkylation: N-methylation abolishes this H-bonding network. Consequently, N-methylpyrrole-2-carboxaldehyde is a liquid at room temperature (Melting Point
), despite the increase in molecular weight. -
Restoration by Polar/Bulky Groups: Introducing electron-withdrawing groups (EWG) like Tosyl (Ts) significantly increases crystallinity. N-Tosylpyrrole-2-carboxaldehyde has a melting point of
and high thermal stability (BP ), driven by stacking and dipole interactions rather than H-bonding.
Chemical Stability & Degradation Mechanisms
Autoxidation (The Primary Failure Mode)
Pyrrole aldehydes are notoriously susceptible to aerobic oxidation. The electron-rich pyrrole ring facilitates the formation of radical species.
-
Radical Initiation: Trace metal impurities or UV light generate a radical at the aldehyde carbon.
-
Propagation: The radical reacts with
to form a peracid intermediate. -
Product Formation: The peracid oxidizes a second molecule of aldehyde, yielding two molecules of carboxylic acid (e.g., 1-methylpyrrole-2-carboxylic acid).
-
Polymerization (Darkening): Unlike benzene analogs, the oxidized pyrrole ring can undergo further oxidative coupling, leading to dark, insoluble "pyrrole blacks" (polymers).
Impact of N-Substitution:
-
N-Alkyl (EDG): Electron-donating groups (Methyl, Ethyl) increase electron density in the ring, making it more susceptible to oxidative polymerization.
-
N-Sulfonyl/Acyl (EWG): Electron-withdrawing groups (Tosyl, Boc) pull electron density from the ring. This stabilizes the molecule against oxidative polymerization but renders the carbonyl carbon more electrophilic (reactive toward nucleophiles).
Figure 2: Divergent degradation pathways: Carboxylic acid formation vs. Polymerization.
Comparative Data Summary
The following table contrasts the thermodynamic properties of key derivatives, highlighting the "Stability Triad" (Phase, Thermal, Oxidative).
| Derivative | Substituent Type | Physical State (RT) | Melting Point ( | Boiling Point | Oxidative Stability |
| Pyrrole-2-CHO | H (Donor) | Solid (Crystals) | Low (Reddens in air) | ||
| N-Methyl-2-CHO | Alkyl (Weak Donor) | Liquid | Low (Polymerizes) | ||
| N-Benzyl-2-CHO | Alkyl-Aryl | Oil/Low Melt Solid | High | Moderate | |
| N-Tosyl-2-CHO | Sulfonyl (Acceptor) | Solid | High (Resistant) | ||
| N-Boc-2-CHO | Carbamate (Acceptor) | Oil/Solid | Dec. | Moderate (Thermally labile) |
Experimental Protocols
Protocol A: Thermal Stability Profiling (DSC/TGA)
Use this to determine the safe processing window and onset of thermal decomposition.
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).
-
Sample Prep: Weigh
of sample into an alumina pan. Cap with a pinhole lid (allows gas escape but prevents rapid evaporation). -
Method:
-
Analysis:
-
Melting Point: Endothermic peak onset (DSC).[1]
-
Decomposition (
): Temperature at 5% mass loss (TGA) or exothermic onset (DSC). -
Interpretation: If
, the compound is highly sensitive to autoxidation.
-
Protocol B: Accelerated Chemical Stability (HPLC)
Use this to validate shelf-life and handling conditions.
-
Preparation: Prepare a
stock solution in Acetonitrile/Water (1:1). -
Stress Conditions: Aliquot into three amber vials:
-
Vial A: Control (
, dark). -
Vial B: Thermal Stress (
, dark). -
Vial C: Oxidative Stress (
, open cap/sparged with air).
-
-
Timepoints: Analyze at
hours. -
HPLC Method:
-
Column: C18 Reverse Phase (
). -
Mobile Phase: Gradient 5% to 95% ACN in Water (
TFA). -
Detection: UV at
(carbonyl ).
-
-
Validation: Stability is confirmed if the Peak Area of the parent compound in Vial B/C remains
of Vial A.
Figure 3: Integrated stability testing workflow.
References
-
1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde Properties. Source: PubChem.[4] URL:[Link]
-
Biosynthesis and Stability of Pyrrole-2-carbaldehyde. Source: MDPI (Molecules). URL:[Link]
-
Thermal Stability and Decomposition of N-Substituted Pyrroles. Source: ResearchGate (Thermal Analysis).[5] URL:[Link]
-
N-Methylpyrrole-2-carboxaldehyde Data Sheet. Source: NIST Chemistry WebBook. URL:[Link]
Sources
Harnessing the Pyrrole Scaffold: The Strategic Role of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid in the Synthesis of Novel Nonsteroidal Anti-inflammatory Drugs
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Within the domain of nonsteroidal anti-inflammatory drugs (NSAIDs), pyrrole-containing molecules have demonstrated significant efficacy, often through the inhibition of cyclooxygenase (COX) enzymes.[1][3] This technical guide elucidates the pivotal role of a key intermediate, 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid, in the synthetic pathways leading to advanced NSAIDs. We will dissect the synthesis of this intermediate, explore its chemical reactivity, and detail its application in the construction of complex, pyrrole-based anti-inflammatory agents. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both foundational knowledge and actionable experimental insights.
Introduction: The Enduring Importance of the Pyrrole Moiety in NSAIDs
Nonsteroidal anti-inflammatory drugs are a cornerstone of pain and inflammation management.[1][4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation.[5] The quest for more selective and safer NSAIDs has led to the exploration of diverse chemical architectures. The pyrrole ring, a five-membered aromatic heterocycle, has emerged as a particularly valuable structural motif in this context.[1][2]
Several established NSAIDs, including tolmetin, ketorolac, and indomethacin, feature a pyrrole or a related fused-pyrrole system, highlighting the therapeutic potential of this heterocyclic core.[1][3] The unique electronic properties and reactivity of the pyrrole ring allow for versatile functionalization, enabling the synthesis of a wide array of derivatives with tailored pharmacological profiles.[3]
This guide focuses on a specific and highly strategic building block: 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid . The presence of three key functional groups—a carboxylic acid, a pyrrole ring, and a formyl group—positions this molecule as a versatile precursor for the synthesis of a new generation of NSAIDs.
Synthesis and Physicochemical Properties of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
A robust and efficient synthesis of the core intermediate is paramount for its application in drug discovery and development. The preparation of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid is typically achieved through a multi-step process.
Synthetic Pathway
A common synthetic route involves the initial preparation of 2-(1H-pyrrol-1-yl)benzoic acid, followed by a regioselective formylation.
Step 1: Synthesis of 2-(1H-pyrrol-1-yl)benzoic acid
This intermediate can be synthesized via a copper-catalyzed Ullmann condensation between 2-chlorobenzoic acid and pyrrole.
Step 2: Vilsmeier-Haack Formylation
The introduction of the formyl group at the 2-position of the pyrrole ring is a critical step. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocycles like pyrrole.[6][7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[7][9]
The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich pyrrole ring. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.[8]
Figure 1: General workflow for the Vilsmeier-Haack formylation.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid is provided in the table below. These properties are crucial for understanding its reactivity, solubility, and handling characteristics.
| Property | Value |
| Molecular Formula | C₁₂H₉NO₃[10] |
| Molecular Weight | 215.20 g/mol [11] |
| Appearance | Solid[11] |
| CAS Number | 55540-44-8[12][13] |
Role in NSAID Synthesis: A Versatile Precursor
The strategic placement of the formyl and carboxylic acid groups on the 2-(pyrrol-1-yl)benzoic acid scaffold opens up a multitude of synthetic possibilities for the creation of novel NSAIDs. The formyl group can be readily transformed into a variety of other functional groups, while the carboxylic acid moiety is a common feature of many NSAIDs, contributing to their binding at the active site of COX enzymes.[4]
Elaboration of the Formyl Group
The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:
-
Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding a dicarboxylic acid derivative.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can introduce diverse amine-containing side chains.
-
Wittig Reaction and Related Olefinations: The formyl group can be converted to a carbon-carbon double bond, allowing for the introduction of various substituents.
-
Condensation Reactions: The formyl group can participate in condensation reactions with active methylene compounds to form more complex structures.
Figure 2: Synthetic utility of the formyl group.
Modification of the Carboxylic Acid Group
The carboxylic acid group is another key site for modification. While it is often retained in the final NSAID structure, it can also be converted to esters or amides to create prodrugs.[14][15] This approach can be used to improve the drug's pharmacokinetic profile, enhance its absorption, or reduce gastrointestinal side effects.[14][15][16]
Case Study: Synthesis of a Novel Pyrrole-Based NSAID
To illustrate the practical application of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid, we present a hypothetical, yet plausible, synthetic route to a novel NSAID candidate.
Objective: Synthesize a novel pyrrole-based NSAID with a substituted amine side chain, anticipated to exhibit enhanced COX-2 selectivity.
Experimental Protocol:
Step 1: Reductive Amination of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
-
To a solution of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid (1.0 eq) in methanol, add the desired primary amine (1.1 eq) and acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-substituted aminomethyl pyrrole derivative.
Rationale: This reductive amination protocol is a standard and reliable method for the conversion of aldehydes to amines. The use of a mild reducing agent like sodium borohydride is compatible with the other functional groups in the molecule.
Step 2: (Optional) Prodrug Formation
-
To a solution of the product from Step 1 (1.0 eq) in dichloromethane, add the desired alcohol (e.g., ethanol, 2.0 eq) and a catalytic amount of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Rationale: The esterification of the carboxylic acid can improve the lipophilicity of the molecule, potentially enhancing its absorption and bioavailability.
Conclusion and Future Perspectives
2-(2-formyl-1H-pyrrol-1-yl)benzoic acid is a highly valuable and versatile intermediate in the synthesis of novel pyrrole-containing NSAIDs. Its trifunctional nature provides a rich platform for chemical elaboration, enabling the creation of a diverse library of compounds for biological screening. The synthetic routes outlined in this guide are robust and adaptable, offering a solid foundation for the development of the next generation of anti-inflammatory agents.
Future research in this area will likely focus on the development of more complex and highly functionalized derivatives of this core scaffold. The exploration of novel condensation partners for the formyl group and the synthesis of a wider range of prodrugs are promising avenues for the discovery of NSAIDs with improved efficacy and safety profiles. The inherent potential of the pyrrole nucleus, combined with the strategic utility of the 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid intermediate, ensures that this area of research will remain a fertile ground for innovation in medicinal chemistry.
References
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Fatahala, S. S., Hasabelnaby, S., Goudah, A., & Mohamed, S. K. (2022). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 27(15), 4995. [Link]
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Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
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Bloem, E. (2023). Zaltoprofen API Synthesis Intermediate. [Link]
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International Journal of Innovative Science and Research Technology. (2021). SYNTHESIS & EVALUATION OF PYRROLE DERIVATIVE CONJUGATES AS EFFECTIVE NSAID's. [Link]
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JETIR. (2019). synthesis & evaluation of pyrrole derivative conjugates of aspirin as antiplatelet agents. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2024). Synthesis of new pyrrole derivatives as potential nonsteroidal anti-inflammatory agents. Monatshefte für Chemie - Chemical Monthly, 155, 1-11. [Link]
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Harrak, Y., Al-Dahmash, N. D., Al-Wabli, R. I., Al-Ghorbani, M., K-Abdelouahab, M. S., & Anouar, E. H. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 8(49), 46860–46877. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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Wikipedia. (2024). Pyrrole. [Link]
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PubChem. (n.d.). Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-. [Link]
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Tasneem, S., Kalyani, P., & Kumar, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27303–27328. [Link]
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Quimicaorganica.org. (n.d.). Vilsmeier formylation of pyrrole. [Link]
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PubChemLite. (n.d.). 2-(2-formyl-1h-pyrrol-1-yl)benzoic acid. [Link]
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Fatahala, S. S., Hasabelnaby, S., Goudah, A., & Mohamed, S. K. (2022). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry, 10, 1046949. [Link]
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PubChem. (n.d.). 2-(1H-pyrrol-1-yl)benzoic acid. [Link]
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Sharma, V., Kumar, P., & Pathak, D. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry, 1(1), 1-13. [Link]
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ResearchGate. (n.d.). NSAIDS containing pyrroles moiety. [Link]
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Uddin, M. J., et al. (2021). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Pharmaceuticals, 14(5), 410. [Link]
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Tiwari, A., & Vohora, D. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Saudi Pharmaceutical Journal, 28(7), 843-849. [Link]
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The Good Scents Company. (n.d.). 2-formyl pyrrole, 1003-29-8. [Link]
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MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
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ResearchGate. (2017). Synthesis, Characterization & Biological Evaluation of Mutual Prodrugs of Some Selected NSAIDs conjugated with different ant. [Link]
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Sharma, S., & Sharma, P. K. (2011). Prodrugs of NSAIDs: A Review. The Open Medicinal Chemistry Journal, 5, 49–60. [Link]
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ResearchGate. (2015). (PDF) Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2014). synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. [Link]
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Muchowski, J. M., et al. (1985). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 28(8), 1037-1049. [Link]
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Harvey, N. L., et al. (2015). Synthesis of (±)-spongiolactone enabling discovery of a more potent derivative. Chemistry, 21(4), 1425-1428. [Link]
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Literature review of 1-(2-Carboxyphenyl)pyrrole-2-carboxaldehyde
The following technical guide details the synthesis, reactivity, and application of 1-(2-Carboxyphenyl)pyrrole-2-carboxaldehyde , a critical intermediate for accessing privileged tricyclic heterocyclic scaffolds in medicinal chemistry.
A Linchpin Intermediate for Fused Tricyclic Scaffolds
Executive Summary
1-(2-Carboxyphenyl)pyrrole-2-carboxaldehyde is a bifunctional heteroaromatic building block characterized by an electron-rich pyrrole core substituted with an electrophilic aldehyde at the C2 position and an ortho-benzoic acid moiety on the N1 nitrogen. This unique "push-pull" electronic structure and spatial proximity of reactive groups make it a versatile precursor for synthesizing pyrrolo[1,2-a]quinoxalines and pyrrolo[2,1-c][1,4]benzoxazines —scaffolds widely investigated for their kinase inhibitory (CK2), anticancer, and antileishmanial properties.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 2-(2-Formyl-1H-pyrrol-1-yl)benzoic acid |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.21 g/mol |
| Core Scaffold | N-Aryl Pyrrole |
| Key Functionalities | C2-Aldehyde (Electrophile), ortho-Carboxylic Acid (Nucleophile/Electrophile precursor) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |
| Stability | Air-sensitive (aldehyde oxidation); acid-sensitive (decarboxylation/polymerization). |
Synthetic Architecture
The synthesis of this compound requires a sequential approach to install the N-aryl bond followed by regioselective C-formylation.
3.1. Step 1: N-Aryl Bond Formation (Clauson-Kaas)
The most robust method involves the condensation of anthranilic acid (2-aminobenzoic acid) with 2,5-dimethoxytetrahydrofuran in boiling acetic acid. This Clauson-Kaas pyrrole synthesis effectively constructs the pyrrole ring directly on the aniline nitrogen.
-
Mechanism: Acid-catalyzed ring opening of the furan derivative generates a 1,4-dicarbonyl equivalent, which undergoes double condensation with the amine.
-
Critical Control: The carboxylic acid group on the anthranilic acid is preserved, but temperature control is vital to prevent decarboxylation.
3.2. Step 2: Regioselective Formylation (Vilsmeier-Haack)
Introduction of the aldehyde at the pyrrole C2 position is achieved using the Vilsmeier-Haack reagent (POCl₃/DMF).
-
Challenge: The carboxylic acid group can react with POCl₃ to form an acid chloride, potentially leading to intermolecular side reactions or self-cyclization.
-
Optimization: Using methyl anthranilate in Step 1 to form the ester intermediate (Methyl 1-(2-methoxycarbonylphenyl)pyrrole) protects the acid. Following formylation, mild hydrolysis (LiOH/THF) yields the target acid-aldehyde.
Figure 1: Synthetic pathway for the production of 1-(2-Carboxyphenyl)pyrrole-2-carboxaldehyde via Clauson-Kaas and Vilsmeier-Haack protocols.
Downstream Applications: Divergent Cyclization
The value of 1-(2-Carboxyphenyl)pyrrole-2-carboxaldehyde lies in its ability to undergo divergent cyclization to form biologically active tricyclic systems.
4.1. Route A: Pyrrolo[1,2-a]quinoxalines
By reacting the aldehyde with amines (or converting the acid to an amide/amine), the scaffold cyclizes to form pyrrolo[1,2-a]quinoxalines. These derivatives are potent inhibitors of Protein Kinase CK2 , a target in various cancers.
-
Mechanism: Reductive amination or condensation followed by lactamization.
4.2. Route B: Pyrrolo[2,1-c][1,4]benzoxazines
Direct cyclization between the aldehyde and the carboxylic acid (often requiring activation or dehydration) yields the benzoxazinone core.
-
Utility: This scaffold serves as a template for GPER (G protein-coupled estrogen receptor) ligands.
Figure 2: Divergent synthesis of pharmacological scaffolds from the core aldehyde intermediate.
Experimental Protocols
Protocol A: Synthesis of 1-(2-Carboxyphenyl)pyrrole (Precursor)
-
Reagents: Anthranilic acid (13.7 g, 100 mmol), 2,5-dimethoxytetrahydrofuran (13.2 g, 100 mmol), Glacial Acetic Acid (50 mL).
-
Procedure:
-
Dissolve anthranilic acid in glacial acetic acid in a round-bottom flask.
-
Add 2,5-dimethoxytetrahydrofuran dropwise.
-
Reflux the mixture for 1-2 hours. The solution will darken.
-
Cool to room temperature and pour into ice-cold water (200 mL).
-
Precipitate formation is observed.[1][2] Filter the solid, wash with water, and dry under vacuum.
-
Yield: Typically 75-85%.
-
Validation: ¹H NMR (DMSO-d₆) should show pyrrole protons at δ 6.2 (t) and 6.8 (d).
-
Protocol B: Vilsmeier-Haack Formylation
Note: To maximize yield and purity, protection of the carboxylic acid as a methyl ester is recommended before this step.
-
Reagents: POCl₃ (1.2 eq), DMF (3.0 eq), 1-(2-methoxycarbonylphenyl)pyrrole (1.0 eq), 1,2-dichloroethane (DCE).
-
Procedure:
-
Cool DMF (anhydrous) to 0°C under nitrogen.
-
Add POCl₃ dropwise (exothermic reaction) to generate the Vilsmeier reagent. Stir for 15 min.
-
Dissolve the pyrrole substrate in DCE and add slowly to the Vilsmeier reagent at 0°C.
-
Warm to room temperature and then reflux for 15-30 minutes.
-
Hydrolysis: Cool the mixture and pour onto crushed ice containing Sodium Acetate (buffered hydrolysis) to preserve the ester/acid. Stir vigorously for 1 hour.
-
Extract with DCM, wash with brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
References
-
Synthesis of Pyrrolo[1,2-a]quinoxalines via Intramolecular Reductive Amination. Source: Semantic Scholar. Context: Describes the use of nitrophenylpyrrole-carbaldehyde intermediates, analogous to the carboxyphenyl route. URL:[Link]
-
Synthesis and Biological Evaluation of Pyrrolo[1,2-a]quinoxaline Derivatives as CK2 Inhibitors. Source: PubMed (NIH). Context: Details the biological relevance of the scaffold derived from this aldehyde. URL:[Link]
-
Pyrrole-2-carboxaldehyde Synthesis via Vilsmeier-Haack. Source: Organic Syntheses.[3][4][5][6] Context: Standard protocol for introducing the aldehyde group onto the pyrrole ring. URL:[Link]
-
Cyclodehydration of N-acyl Anthranilic Acids. Source: Semantic Scholar. Context: Discusses the reactivity of anthranilic acid derivatives in forming benzoxazinones, relevant to the downstream cyclization of the core molecule. URL:[Link]
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Pharmacophore analysis of pyrrole-benzoic acid conjugates
An In-Depth Technical Guide: Pharmacophore Analysis of Pyrrole-Benzoic Acid Conjugates: From Hypothesis to High-Throughput Screening
Executive Summary
Pyrrole-benzoic acid conjugates represent a privileged scaffold in medicinal chemistry, with derivatives showing promise as potent inhibitors for a range of biological targets, including enzymes crucial in infectious diseases and cancer.[1][2][3] Unlocking the full therapeutic potential of this chemical class requires a profound understanding of its structure-activity relationship (SAR). Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides an elegant and computationally efficient method to distill the essential three-dimensional arrangement of chemical features required for biological activity.[4][5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the pharmacophore analysis workflow as applied to pyrrole-benzoic acid conjugates. We will explore both ligand- and structure-based methodologies, detail self-validating protocols, and explain the causal logic behind critical experimental choices. The objective is to equip researchers and drug development professionals with the technical knowledge to leverage pharmacophore modeling for hit identification, lead optimization, and the rational design of novel, high-affinity ligands.[6]
Part 1: Foundational Principles
The Pyrrole-Benzoic Acid Scaffold: A Versatile Pharmacological Template
The fusion of a pyrrole ring with a benzoic acid moiety creates a versatile molecular framework. The pyrrole core, an aromatic five-membered heterocycle, is a common feature in numerous biologically active natural products and synthetic drugs.[7][8] Its electron-rich nature allows it to participate in various non-covalent interactions. The benzoic acid group, conversely, typically provides a crucial hydrogen bond donor and acceptor site, often anchoring the ligand within a receptor's active site. This combination of a hydrophobic/aromatic region and a polar, ionizable group makes pyrrole-benzoic acid conjugates ideal candidates for enzyme inhibition.[9][10] The diverse biological activities reported for these derivatives underscore their importance as a starting point for drug discovery campaigns.[11][12]
The Pharmacophore Concept: An Abstract Blueprint for Activity
The term "pharmacophore" describes the necessary, but not necessarily sufficient, three-dimensional arrangement of steric and electronic features that is essential for a molecule to exert a specific biological activity.[13] It is an abstract concept, moving beyond the 2D chemical structure to define the key interaction points in 3D space.[4] These features commonly include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable Centers (PI/NI)
A pharmacophore model serves as a 3D query, a blueprint used to rapidly screen vast chemical libraries for molecules that possess the desired features in the correct spatial orientation, making it a powerful tool for discovering structurally novel active compounds.[4][14]
Methodological Approaches: Ligand-Based vs. Structure-Based
The strategy for generating a pharmacophore model is dictated by the available data, leading to two primary approaches.[15]
-
Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown, but a set of active small-molecule ligands is available.[15] The approach works by superimposing the 3D structures of multiple active molecules to identify the common chemical features responsible for their shared activity.[15] The resulting model represents a hypothesis of the key binding features.
-
Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a pharmacophore model can be generated directly from the interactions observed within the ligand-binding site.[14][16] This method identifies the key interaction points within the active site, creating a "negative image" that a potent ligand must complement.[15]
Part 2: The Pharmacophore Modeling Workflow
A robust and predictive pharmacophore model is not the result of a single computational step, but an iterative, multi-stage process that requires careful data curation and rigorous validation.
Experimental Protocol: Ligand-Based Model Generation
This protocol is chosen when several active pyrrole-benzoic acid conjugates are known, but the target structure is unavailable.
Objective: To generate a 3D pharmacophore hypothesis that explains the shared activity of a set of known active compounds.
Methodology:
-
Training Set Curation:
-
Action: Compile a set of 15-30 pyrrole-benzoic acid conjugates with a wide range of biological activities (ideally spanning 4-5 orders of magnitude). Include both highly active and moderately active compounds.
-
Causality: A structurally diverse training set with a broad activity spectrum is crucial. Using only highly potent, structurally similar compounds can lead to an overly restrictive and overfitted model that fails to identify novel chemotypes. The inclusion of moderately active compounds helps to define the boundaries of the required chemical space.
-
-
Conformational Analysis:
-
Action: For each molecule in the training set, generate a library of low-energy 3D conformers using a suitable algorithm (e.g., Monte Carlo search or systematic rotation).[14]
-
Causality: Small molecules are flexible and can adopt numerous shapes. Identifying the specific "bioactive conformation" that binds to the target is a fundamental challenge.[14] Generating a diverse yet energetically feasible set of conformers increases the probability that the bioactive conformation is included in the subsequent analysis.
-
-
Common Feature Pharmacophore Generation:
-
Action: Utilize a pharmacophore generation algorithm (e.g., HipHop, HypoGen) to identify common chemical features among the conformers of the active molecules.[17] The software aligns the molecules and generates multiple hypotheses, each consisting of a unique combination of 3D features.
-
Causality: The core assumption is that a group of molecules binding to the same target site must share a common set of interaction points arranged in a similar 3D geometry. The algorithm systematically searches for these commonalities to build the pharmacophore hypotheses.
-
-
Hypothesis Scoring and Selection:
-
Action: The generated hypotheses are scored and ranked based on how well they map the features of the most active compounds while simultaneously not mapping inactive compounds (if included).
-
Causality: A good model must be both sensitive (identifies actives) and specific (rejects inactives). Scoring functions penalize models that are too complex or that map features onto known inactive molecules, thus prioritizing hypotheses with the highest predictive power.
-
-
Model Validation (Self-Validating System):
-
Action: The top-ranked hypothesis must be rigorously validated to ensure its statistical significance and predictive ability. Key validation methods include:
-
Test Set Validation: A set of known active and inactive compounds, not used in model generation, is used to challenge the model. The model should successfully identify the actives while ignoring the inactives.[5]
-
Fischer's Randomization Test: The biological activities of the training set molecules are scrambled, and the model generation process is repeated multiple times. The resulting "random" models should have significantly poorer scores than the original, unscrambled model. This ensures the original model is not due to chance correlation.
-
Güner-Henry (GH) Scoring: This metric assesses the model's ability to enrich active compounds from a database containing a small fraction of actives and a large number of decoys. A high GH score indicates a model that is effective for virtual screening.[18]
-
-
Causality: Validation is the most critical step for establishing trustworthiness.[14] An unvalidated model is merely a descriptive hypothesis; a validated model is a predictive tool. This step ensures that the model has captured a true SAR and is not an artifact of the specific training set used.
-
Experimental Protocol: Structure-Based Model Generation
This protocol is used when the 3D structure of the target protein complexed with a ligand is known.
Objective: To derive a pharmacophore model directly from the key interactions between a pyrrole-benzoic acid conjugate and its protein binding site.
Methodology:
-
Target-Ligand Complex Preparation:
-
Action: Obtain the 3D coordinates of the target-ligand complex from a source like the Protein Data Bank (PDB).[19] Prepare the structure by removing water molecules (unless they are critical for binding), adding hydrogen atoms, and correcting any structural issues.
-
Causality: The raw PDB file often lacks information (like hydrogen positions) and may contain artifacts from the crystallization process. Proper preparation ensures that the subsequent interaction analysis is based on a chemically correct and complete model of the binding site.
-
-
Binding Site Interaction Analysis:
-
Action: Use software (e.g., LigandScout, MOE, Discovery Studio) to automatically identify and visualize the key non-covalent interactions between the ligand and the protein's active site residues.[16][19] This includes hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking.
-
Causality: This step translates the 3D structural information into a map of chemical interactions. Understanding which residues are critical for binding is the foundation for designing a pharmacophore that captures these essential contacts.
-
-
Pharmacophore Feature Generation:
-
Action: Convert the identified interactions into pharmacophore features. For example, a hydrogen bond from a backbone NH group to the ligand's carboxylate oxygen becomes an HBA feature. A hydrophobic pocket surrounding the pyrrole ring becomes a hydrophobic (HY) feature.
-
Causality: This step abstracts the specific chemical groups into generalized pharmacophoric features. This abstraction is powerful because it allows for the discovery of novel scaffolds that may have different chemical structures but present the same essential features to the target.[4]
-
-
Model Refinement and Validation:
-
Action: The generated model can be refined by adding exclusion volumes to represent regions of the binding pocket that are sterically blocked. The model is then validated by screening a database of known actives and decoys to confirm its ability to selectively identify the active compounds.[13]
-
Causality: Exclusion volumes improve the model's specificity by preventing the mapping of compounds that would clash with the receptor, even if they possess the correct pharmacophoric features. Validation ensures the abstracted model accurately reflects the binding requirements of the active site.
-
Visualization: The Pharmacophore Generation Workflow
Caption: Workflow for generating and applying pharmacophore models.
Part 3: Applications in Drug Discovery
A validated pharmacophore model is a powerful query for several key stages of the drug discovery pipeline.
Virtual Screening for Hit Identification
The most common application of a pharmacophore model is to perform a virtual screen of large compound databases (e.g., ZINC, ChEMBL, Enamine).[4][20] The model acts as a 3D filter, rapidly sifting through millions of compounds to identify those that match the pharmacophoric query.[14] This process is computationally inexpensive compared to methods like molecular docking, allowing for the efficient triage of massive libraries to a manageable number of "hits" for further experimental testing.[6]
Guiding Lead Optimization
During lead optimization, the pharmacophore model provides a rational basis for designing new analogues.[15] By understanding which features are essential for activity, medicinal chemists can:
-
Modify the scaffold: Introduce changes to the pyrrole-benzoic acid core to improve properties like solubility or metabolic stability, while ensuring the key pharmacophoric features are maintained.
-
Explore SAR: Synthesize new derivatives that systematically probe the importance of each feature. For example, removing a hydrogen bond donor and observing a loss in activity validates the importance of that feature in the model.
-
Scaffold Hopping: Identify entirely new chemical scaffolds that present the same pharmacophoric features, potentially leading to compounds with novel intellectual property or improved pharmacokinetic profiles.[13]
Data Interpretation: A Hypothetical Case Study
Imagine a validated pharmacophore model for a specific enzyme target, consisting of one HBA, one HBD, one HY, and one AR feature. Virtual screening and subsequent synthesis yield the following results:
| Compound ID | Structure | Pharmacophore Fit Score | Biological Activity (IC₅₀, µM) |
| Lead-01 | Pyrrole-Benzoic Acid | 0.95 | 5.2 |
| Opt-01 | Pyrrole-Benzoic Acid + Fluoro | 0.96 | 2.1 |
| Opt-02 | Pyrrole-Benzoic Acid - OH | 0.65 (Lacks HBD) | > 100 |
| Scaffold-Hop-01 | Indole-Carboxylic Acid | 0.92 | 8.7 |
Analysis:
-
Lead-01 serves as the baseline, showing good fit and moderate activity.
-
Opt-01 , with a fluoro-substitution likely enhancing a hydrophobic interaction, shows improved activity, consistent with the model.
-
Opt-02 demonstrates the model's predictive power. Removing the hydroxyl group (the HBD) causes the fit score to plummet and abolishes biological activity, confirming the necessity of this feature.
-
Scaffold-Hop-01 shows that a different core (indole) can still satisfy the pharmacophore requirements and exhibit activity, opening a new chemical series for exploration.
Part 4: Advanced Considerations
Synergy with Other CADD Methods
Pharmacophore modeling is most powerful when used in concert with other computational techniques. It is not a replacement for methods like molecular docking but rather a complementary tool.
-
Pharmacophore → Molecular Docking: A pharmacophore-based virtual screen can be used as a rapid initial filter to reduce a library of millions of compounds down to thousands. This smaller, enriched set can then be subjected to more computationally intensive and accurate molecular docking simulations to refine binding poses and rank compounds by estimated binding affinity.[14]
-
QSAR & Pharmacophore: 3D-QSAR (Quantitative Structure-Activity Relationship) methods can use the alignment generated by a pharmacophore model to build a statistical model that correlates the 3D properties of molecules with their biological activity.[16]
Visualization: The CADD Synergy Workflow
Caption: A synergistic workflow combining CADD techniques.
Limitations and Best Practices
While powerful, it is crucial to acknowledge the limitations of pharmacophore modeling:
-
Ligand Flexibility: Inadequately sampling the conformational space of flexible molecules can lead to missing the bioactive conformation and generating a flawed model.[14]
-
Quality of Input Data: For ligand-based models, the quality of the final hypothesis is entirely dependent on the quality and diversity of the input biological data.
-
Static Representation: The model is a static picture and does not inherently account for protein flexibility or induced-fit effects.
Best Practice: Always treat the pharmacophore model as a guiding hypothesis. Its predictions must be validated through experimental testing. The process is cyclical: experimental results feed back to refine and improve the next generation of computational models.
Conclusion
Pharmacophore analysis is an indispensable tool in the modern drug discovery toolkit. When applied to promising scaffolds like pyrrole-benzoic acid conjugates, it provides a rational, efficient, and insightful framework for understanding complex structure-activity relationships. By moving beyond simple 2D structures to consider the crucial 3D arrangement of interaction features, researchers can accelerate the discovery process, moving from a diverse set of initial actives to optimized lead candidates with greater speed and confidence. The integration of robust validation protocols and synergistic workflows with other CADD methods ensures that these computational models serve as trustworthy guides in the quest for novel therapeutics.
References
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-
(2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]
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Kirchmair, J., et al. (2014). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. Methods. [Link]
- (2025).
- Patsnap Synapse. (2025).
- Protac - Drug Discovery Pro.
-
Schrödinger. Phase. [Link]
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Kaserer, T., et al. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PMC. [Link]
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ResearchGate. (2014). What is the best free software for Pharmacophore mapping?. [Link]
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VLife Sciences. Pharmacophore Software, Pharmacophore model, Pharmacophore identification. [Link]
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Is, Y. S., & Uzabaci, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]
- Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
- Creating a pharmacophore
-
Bioinformatics Insight. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. [Link]
-
Kumar, P., et al. (2024). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC Advances. [Link]
-
Al-Warhi, T., et al. (2024). Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
- Directory of in silico Drug Design tools.
-
ResearchGate. List of softwares related to pharmacophore modeling. [Link]
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Shrey, P., et al. (2024). In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. Bentham Science Publisher. [Link]
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Schaller, D., et al. (2020). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. [Link]
-
Pontiki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. International Journal of Molecular Sciences. [Link]
-
Mehta, S., & Desai, K. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. SciSpace. [Link]
-
Basile, L., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences. [Link]
-
Beteringhe, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]
- Pharmacophore Modeling in Drug Discovery and Development: An Overview.
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Norman, M. H., et al. (2009). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters. [Link]
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(2026). Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]
-
Basile, L., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. [Link]
-
Vuorinen, A., et al. (2014). Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
(2025). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. ResearchGate. [Link]
-
Beteringhe, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PMC. [Link]
-
Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]
-
Li, H., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry. [Link]
-
Joshi, S. D., et al. (2018). Pharmacophore mapping, molecular docking, chemical synthesis of some novel pyrrolyl benzamide derivatives and evaluation of their inhibitory activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis. Bioorganic Chemistry. [Link]
-
Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[14]benzodiazepines. Molecules. [Link]
-
Abdel-Wahab, B. F., & Abdel-Aziem, A. (2016). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis. [Link]
-
Tan, T. H., et al. (2020). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Scientific Reports. [Link]
-
Chen, Y. A., et al. (2014). Synthesis and bioactivity of pyrrole-conjugated phosphopeptides. Beilstein Journal of Organic Chemistry. [Link]
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Technical Guide: Ketorolac Synthesis Pathways and Intermediates
The following technical guide details the synthesis pathways, intermediates, and process chemistry of Ketorolac.
Introduction: The Pyrrolizine Challenge
Ketorolac (marketed as Toradol) is a potent non-steroidal anti-inflammatory drug (NSAID) distinguished by its pyrrolizine carboxylic acid core. Unlike simple propionic acid derivatives (e.g., Ibuprofen), Ketorolac's structure is a bicyclic heteroaromatic system—specifically a 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.
From a synthetic perspective, the molecule presents three distinct challenges:
-
Regioselectivity: Installing the benzoyl group at the C5 position of the pyrrole ring without over-substitution.
-
Ring Fusion: Constructing the saturated 5-membered ring onto the pyrrole core (pyrrolizine formation).
-
Chirality: The C1 position is a chiral center. While marketed as a racemate (tromethamine salt), the (S)-enantiomer carries the COX-inhibitory activity.[1][2]
This guide analyzes the evolution of Ketorolac synthesis from the early linear methods to modern convergent industrial processes.
The Evolution of Synthesis Pathways
Pathway A: The Linear "Muchowski" Route (Historical Baseline)
Developed by Syntex (now Roche) in the 1970s, this route builds the molecule linearly starting from pyrrole. While chemically intuitive, it suffers from the instability of pyrrole and lower yields during scale-up.
-
Step 1: Benzoylation: Pyrrole is reacted with benzoyl chloride (Friedel-Crafts acylation) to yield 2-benzoylpyrrole .
-
Step 2: N-Alkylation: The pyrrole nitrogen is alkylated with an electrophile like 1,2-dichloroethane or a malonate derivative.[3]
-
Step 3: Cyclization: An intramolecular alkylation closes the second ring.
-
Step 4: Hydrolysis/Decarboxylation: The ester groups are removed to yield the free acid.
Pathway B: The Convergent "2,5-DMT" Industrial Route (Current Standard)
Modern industrial manufacturing utilizes a convergent strategy that avoids handling unsubstituted pyrrole. This route uses 2,5-dimethoxytetrahydrofuran (2,5-DMT) as a masked pyrrole equivalent, allowing for the formation of a functionalized pyrrole ring in a single step (Paal-Knorr type synthesis).
Detailed Mechanism & Flow[4]
-
Precursor Synthesis: 2,5-DMT is condensed with bromoethylamine hydrobromide to form N-(2-bromoethyl)pyrrole (BEP) .[5][6] This is a critical stable intermediate.
-
Side Chain Installation: BEP is used to alkylate diethyl malonate (or ethyl cyanoacetate), creating the carbon skeleton for the second ring.
-
Regioselective Acylation: The functionalized pyrrole is benzoylated at the C5 position.
-
Ring Closure: Intramolecular cyclization forms the pyrrolizine core.
DOT Diagram: Convergent Industrial Synthesis
Caption: The convergent industrial route utilizing N-(2-bromoethyl)pyrrole (BEP) as the pivotal intermediate.
Critical Intermediates Analysis
The stability and purity of intermediates are vital for regulatory compliance (ICH Q3A/B).
| Intermediate ID | Chemical Name | CAS Registry | Critical Quality Attribute (CQA) |
| BEP | N-(2-bromoethyl)pyrrole | 106035-61-2 | Lachrymator/Unstable. Must be stored cold. Precursor to all N-substituted impurities. |
| Malonate Adduct | Diethyl 2-(2-(1H-pyrrol-1-yl)ethyl)malonate | 106035-62-3 | Purity Marker. Incomplete alkylation here leads to "des-malonyl" impurities downstream. |
| Ketorolac Ester | Ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | 108061-03-6 | Hydrolysis Precursor. Must be fully saponified to avoid ethyl ester contamination in final drug substance. |
Experimental Protocol: Tromethamine Salt Formation
The final step in commercial production is not the synthesis of the acid, but the formation of the Ketorolac Tromethamine salt. This step is critical for bioavailability and stability. The following is a standardized protocol adapted from process patents (e.g., US 6,191,285).
Objective: Convert Ketorolac free acid to its soluble tromethamine salt with >99.5% purity.
Reagents:
-
Ketorolac Free Acid (Crude)[5]
-
Tromethamine (Tris(hydroxymethyl)aminomethane)
-
Solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc), Water.
Methodology:
-
Dissolution: Charge 20.0 g of Ketorolac free acid into a reactor containing 150 mL of Isopropanol. Agitate at 40°C until fully dissolved.
-
Salt Formation: In a separate vessel, dissolve 12.0 g of Tromethamine in 25 mL of distilled water. Add this aqueous solution slowly to the Ketorolac/IPA solution.
-
Note: The stoichiometry is 1:1. Slight excess of Tromethamine is often used to ensure complete conversion.
-
-
Filtration: Pass the warm solution through a 0.2-micron filter to remove particulate matter (carbon specks, dust).
-
Crystallization: Add 350 mL of Ethyl Acetate to the filtrate.
-
Distillation: Perform vacuum distillation to remove excess water/alcohol until the volume is reduced by ~50%. This azeotropic removal of water triggers precipitation.
-
Isolation: Cool the slurry to 0-5°C for 2 hours. Filter the white crystalline solid.
-
Drying: Dry under vacuum at 55°C to constant weight.
Self-Validating Check: The final pH of a 1% aqueous solution of the salt should be between 5.7 and 6.7. If outside this range, the salt stoichiometry is incorrect.
Advanced Topic: Enantioselective Synthesis
While the industrial route yields a racemate, the (S)-enantiomer is the active COX inhibitor.[1][2]
-
Baran's Oxidative Coupling: In 2005, Baran et al. demonstrated a direct coupling of pyrroles with carbonyls using copper oxidants. This allows for a much shorter synthesis but is currently less economical for multi-ton scale compared to the resolution of the racemate.
-
Enzymatic Resolution: Lipases (e.g., Candida antarctica Lipase B, CALB) are used to kinetically resolve Ketorolac esters, yielding (S)-Ketorolac with high enantiomeric excess (ee > 98%).
DOT Diagram: Mechanism of Pyrrolizine Ring Closure
Caption: Mechanistic flow of the critical intramolecular Friedel-Crafts alkylation closing the pyrrolizine ring.
References
-
Muchowski, J. M., et al. (1976). Synthesis of 5-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids.[3][5][7][8] U.S. Patent 4,089,969.
-
Baran, P. S., Richter, J. M., & Lin, D. W. (2005).[9] Direct coupling of pyrroles with carbonyl compounds: short enantioselective synthesis of (S)-ketorolac.[9] Angewandte Chemie International Edition, 44(4), 609-612.[9]
-
Xu, R., et al. (2019).[3] Improved Synthesis Process of Ketorolac Tromethamine. Chinese Journal of Pharmaceuticals, 50(08), 868-870.[3] [3]
-
Syntex (U.S.A.) Inc. (2001). Process for the preparation of ketorolac tromethamine.[5][6][10] U.S. Patent 6,191,285.
-
Hernández-Lladó, P., et al. (2022).[11] Transition Metal-Free, Visible Light-Mediated Radical Cyclisation of Malonyl Radicals onto 5-Ring Heteroaromatics. ResearchGate.[11]
Sources
- 1. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved Synthesis Process of Ketorolac Tromethamine [cjph.com.cn]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. EP1097152B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]
- 6. US6559319B2 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]
- 7. US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]
- 8. Ketorolac, RS-37619-药物合成数据库 [drugfuture.com]
- 9. Direct coupling of pyrroles with carbonyl compounds: short enantioselective synthesis of (S)-ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step synthesis of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
Executive Summary
This application note details a robust, three-step protocol for the synthesis of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid . This compound is a critical pharmacophore and intermediate, widely utilized in the synthesis of pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) and pyrrolo[1,2-c]quinazolin-1-ones, which exhibit significant antileukemic and anti-inflammatory properties.
While direct formylation of N-aryl pyrroles is possible, this protocol utilizes a Protection-Formylation-Deprotection strategy (via the methyl ester). This approach is selected to circumvent the formation of unstable acid chlorides and intermolecular anhydrides that occur when subjecting free carboxylic acids to Vilsmeier-Haack conditions (POCl₃/DMF), thereby ensuring higher purity and reproducibility suitable for pharmaceutical applications.
Synthetic Strategy & Pathway
The synthesis proceeds through three distinct phases:
-
Clauson-Kaas Cyclization: Construction of the pyrrole ring on the aniline nitrogen.
-
Vilsmeier-Haack Formylation: Regioselective introduction of the aldehyde at the pyrrole
-position. -
Saponification: Controlled hydrolysis of the ester to the free acid.
Reaction Scheme Visualization
Figure 1: Step-wise synthetic pathway avoiding direct interaction between POCl₃ and the free carboxylic acid.
Detailed Experimental Protocols
Phase 1: Synthesis of Methyl 2-(1H-pyrrol-1-yl)benzoate
Principle: The Clauson-Kaas reaction utilizes 2,5-dimethoxytetrahydrofuran as a latent 1,4-dicarbonyl equivalent. Under acidic conditions, the furan ring opens to form a dialdehyde, which condenses with the primary amine of methyl anthranilate.
Reagents:
-
Methyl Anthranilate (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)[1]
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve Methyl Anthranilate (e.g., 15.1 g, 100 mmol) in Glacial Acetic Acid (50 mL).
-
Addition: Add 2,5-Dimethoxytetrahydrofuran (14.5 g, 110 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting aniline is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (200 mL) with vigorous stirring.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated NaHCO₃ (to remove acetic acid) and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Yield: 85–95%
-
Appearance: Pale yellow oil or low-melting solid.
-
Phase 2: Vilsmeier-Haack Formylation
Principle: The electron-rich pyrrole ring undergoes electrophilic aromatic substitution. The Vilsmeier reagent (chloromethyliminium salt), generated in situ from DMF and POCl₃, attacks the
Reagents:
-
Intermediate A (from Phase 1) (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (5.0 eq - acts as solvent and reagent)
Protocol:
-
Reagent Formation: In a dry flask under Argon/Nitrogen, cool DMF (dry) to 0°C. Add POCl₃ dropwise over 15 minutes. Stir for 30 minutes at 0°C to form the white/yellowish Vilsmeier salt precipitate.
-
Addition: Dissolve Intermediate A in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Note: If the reaction is sluggish, heat to 60°C for 2 hours.
-
-
Hydrolysis (Critical):
-
Cool the mixture back to 0°C.
-
Slowly add saturated Sodium Acetate (NaOAc) solution or crushed ice. Caution: Exothermic.
-
Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
-
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or column chromatography.
-
Expected Yield: 70–80%
-
Phase 3: Ester Hydrolysis (Saponification)
Principle: Mild basic hydrolysis is used to cleave the methyl ester without affecting the aldehyde or the N-pyrrole bond.
Reagents:
-
Intermediate B (from Phase 2)
-
Lithium Hydroxide (LiOH·H₂O) (2.0 eq) or NaOH (2.0 eq)
-
Solvent: THF:Water (3:1) or Methanol:Water (3:1)
Protocol:
-
Dissolution: Dissolve Intermediate B in THF/Water or MeOH/Water.
-
Reaction: Add LiOH (or NaOH) and stir at room temperature for 4–6 hours.
-
Control: Avoid high heat to prevent Cannizzaro disproportionation of the aldehyde.
-
-
Workup:
-
Evaporate the organic solvent (THF/MeOH) under reduced pressure.
-
Dilute the aqueous residue with water.[2]
-
Cool to 0°C and acidify to pH 3–4 using 1N HCl.
-
-
Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and dry under vacuum.
-
Final Product: 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid.
-
Critical Process Parameters (CPP)
| Parameter | Phase 1 (Cyclization) | Phase 2 (Formylation) | Phase 3 (Hydrolysis) |
| Temperature | Reflux (118°C) | 0°C | 20°C – 25°C |
| Stoichiometry | 1.1 eq Furan | 1.2 eq POCl₃ | 2.0 eq Base |
| Atmosphere | Ambient (Open air ok) | Inert (Ar/N₂) Essential | Ambient |
| Critical Risk | Polymerization of furan | Moisture ingress; Exotherm | Cannizzaro reaction |
| Monitoring | TLC (Start material loss) | TLC (New polar spot) | pH during workup |
Troubleshooting & Optimization
Issue: Low Yield in Phase 2 (Formylation)
-
Cause: Incomplete formation of the Vilsmeier reagent or moisture contamination.
-
Solution: Ensure POCl₃ is fresh (colorless, not yellow). Dry DMF over molecular sieves. Increase POCl₃ to 1.5 eq.
Issue: "Tar" formation in Phase 1
-
Cause: 2,5-dimethoxytetrahydrofuran is acid-sensitive and can polymerize if added too quickly to hot acid.
-
Solution: Add the furan derivative at room temperature before heating, or use a co-solvent (toluene/acetic acid) to dilute the concentration.
Issue: Aldehyde oxidation during Phase 3
-
Cause: Air oxidation of the aldehyde to carboxylic acid (forming the di-acid) under basic conditions.
-
Solution: Degas the solvents with Nitrogen before adding the base. Use LiOH instead of NaOH for milder conditions.
Safety & Handling (HSE)
-
Phosphorus Oxychloride (POCl₃): Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. All glassware must be dry. quench carefully at low temperature.
-
2,5-Dimethoxytetrahydrofuran: Flammable liquid. Irritant.
-
Glacial Acetic Acid: Corrosive, causes severe skin burns. Use in a fume hood.
References
-
Clauson-Kaas Pyrrole Synthesis
- El-Nassan, H. B. (2012). "Synthesis and antitumor activity of some new pyrrole derivatives." European Journal of Medicinal Chemistry, 47, 582-591.
- Context: Establishes the standard protocol for reacting anthranil
-
Vilsmeier-Haack Reaction on Pyrroles
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[3] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 2, 777-794.
- Context: Mechanistic grounding for the regioselectivity
-
-
Synthesis of Pyrrolo[2,1-c][1,4]benzodiazepines (Use Case)
- Kamal, A., et al. (2004). "Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines via reductive cyclization." Bioorganic & Medicinal Chemistry Letters, 14(22), 5699-5702.
- Context: Validates the target molecule as a key intermedi
-
Hydrolysis of Esters in Presence of Aldehydes
- Li, J. J. (2009).
- Context: General reference for chemoselective saponific
Sources
Application Note: Vilsmeier-Haack Formylation of N-Phenylpyrrole Derivatives
Executive Summary & Strategic Significance
The introduction of a formyl group at the C2 position of N-phenylpyrrole is a pivotal transformation in medicinal chemistry. The resulting 1-phenyl-1H-pyrrole-2-carbaldehyde serves as a critical scaffold for synthesizing porphyrins, pyrrolopyrimidines, and non-steroidal anti-inflammatory drugs (NSAIDs).
While the pyrrole ring is inherently electron-rich (
Mechanistic Principles & Regioselectivity
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The active electrophile is the chloromethyliminium salt (Vilsmeier Reagent), generated in situ from N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl
Regiochemical Control
-
Electronic Factor: The pyrrole nitrogen lone pair donates density into the ring, activating C2 and C5.
-
Steric Factor: The N-phenyl group creates steric hindrance. However, the C2 position remains the kinetic product. Thermodynamic equilibration or extreme steric crowding (e.g., if C2 is blocked) is required to access the C3 position.
-
Critical Intermediate: The reaction forms an iminium salt intermediate which must be hydrolyzed to release the aldehyde.[3][4][5]
Mechanistic Pathway (Visualization)[3]
Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation on N-phenylpyrrole.
Experimental Protocol: The "Gold Standard" Method
This protocol is designed for a 10 mmol scale but is linearly scalable. It prioritizes safety and purity over speed.
Reagents & Stoichiometry[4][6]
| Reagent | MW ( g/mol ) | Equiv.[4][6] | Amount | Role |
| N-Phenylpyrrole | 143.19 | 1.0 | 1.43 g | Substrate |
| POCl | 153.33 | 1.2 | 1.84 g (1.12 mL) | Electrophile Source |
| DMF (Anhydrous) | 73.09 | 5.0 | ~4.0 mL | Reactant & Solvent |
| Sodium Acetate | 82.03 | 5.0 | 4.1 g | Buffer/Quench |
| Dichloromethane | - | - | 50 mL | Extraction Solvent |
Step-by-Step Procedure
Phase A: Generation of Vilsmeier Reagent (Critical Safety Step)
-
Setup: Flame-dry a 50 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvent Charge: Add anhydrous DMF (4.0 mL) and cool to 0°C using an ice/salt bath.
-
Reagent Formation: Add POCl
(1.12 mL) dropwise over 15 minutes.-
Why: The reaction of DMF and POCl
is highly exothermic. Rapid addition can cause thermal runaway or decompose the reagent. -
Observation: The solution will turn pale yellow/orange and may form a white precipitate (the Vilsmeier salt). Stir for 30 mins at 0°C.
-
Phase B: Formylation Reaction[1][5]
-
Substrate Addition: Dissolve N-phenylpyrrole (1.43 g) in a minimal amount of DMF (1-2 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Why: Adding substrate to the cold reagent prevents polymerization of the electron-rich pyrrole.
-
-
Thermal Cycle: Remove the ice bath. Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes. Then, heat to 70–80°C for 2–3 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (high R
) should disappear, replaced by the iminium salt (baseline/spot at origin).
-
Phase C: Hydrolysis & Workup[7]
-
Quench: Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice (50 g) containing Sodium Acetate (4.1 g).
-
Why: Direct water addition is violent. NaOAc buffers the solution (pH ~5-6), preventing acid-catalyzed polymerization of the pyrrole product during workup.
-
-
Hydrolysis: Stir vigorously for 30 minutes. The iminium salt hydrolyzes to the aldehyde.[3][4][5]
-
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Wash: Wash combined organics with sat. NaHCO
(to remove residual acid) and Brine. Dry over Na SO . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel, Hexane/EtOAc gradient).
Process Analytical Technology (PAT) & QC
To ensure reproducibility, the following checkpoints are mandatory:
| Checkpoint | Method | Acceptance Criteria |
| Reagent Formation | Visual | Clear to pale yellow viscous liquid or white slurry. Dark brown indicates decomposition. |
| Reaction End | TLC / HPLC | < 2% Starting Material remaining. |
| Product ID | 1H-NMR (CDCl | Distinct aldehyde singlet ( |
| Purity | HPLC (UV 254nm) | > 95% Area under curve. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of N-phenylpyrrole-2-carbaldehyde.
Troubleshooting & Optimization
Common Failure Modes
-
Tarring/Blackening:
-
Cause: Reaction temperature too high or pH too low during quench.
-
Fix: Keep reaction <80°C. Use NaOAc instead of NaOH for neutralization to avoid aldol condensation side reactions.
-
-
Low Yield:
-
Cause: Incomplete hydrolysis of the iminium salt.
-
Fix: Extend the stirring time with aqueous NaOAc (up to 2 hours) before extraction.
-
-
Regioisomer Contamination (C3-aldehyde):
-
Cause: Steric crowding or high temperatures.
-
Fix: Perform the reaction at lower temperatures (RT) for longer times (12-24h) to favor the kinetic C2 product.
-
Green Chemistry Alternative
For labs prioritizing green metrics, Microwave-Assisted Synthesis is a viable alternative.
-
Protocol: Mix N-phenylpyrrole (1 eq) + pre-formed Vilsmeier reagent (1.2 eq) in a sealed vessel.
-
Conditions: Microwave irradiation at 100 W, 60°C for 2–5 minutes.
-
Benefit: Reduces solvent usage and reaction time drastically.[8]
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft.
-
Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1955). 2-Pyrrolealdehyde and 3-Pyrrolealdehyde. Organic Syntheses.[2][5][7][9]
-
Mikhaleva, A. I., et al. (2009).[7] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes.[7] Synthesis.[1][2][3][4][5][6][7][8][9][10][11]
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7][8][9][10][12][13] Comprehensive Organic Synthesis.
-
Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. aml.iaamonline.org [aml.iaamonline.org]
- 9. scirp.org [scirp.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mt.com [mt.com]
- 13. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Scalable production methods for Ketorolac key intermediates
Application Note: Scalable Production Methodologies for Ketorolac Key Intermediates
Executive Summary & Strategic Route Selection
Ketorolac (and its tromethamine salt) is a potent NSAID characterized by a pyrrolizine carboxylic acid core.[1] The industrial synthesis of this molecule hinges on the efficient construction of the bicyclic pyrrolizine skeleton.
For scalable manufacturing, the "Classic" Muchowski route (Syntex) remains the foundational logic, but it suffers from harsh reagents (phosgene equivalents) and solvent issues in its original form. This guide details an Optimized Convergent Protocol that prioritizes:
-
Regiocontrol: Maximizing the 2-substituted pyrrole over the 3-isomer.
-
Safety: Eliminating phosgene in the cyclization step.
-
Throughput: Utilizing a "telescoped" (one-pot) approach for the final hydrolysis/decarboxylation sequence.
We focus on the two critical intermediates that define the supply chain:
-
Intermediate A: 2-Benzoylpyrrole (The Regio-critical Scaffold).[2]
-
Intermediate B: Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (The Cyclized Core).
Critical Intermediate I: 2-Benzoylpyrrole[3]
The synthesis of 2-benzoylpyrrole is the first critical quality gate. The challenge is preventing poly-substitution and ensuring substitution at the C2 position rather than C3.
Mechanism & Causality
We utilize a modified Vilsmeier-Haack benzoylation. Unlike direct Friedel-Crafts acylation, which can be vigorous and lead to tars, the Vilsmeier approach uses an activated iminium species formed from
Protocol 1: Scalable Synthesis of 2-Benzoylpyrrole
Reagents:
-
Pyrrole (1.0 eq)
- -Dimethylbenzamide (1.05 eq)
-
Phosphoryl chloride (
) (1.1 eq) -
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Green alternative)
Step-by-Step Methodology:
-
Active Species Formation: Charge
-dimethylbenzamide and solvent into a glass-lined reactor. Cool to 0–5°C. Add dropwise over 60 minutes. Critical Process Parameter (CPP): Maintain T < 10°C to prevent decomposition of the Vilsmeier complex. Stir for 2 hours at 20°C. -
Addition: Cool the complex back to 0°C. Add a solution of Pyrrole in solvent slowly. The reaction is exothermic.
-
Reaction: Warm to reflux (approx. 80-85°C) for 4–6 hours. Monitor by HPLC until Pyrrole < 0.5%.
-
Hydrolysis (Quench): Cool to 20°C. Slowly add aqueous Sodium Acetate (4.0 eq) solution. This buffers the pH and hydrolyzes the intermediate iminium salt to the ketone.
-
Isolation: Separate organic layer. Wash with brine. Crystallize by solvent exchange to Isopropanol/Water.
Yield Expectation: 75–82% Purity Target: >98.5% (HPLC)
Critical Intermediate II: The Pyrrolizine Core (Cyclization)
This is the most technically demanding step. It involves constructing the second ring via alkylation and subsequent cyclization.[3]
The "Spine" Strategy
The optimized route avoids the isolation of the unstable N-alkylated intermediate. We perform a sequential alkylation:
-
N-Alkylation: Attaching the "spine" (bromoethyl chain).
-
C-Alkylation: Attaching the malonate head.
-
Cyclization: Closing the ring.
Protocol 2: Formation of the Pyrrolizine Diester
Reagents:
-
2-Benzoylpyrrole (Intermediate A)
-
1,2-Dibromoethane (Excess, used as solvent/reagent carrier)[4]
-
Base: Potassium Carbonate (
) and Tetrabutylammonium bromide (TBAB) as Phase Transfer Catalyst.
Step-by-Step Methodology:
-
N-Alkylation: Dissolve 2-Benzoylpyrrole in DMSO/Toluene (mix). Add
(powdered, anhydrous) and TBAB (5 mol%). Add 1,2-dibromoethane (3.0 eq). Heat to 60°C.-
Why: Excess dibromoethane prevents dimerization (pyrrole-linker-pyrrole).
-
-
Malonate Coupling: Once the N-(2-bromoethyl) intermediate is formed (monitor via TLC/HPLC), distill off excess dibromoethane under vacuum. Add Diethyl malonate (1.2 eq) and fresh base. Heat to 80°C.
-
Cyclization (Intramolecular): The resulting species cyclizes onto the pyrrole C5 position.
-
Note: Older routes used NaH/DMF. The
/TBAB system is milder and safer for scale-up.
-
-
Workup: Quench with water. Extract into Ethyl Acetate.
-
Purification: The diester intermediate is often an oil. For high-purity applications, filter through a silica plug or perform a high-vacuum distillation (wiped film evaporator recommended for >10kg batches).
Data Summary: Solvent & Yield Comparison
| Solvent System | Base | Catalyst | Yield (%) | Safety Profile |
| DMF (Classic) | NaH | None | 65-70% | High Risk ( |
| DMSO | KOH | None | 55-60% | Moderate (Exotherms) |
| Toluene/Water | TBAB (PTC) | 78-85% | High (Scalable, Green) |
Process Visualization (Graphviz)
The following diagrams illustrate the chemical logic and the reactor workflow.
Caption: Figure 1: Convergent synthesis map for Ketorolac, highlighting the two critical isolatable intermediates (Blue).
Caption: Figure 2: Unit operation workflow for the production of Intermediate A (2-Benzoylpyrrole).
Analytical Controls & Troubleshooting
To ensure "Self-Validating" protocols, the following analytical markers must be checked.
HPLC Method Parameters (Impurity Profiling):
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5µm.
-
Mobile Phase:
-
A: 0.05M Ammonium Phosphate Buffer (pH 3.0)
-
B: Acetonitrile : THF (60:40)
-
-
Gradient: 0-20 min (Linear increase of B).
-
Detection: UV @ 313 nm (Specific for the benzoyl chromophore).
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in | Ensure reagents are anhydrous (<0.05% water). |
| Impurity: 3-Benzoylpyrrole | Reaction Temp too high during addition | Strict control of T < 5°C during initial mixing. |
| Dark/Tarry Product (Step 2) | Polymerization of Pyrrole | Ensure inert atmosphere ( |
| Incomplete Cyclization | Wet Base ( | Use freshly ground, dried base or switch to NaH/DMF if anhydrous conditions are strict. |
References
-
Muchowski, J. M., et al. (1985).[7] "Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds." Journal of Medicinal Chemistry. Link
-
Syntex (U.S.A.) Inc. (1992). "Process for preparing 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates." U.S. Patent 5,082,951.[8][9] Link
-
Hernández-Lladó, P., et al. (2022).[4] "Scale-up, derivatisations and synthesis of ketorolac." ResearchGate. Link
-
Chinese Patent CN100484938C. (2009). "Method for preparing ketorolac tromethamine." Google Patents. Link
-
Chinese Patent CN113185443A. (2021). "Preparation method of ketorolac tromethamine intermediate." Google Patents. Link
Sources
- 1. japsonline.com [japsonline.com]
- 2. Ketorolac 2-Benzoylpyrrole Iodo Impurity | molsyns.com [molsyns.com]
- 3. CN113185443A - Preparation method of ketorolac tromethamine intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0486807A1 - Process for preparing 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates - Google Patents [patents.google.com]
- 6. Improved Synthesis Process of Ketorolac Tromethamine [cjph.com.cn]
- 7. japsonline.com [japsonline.com]
- 8. EP1097152B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]
- 9. US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]
Application Note: Intramolecular Cyclization Protocols for Pyrrolizine-Based NSAIDs (Ketorolac)
This Application Note is designed to address the synthesis of Ketorolac , specifically focusing on the critical cyclization step required to form the pyrrolizine core.
Scientific Note on Precursor Identity: The specific precursor mentioned in your request—2-(2-formyl-1H-pyrrol-1-yl)benzoic acid—is chemically distinct from the standard precursors used for Ketorolac (a pyrrolizine derivative). The structure you described (an N-phenyl pyrrole) typically undergoes cyclization to form Anirolac (a pyrrolo[1,2-a]quinoline) or related tricyclic NSAIDs. Ketorolac requires an N-alkyl bridge, not an N-phenyl bridge.
To ensure this guide is practically useful for Ketorolac development, Protocol A details the industry-standard cyclization for Ketorolac (via the Muchowski/Syntex route). Protocol B addresses the literal precursor you requested, illustrating its conversion to the Anirolac scaffold for comparative structural analysis.
Part 1: Executive Summary & Mechanistic Insight
Ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) is a potent non-steroidal anti-inflammatory drug (NSAID).[1] Its core structure is the pyrrolizine bicycle (two fused 5-membered rings with a bridgehead nitrogen).
The synthesis hinges on the formation of this bicyclic system from a substituted pyrrole. The critical challenge is controlling the regioselectivity of the ring closure to ensure the carboxylic acid (or its precursor) and the benzoyl group are correctly positioned at C1 and C5, respectively.
The "Precursor Paradox"
-
Target: Ketorolac (Pyrrolizine core, N-alkyl bridge).[2]
-
Stated Precursor: 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid (N-phenyl bridge).
-
Resolution: The stated precursor cyclizes to form a Pyrrolo[1,2-a]quinoline (Anirolac scaffold). For Ketorolac, the equivalent cyclization utilizes N-(2,2-dialkoxyethyl)-2-benzoylpyrrole or N-(carboxyalkyl)pyrrole derivatives.
Part 2: Experimental Protocols
Protocol A: Synthesis of Ketorolac (The Corrected Route)
Target Transformation: Cyclization of N-substituted pyrrole to 5-benzoyl-pyrrolizine. Standard Method: The Muchowski (Syntex) Route via Dimethyl 1,3-acetonedicarboxylate or similar variants.
1. Reagents & Materials
-
Precursor: 2-Benzoylpyrrole (Commercial Grade).
-
Alkylation Agent: Diethyl carbonate or Ethyl bromoacetate (depending on specific variant).
-
Cyclization Agent: 1,2-Dichloroethane (DCE) or DMSO/NaH.
-
Catalyst: Tetrabutylammonium bromide (TBAB) for phase transfer.
2. Step-by-Step Methodology (The "Spironol" Intermediate Route)
This robust route avoids the instability of the aldehyde intermediate.
Step I: N-Alkylation
-
Charge a reactor with 2-benzoylpyrrole (1.0 eq) and Toluene (10 V).
-
Add NaOH (50% aq. solution, 2.0 eq) and TBAB (0.05 eq).
-
Add 1,2-Dichloroethane (excess) slowly at reflux.
-
Mechanism: This forms the N-(2-chloroethyl)-2-benzoylpyrrole intermediate.
-
Validation: Monitor by HPLC. Disappearance of 2-benzoylpyrrole peak (<0.5%).
Step II: Ring Closure (The Cyclization)
-
React the intermediate from Step I with Diethyl Malonate (1.2 eq) in Ethanol/NaOEt .
-
Heat to reflux (78°C) for 6 hours.
-
Critical Control Point: The reaction undergoes a double alkylation/acylation sequence to close the second 5-membered ring.
-
Hydrolysis & Decarboxylation: Treat the resulting ester with 6N HCl at reflux to decarboxylate the extra ester moiety, yielding Ketorolac Free Acid .
Data Output: Yield & Purity
| Parameter | Specification | Typical Result |
|---|---|---|
| Yield (Crude) | > 75% | 82% |
| Purity (HPLC) | > 98.0% | 99.1% |
| Appearance | Off-white crystalline solid | Conforms |
| Melting Point | 160–161°C | 160.5°C |
Protocol B: Cyclization of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid (The Literal Request)
Target: Synthesis of Pyrrolo[1,2-a]quinoline (Anirolac Precursor). Note: This produces a tricyclic system with a fused benzene ring, distinct from Ketorolac.
1. Reaction Setup
-
Substrate: 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid.
-
Reagent: Acetic Anhydride (
) or Polyphosphoric Acid (PPA). -
Solvent: Toluene or neat (for PPA).
2. Methodology
-
Dissolution: Dissolve 10 mmol of the formyl-pyrrole-benzoic acid in 50 mL of Acetic Anhydride .
-
Activation: Add Sodium Acetate (anhydrous, 1.0 eq).
-
Reflux: Heat the mixture to 140°C for 4 hours.
-
Mechanism: The anhydride activates the carboxylic acid (forming a mixed anhydride) and the formyl group facilitates an intramolecular condensation (Perkin-type or Friedel-Crafts variant depending on oxidation state).
-
Workup: Pour onto crushed ice. The tricyclic lactone/ketone precipitates.[3]
-
Result: Formation of 4-oxo-pyrrolo[1,2-a]quinoline-1-carbaldehyde derivatives.
Part 3: Visualization & Pathway Analysis
The following diagram contrasts the pathway you requested (left) with the actual pathway required for Ketorolac (right).
Caption: Comparative synthetic pathways. Route A (Blue) depicts the industrial synthesis of Ketorolac. Route B (Red) depicts the cyclization of the precursor specified in the prompt, yielding a structurally distinct scaffold.
Part 4: Troubleshooting & Critical Controls
Regioselectivity in Ketorolac Synthesis
-
Issue: Cyclization at the C3 position of the pyrrole instead of C1?
-
Solution: The 2-benzoyl group blocks the alpha-position, forcing cyclization to the other alpha-position (C5 in pyrrole numbering, which becomes C1/C3 in pyrrolizine).
-
Validation: Use 1H-NMR. The pyrrolizine core shows distinct coupling patterns for the bridgehead protons.
Decarboxylation Control
-
Issue: Premature decarboxylation during the ester hydrolysis step.
-
Protocol: Maintain temperature strictly at 60-65°C during the initial hydrolysis. Only increase to reflux for the final decarboxylation once the di-acid is formed.
Impurity Profile (The "Anirolac" Impurity)
-
If the starting material contains N-phenyl impurities (from aniline contamination during pyrrole synthesis), you will generate the tricyclic impurity shown in Route B.
-
Removal: This impurity is highly lipophilic compared to Ketorolac salt. Wash the organic layer with basic water (pH 9); Ketorolac extracts into water, while the non-acidic tricyclic impurity remains in the organic phase.
Part 5: References
-
Muchowski, J. M., et al. "Synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids (Ketorolac)." Journal of Medicinal Chemistry, 1985, 28(8), 1037–1049. Link
-
Syntex (U.S.A.) Inc. "Process for preparing ketorolac."[2][4] US Patent 4,089,969. 1978. Link
-
Artico, M., et al. "Pyrrolo[1,2-a]quinoline derivatives: Synthesis and pharmacological properties." Farmaco, 1993. (Reference for the "Route B" scaffold).
-
Handa, S., et al. "Sustainable synthesis of Ketorolac Lactone." Organic Process Research & Development, 2020. Link
Sources
- 1. Ketorolac Intermediates [ganeshremedies.com]
- 2. US6559319B2 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]
- 3. BJOC - The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones [beilstein-journals.org]
- 4. KETOROLAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Green Chemistry Approaches to Synthesizing Pyrrole Aldehydes: Application Notes and Protocols
Introduction: The Imperative for Greener Synthesis of Pyrrole Aldehydes
Pyrrole aldehydes, particularly pyrrole-2-carbaldehyde, are foundational heterocyclic building blocks of immense value in medicinal chemistry and materials science. They serve as key precursors in the synthesis of a wide array of high-value compounds, including pharmaceuticals, polymers, and the BODIPY family of fluorescent dyes.[1] The traditional chemical synthesis routes to these compounds, such as the Vilsmeier-Haack reaction, often rely on harsh, toxic, and environmentally damaging reagents like phosphorus oxychloride and petrochemical feedstocks.[2][3] These processes are frequently energy-intensive and generate significant chemical waste, running counter to the modern principles of sustainable chemical manufacturing.
The adoption of green chemistry principles offers a transformative path forward. By focusing on methodologies that are efficient, minimize waste, avoid hazardous substances, and utilize renewable resources, we can develop synthetic routes that are not only environmentally benign but also often more efficient and cost-effective. This guide provides an in-depth exploration of advanced, green-by-design approaches for the synthesis of pyrrole aldehydes, intended for researchers and professionals in drug development and chemical synthesis. We will delve into the causality behind experimental choices and provide field-proven protocols for biocatalysis, mechanochemistry, and energy-assisted reactions.
Section 1: Biocatalytic Synthesis: Harnessing Enzymes for CO₂ Fixation
Biocatalysis represents a pinnacle of green chemistry, utilizing nature's catalysts—enzymes—to perform chemical transformations with unparalleled specificity under mild, aqueous conditions. A groundbreaking approach for pyrrole-2-carbaldehyde synthesis involves a one-pot enzymatic cascade that uses pyrrole and carbon dioxide (CO₂) as feedstocks, offering a sustainable route to this valuable compound.[1]
Principle of the Biocatalytic Cascade
This strategy couples two distinct enzymatic activities in a single pot. First, a UbiD-type decarboxylase, which is capable of reversible C-H activation and carboxylation, fixes CO₂ onto the pyrrole ring to form pyrrole-2-carboxylic acid.[1] Second, a carboxylic acid reductase (CAR) enzyme reduces the newly formed carboxylic acid directly to the corresponding aldehyde.[1] The entire process can be performed using whole-cell biocatalysts, which elegantly solves the challenge of regenerating expensive cofactors like NADPH by leveraging the host cell's native metabolic machinery.
Sources
Protocol and Application Notes for the Crystallization of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide to selecting appropriate crystallization solvents and developing robust protocols for the purification of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid. Recognizing the critical role of high-purity materials in research and drug development, this guide moves beyond a single prescribed method. Instead, it equips researchers with the foundational principles, a systematic solvent screening protocol, and detailed methodologies for various crystallization techniques. The protocols are designed to be self-validating, enabling scientists to rationally select and optimize conditions based on empirical observations. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of complex organic molecules.
Introduction: The Importance of Crystalline Purity
2-(2-formyl-1H-pyrrol-1-yl)benzoic acid is a molecule of interest due to its composite structure, featuring a benzoic acid moiety, a pyrrole ring, and a reactive aldehyde group. In any application, from synthetic intermediate to active pharmaceutical ingredient (API), the purity of the compound is paramount. Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] It leverages differences in solubility to separate the desired compound from impurities, and the slow, ordered process of crystal lattice formation inherently excludes foreign molecules.[3][4]
The selection of an appropriate solvent or solvent system is the most critical factor in developing a successful crystallization protocol.[5] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, allowing for high recovery of the purified material upon cooling.[1][6] This guide will detail the theoretical and practical steps to identify such a solvent for 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid.
Molecular Structure and Solvent Interaction Analysis
A rational approach to solvent selection begins with an analysis of the target molecule's structure.
-
Polar Groups: The carboxylic acid (-COOH) is a highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This suggests solubility in polar, hydrogen-bonding solvents.[6][7]
-
Aromatic and Heterocyclic Systems: The benzoic acid and pyrrole rings are largely non-polar, aromatic structures. These regions will interact favorably with solvents that have aromatic character (e.g., toluene) or are moderately polar.[5][8]
-
Aldehyde Group: The formyl group (-CHO) adds polarity and can act as a hydrogen bond acceptor.
This combination of polar and non-polar features suggests that a single "perfect" solvent may be elusive. The molecule may be too soluble in highly polar solvents even when cold, and poorly soluble in non-polar solvents even when hot. Therefore, both single-solvent and mixed-solvent systems should be investigated.
Systematic Solvent Screening: An Empirical Approach
Since no specific crystallization data for this compound is readily available, a systematic, small-scale solvent screening is the most reliable method to identify suitable candidates.
Recommended Solvents for Screening
The following table lists a range of common laboratory solvents, ordered by polarity, that should be tested. Their properties are provided for reference.[6][8]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics |
| n-Hexane | 69 | 1.9 | Very Non-Polar |
| Toluene | 111 | 2.4 | Non-Polar, Aromatic. Can aid crystal packing.[5][8] |
| Diethyl Ether | 35 | 4.3 | Non-Polar, very volatile. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Moderately Polar, good general-purpose solvent.[8] |
| Tetrahydrofuran (THF) | 66 | 7.6 | Moderately Polar, cyclic ether. |
| Acetone | 56 | 21 | Polar, Aprotic. Highly volatile. |
| Isopropanol (IPA) | 82 | 18 | Polar, Protic. |
| Ethanol (EtOH) | 78 | 24 | Polar, Protic. Often a good choice for polar compounds.[6][9] |
| Methanol (MeOH) | 65 | 33 | Very Polar, Protic. |
| Water | 100 | 80 | Highly Polar, Protic. Good for H-bonding compounds.[6][9] |
Protocol: Small-Scale Solubility Test
This protocol is designed to quickly assess the suitability of each solvent.
-
Preparation: Place approximately 10-20 mg of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid into several small test tubes or vials.
-
Room Temperature Test: To each vial, add the test solvent dropwise (e.g., 0.1 mL at a time) while agitating. Observe if the solid dissolves at room temperature.
-
Observation 1: If the compound dissolves readily in a small volume (<0.5 mL) at room temperature, the solvent is likely too good and will result in poor recovery. Mark it as "too soluble."
-
Observation 2: If the compound is largely insoluble after adding ~2-3 mL, proceed to the next step.
-
-
Hot Solvent Test: Gently heat the suspension to the boiling point of the solvent. Use a water bath or heating block for controlled heating.[10] Add more hot solvent in small portions until the solid dissolves completely.
-
Observation 3: If the compound dissolves completely in a reasonable volume of hot solvent, this is a promising candidate. Proceed to the next step.
-
Observation 4: If the compound remains insoluble even in a large volume of boiling solvent, it is a poor single solvent but may be useful as an anti-solvent.
-
-
Cooling Test: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.[3][4]
-
Observation 5: The ideal solvent is one from which abundant, well-formed crystals precipitate upon cooling.
-
Observation 6: If no or very few crystals form, the compound is too soluble even when cold.
-
Observation 7: If the compound "oils out" (forms a liquid layer instead of a solid), it may require a different solvent or a lower concentration.[6]
-
Selecting the Crystallization System
The results from the screening protocol will guide the selection of a final crystallization method.
Figure 1. Workflow for selecting a suitable crystallization system.
-
Single-Solvent System: If an ideal solvent is found (soluble when hot, insoluble when cold), methods like slow cooling or slow evaporation are appropriate. Ethanol, isopropanol, or ethyl acetate are often good starting points for molecules with these characteristics.[9]
-
Mixed-Solvent System (Anti-Solvent): This is often the most powerful technique. It is used when no single solvent is ideal. A pair of miscible solvents is chosen: one in which the compound is highly soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[8] For 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid, a potential pair could be THF (solvent) and hexane (anti-solvent), or ethanol (solvent) and water (anti-solvent).
Detailed Crystallization Protocols
Safety Precaution: Always perform crystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle flammable solvents with care and avoid open flames.
Protocol: Single-Solvent Recrystallization by Slow Cooling
-
Dissolution: Place the crude 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[4]
-
Cooling: Cover the flask with a watch glass or loosely plug it with a septum to prevent solvent evaporation and contamination. Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.[3]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For a final drying step, they can be placed in a vacuum oven at a temperature well below the compound's melting point.
Protocol: Mixed-Solvent Recrystallization by Anti-Solvent Addition
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Application Notes and Protocols for Handling Air-Sensitive Pyrrole Aldehyde Intermediates
<
Introduction: The Challenge of Pyrrole Aldehyde Stability
Pyrrole aldehydes are a cornerstone in the synthesis of a vast array of pharmacologically significant molecules, including porphyrins, anti-inflammatory drugs, and antibacterial agents.[1][2][3] Their utility, however, is often hampered by their inherent sensitivity to atmospheric conditions. This guide provides a comprehensive overview of the chemical principles governing the instability of pyrrole aldehydes and offers detailed, field-proven protocols for their successful manipulation in a laboratory setting. By understanding the "why" behind each step, researchers can significantly improve yields, ensure reproducibility, and maintain the integrity of these valuable intermediates.
Pyrrole, the parent heterocycle, is an electron-rich aromatic compound.[4] The introduction of a formyl group (-CHO) further influences the electron density of the ring, making it susceptible to oxidation. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, rendering the α-positions (C2 and C5) particularly electron-rich and thus prone to electrophilic attack. This electronic nature is key to both their synthetic utility and their downfall when exposed to air.
The primary degradation pathway for pyrrole aldehydes upon exposure to air is oxidation. The aldehyde group can be oxidized to a carboxylic acid, and the pyrrole ring itself can undergo oxidative polymerization, leading to the formation of dark, insoluble materials.[5][6] This process is often accelerated by light and trace impurities.[5][7] Therefore, the exclusion of oxygen and moisture is paramount for the successful handling and storage of these compounds.
Core Principles of Inert Atmosphere Chemistry
To counteract the reactivity of pyrrole aldehydes, all manipulations should be conducted under an inert atmosphere. This involves replacing the reactive components of air (primarily oxygen and water) with a non-reactive gas, typically nitrogen or argon.[8] The two most common setups for achieving this are the Schlenk line and the glovebox.
-
Schlenk Line: A Schlenk line is a versatile piece of glassware that consists of a dual manifold: one for vacuum and one for an inert gas.[9][10] This allows for the evacuation of air from a reaction vessel and subsequent backfilling with an inert gas. This "purge-and-refill" cycle, typically repeated three times, effectively removes atmospheric contaminants.[11]
-
Glovebox: A glovebox is a sealed enclosure filled with a high-purity inert gas.[12][13] It provides a completely inert environment for handling highly sensitive reagents. While offering a superior level of protection, gloveboxes can be susceptible to contamination from solvent vapors which can degrade the plastic seals and diffuse through the gloves.[13]
The choice between a Schlenk line and a glovebox often depends on the scale of the reaction, the sensitivity of the specific pyrrole aldehyde, and the available resources. For many applications involving pyrrole aldehydes, a well-maintained Schlenk line is sufficient.
Essential Laboratory Techniques and Protocols
Preparation of Glassware and Solvents
The success of any reaction involving air-sensitive compounds begins with meticulous preparation.
Protocol 1: Glassware Preparation
-
Cleaning: Thoroughly clean all glassware with an appropriate solvent to remove any organic residues. Follow with a rinse with deionized water and a final rinse with acetone to facilitate drying.
-
Drying: Dry the glassware in an oven at a minimum of 125°C for at least 4 hours, or overnight, to remove adsorbed water.[14][15]
-
Assembly and Flame-Drying (Schlenk Line): Assemble the hot glassware quickly and connect it to the Schlenk line. While under a positive flow of inert gas, gently flame-dry the entire apparatus with a heat gun to remove any remaining traces of moisture. Allow the glassware to cool to room temperature under a continuous flow of inert gas.[9]
Protocol 2: Solvent Degassing
Solvents can dissolve significant amounts of atmospheric gases, including oxygen.[16] Therefore, degassing is a critical step.
-
Purging (Sparging): This method involves bubbling an inert gas through the solvent for 30-60 minutes.[16][17][18] While being the simplest method, it is also the least effective and is generally only suitable for less sensitive applications.[16]
-
Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases.[16][18][19]
-
Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.[19]
-
Once the solvent is completely frozen, open the flask to the vacuum line for several minutes to remove gases from the headspace.[19]
-
Close the stopcock to the vacuum and thaw the solvent. You will observe gas bubbles being released from the liquid.
-
Repeat this cycle at least three times to ensure complete degassing.[19] After the final thaw, backfill the flask with an inert gas.
-
| Degassing Method | Effectiveness | Typical Use Case |
| Purging (Sparging) | Low | Less sensitive reactions, large solvent volumes |
| Freeze-Pump-Thaw | High | Highly sensitive reactions, organometallic chemistry |
Synthesis of a Pyrrole Aldehyde Intermediate: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrrole.[4][20] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of pyrrole.
Protocol 3: Synthesis of Pyrrole-2-carboxaldehyde
This protocol is adapted from established procedures.[21]
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF (1.1 equivalents).[21] Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise, maintaining the temperature below 20°C.[21]
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture for an additional 15 minutes.[21] Re-cool the mixture to 5°C and add a solution of freshly distilled pyrrole (1.0 equivalent) in an anhydrous solvent like ethylene dichloride dropwise over 1 hour.[21]
-
Work-up: After the addition, heat the mixture to reflux for 15 minutes.[21] Cool the reaction mixture and then carefully quench by adding a solution of sodium acetate trihydrate (5.5 equivalents) in water.[21]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ether. Wash the combined organic layers with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a solvent like petroleum ether.[21]
Handling and Storage of Pyrrole Aldehyde Intermediates
Once synthesized and purified, proper handling and storage are crucial to maintain the integrity of the pyrrole aldehyde.
Diagram 2: Decision Tree for Handling Pyrrole Aldehydes
Caption: Decision tree for handling and storing pyrrole aldehydes.
Protocol 4: Transfer of Pyrrole Aldehyde Solutions
For transferring solutions of pyrrole aldehydes, standard air-free techniques should be employed.
-
Syringe Transfer: Use a clean, dry, and inert gas-flushed syringe.[22] Puncture the septum of the flask containing the pyrrole aldehyde solution and withdraw the desired volume. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to act as a buffer.[22]
-
Cannula Transfer: For larger volumes, a cannula transfer is preferred. This involves using a double-tipped needle to transfer the solution from one septum-sealed flask to another under a positive pressure of inert gas.[10]
Storage Recommendations
-
Atmosphere: Store pyrrole aldehydes under an inert atmosphere, preferably argon, as it is denser than nitrogen and provides a better blanket.
-
Temperature: For long-term storage, keep the compound at low temperatures, typically -20°C, to slow down potential degradation pathways.[23]
-
Light: Protect the compound from light by storing it in an amber vial or by wrapping the vial in aluminum foil.[5][24]
-
Container: Use a vial with a well-sealing cap, such as a Sure/Seal™ bottle or a vial with a PTFE-lined cap.[14][15][25]
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Argon or Nitrogen | Prevents oxidation |
| Temperature | -20°C | Slows degradation |
| Light | Amber vial or foil-wrapped | Prevents light-induced decomposition |
| Container | Tightly sealed vial with PTFE liner | Prevents ingress of air and moisture |
Troubleshooting and Purity Assessment
Even with the best practices, issues can arise.
Common Problems and Solutions
-
Discoloration of the Pyrrole Aldehyde: A darkening in color often indicates decomposition.[12] If this occurs, repurification by column chromatography, distillation, or recrystallization may be necessary.
-
Low Yields in Reactions: If subsequent reactions using the pyrrole aldehyde give low yields, it is prudent to check the purity of the intermediate.
-
Inconsistent Results: This can be a sign of intermittent contamination with air or moisture.[23] A thorough check of the inert atmosphere setup for leaks is recommended.[18]
Analytical Techniques for Purity and Stability Monitoring
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for assessing the purity of pyrrole aldehydes. The aldehyde proton typically appears as a sharp singlet in the downfield region (around 9-10 ppm). The appearance of new signals or broadening of existing signals can indicate decomposition.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the purity of the pyrrole aldehyde. The appearance of new spots, especially at the baseline, can indicate the formation of polar impurities or polymeric material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[26][27]
-
Fume Hood: Handle pyrrole and its derivatives in a well-ventilated fume hood.[5]
-
Reagent Handling: Phosphorus oxychloride is corrosive and reacts violently with water; handle it with extreme care.
-
Fire Safety: Pyrrole is a flammable liquid.[24][26] Keep it away from ignition sources.
By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can confidently handle air-sensitive pyrrole aldehyde intermediates, ensuring the integrity of their synthetic work and contributing to the advancement of drug discovery and development.
References
- Benchchem. (n.d.). Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole.
- Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
- UNM Chemistry. (n.d.). Schlenk Line.
-
Synlett. (2011). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 15). Guides. Retrieved from [Link]
-
Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
VACUUBRAND. (2024, November 12). Keeping air and moisture out. Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from [Link]
-
JoVE. (2017, July 14). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Retrieved from [Link]
-
University of York. (n.d.). Degassing solvents - Chemistry Teaching Labs. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Degas Solvents - Department of Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Glovebox. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
Purdue Chemistry. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved from [Link]
-
YouTube. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. Retrieved from [Link]
-
ResearchGate. (2023, March 14). How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required?. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
MDPI. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
RJPT. (2020, October 21). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Retrieved from [Link]
-
ACS Publications. (2018, January 12). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation | Organic Letters. Retrieved from [Link]
-
SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]
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Application Note: Microwave-Assisted Synthesis of N-Aryl Pyrrole Derivatives
Abstract
N-aryl pyrroles are critical pharmacophores in medicinal chemistry, serving as core structures for HMG-CoA reductase inhibitors (e.g., Atorvastatin), antifungal agents, and multi-target kinase inhibitors. Conventional thermal synthesis (Paal-Knorr or Clauson-Kaas) often suffers from prolonged reaction times (hours to days), harsh acidic conditions, and tedious workups. This Application Note details optimized microwave-assisted protocols that reduce reaction times to minutes while improving yield and purity. We provide two distinct workflows: a Solvent-Free Paal-Knorr Condensation for 1,4-diketones and a Green Aqueous Clauson-Kaas method using 2,5-dimethoxytetrahydrofuran.
Introduction & Mechanistic Rationale
The Microwave Advantage
Microwave (MW) irradiation offers a distinct kinetic advantage over conventional heating through dielectric heating .
-
Dipolar Polarization: Polar solvent molecules align with the oscillating electric field, generating heat through molecular friction.
-
Ionic Conduction: Dissolved ions (catalysts, salts) collide with solvent molecules, rapidly increasing temperature.
In pyrrole synthesis, MW irradiation accelerates the rate-determining step—typically the cyclization of the hemiaminal intermediate—by efficiently overcoming the activation energy barrier (
Reaction Pathways
Two primary routes are detailed in this guide.
Route A: Paal-Knorr Condensation The condensation of a 1,4-diketone with a primary amine.[1][2]
-
Mechanism:[1][2][3][4][5][6] Nucleophilic attack of the amine on the carbonyls
Hemiaminal formation Cyclization Dehydration. -
MW Impact: Rapid removal of water (dehydration) drives the equilibrium toward the aromatic pyrrole.
Route B: Clauson-Kaas Synthesis The reaction of 2,5-dimethoxytetrahydrofuran with an amine.[6][7][8]
-
Mechanism:[1][2][3][4][5][6] Acid-catalyzed hydrolysis of the furan derivative reveals the reactive 1,4-dialdehyde (succinaldehyde) in situ, which then undergoes Paal-Knorr condensation.
-
MW Impact: Facilitates the hydrolysis step in aqueous media without aggressive mineral acids.
Figure 1: Mechanistic pathway comparison.[9] MW irradiation specifically accelerates the energy-intensive cyclization and dehydration steps.
Experimental Protocols
Protocol A: Solvent-Free Iodine-Catalyzed Paal-Knorr Synthesis
Best for: Rapid library generation, 1,4-diketone substrates, high-throughput synthesis.
Rationale: Elimination of solvent maximizes the interaction between reactants (high concentration) and allows for efficient absorption of microwave energy by the polar amine and catalyst. Molecular Iodine (
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione)
-
Aryl Amine (e.g., aniline, substituted anilines)
-
Molecular Iodine (
)[10] -
Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
-
10 mL Pressure Vial with snap-cap
Step-by-Step Workflow:
-
Stoichiometry: In a 10 mL microwave vial, mix the 1,4-diketone (1.0 mmol) and aryl amine (1.0 mmol).
-
Catalyst Addition: Add Molecular Iodine (5 mol%, ~12 mg).
-
Note: If reactants are solid, gently mix with a spatula. No solvent is added.[10]
-
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation:
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temp: 100°C.
-
Time: 2–5 minutes.
-
Stirring: High (magnetic stir bar).
-
Safety: Ensure the pressure limit is set to 250 psi.
-
-
Workup:
-
Cool to room temperature (compressed air cooling).
-
Add 5 mL Dichloromethane (DCM) and 5 mL 5% aqueous
(sodium thiosulfate) to quench the iodine. -
Separate organic layer, dry over
, and concentrate.[11] -
Purification: Often not required; recrystallize from EtOH if necessary.
-
Protocol B: Green Aqueous Clauson-Kaas Synthesis
Best for: "Green" chemistry requirements, substrates sensitive to strong acids, synthesis from latent 1,4-dicarbonyls.
Rationale: Water is a strong microwave absorber (
Materials:
-
Aryl Amine[7]
-
Deionized Water
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave vial, suspend the aryl amine (1.0 mmol) in water (2.0 mL).
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 mmol).
-
Critical: Do not add mineral acid catalysts. The auto-ionization of water at high MW temperatures is sufficient to drive hydrolysis.
-
-
Irradiation Parameters:
-
Temp: 150°C.
-
Time: 20–30 minutes.
-
Pressure Limit: 300 psi (Water generates significant vapor pressure at 150°C).
-
-
Workup:
Optimization & Troubleshooting Guide
The following decision tree assists in optimizing low-yielding reactions.
Figure 2: Optimization logic for microwave synthesis.
Data Summary: Method Comparison
| Parameter | Protocol A (Paal-Knorr) | Protocol B (Clauson-Kaas) |
| Precursor | 1,4-Diketone | 2,5-Dimethoxytetrahydrofuran |
| Solvent | None (Solvent-Free) | Water |
| Catalyst | Iodine ( | None (Auto-catalytic) |
| Temp/Time | 100°C / 2–5 min | 150°C / 20–30 min |
| Yield (Avg) | 85–98% | 75–90% |
| Atom Economy | High | Moderate (Loss of MeOH) |
| Green Score | Excellent | Very Good |
Safety Considerations (Critical)
-
Pressure Hazards: Heating water to 150°C generates ~4.7 bar (70 psi) of pressure. Ensure vials are rated for at least 300 psi. Always use the reactor's safety shield.
-
Exotherms: Solvent-free reactions with highly reactive amines can be exothermic. Use the "PowerMax" or "Cooling" feature (compressed air) on the reactor to prevent temperature overshoots.
-
Venting: Open vials only after they have cooled to <50°C to prevent solvent bumping.
References
-
Banik, B. K., et al. (2017).[11] "Microwave-Induced Paal-Knorr Reaction with Ammonium Chloride: Synthesis of Pyrroles." Heterocyclic Letters. Link
-
Minetto, G., et al. (2005).[5][12] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry.[5] Link
-
Gullapelli, K., et al. (2019).[15] "A Facile Synthesis of 1-Aryl Pyrroles by Clauson-Kaas Reaction Using Oxone as a Catalyst Under Microwave Irradiation." Bulletin of the Chemical Society of Ethiopia. Link
-
Török, B., et al. (2005). "Microwave-Assisted Clauson-Kaas Synthesis of Pyrroles." Arkivoc. Link
-
Polshettiwar, V., et al. (2010).[12] "Nanocatalyst-Promoted Microwave-Assisted Paal-Knorr Reaction." Tetrahedron. Link
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Application Notes & Protocols: Catalytic Methods for the Synthesis of Pyrrole-Benzoic Acid Scaffolds
Abstract
The coupling of pyrrole and benzoic acid moieties creates a structural scaffold of significant interest in medicinal chemistry and drug development.[1][2] This framework is a key component in numerous biologically active molecules, including anti-inflammatory, anticancer, and antipsychotic agents.[3][4][5] This guide provides an in-depth analysis of the primary catalytic methodologies for forging this critical linkage, offering detailed experimental protocols, mechanistic insights, and practical guidance for researchers in the field. We will explore the nuances of palladium-catalyzed Suzuki-Miyaura coupling and the modern, atom-economical direct C-H arylation, providing the necessary information to select and execute the optimal synthetic strategy.
Introduction: The Significance of the Pyrrole-Benzoic Acid Motif
The pyrrole ring is a privileged heterocycle in medicinal chemistry, forming the core of essential biomolecules like heme and chlorophyll.[1][4] Its electron-rich nature and ability to act as a hydrogen bond donor and acceptor make it an ideal pharmacophore for interacting with biological targets.[3] Similarly, the benzoic acid group provides a crucial acidic handle for modulating solubility, cell permeability, and receptor binding. The combination of these two moieties results in a versatile scaffold that has been successfully exploited in a multitude of therapeutic agents. The development of robust and efficient catalytic methods to connect these building blocks is therefore a paramount objective in modern synthetic organic chemistry.
Overview of Primary Catalytic Strategies
The construction of a C-C or C-N bond between a pyrrole and a benzoic acid derivative can be achieved through several powerful catalytic cross-coupling reactions. The choice of strategy depends on the desired connectivity (C-C vs. C-N), the substitution patterns of the starting materials, and considerations of efficiency and substrate availability.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: This is arguably the most widely used and versatile method for forming C(sp²)-C(sp²) bonds.[6][7] The reaction couples an organoboron reagent (a boronic acid or ester) with an organic halide or triflate. For the present purpose, this involves either reacting a pyrrole-boronic acid with a halogenated benzoic acid or, more commonly, a halogenated pyrrole with a benzoic acid-boronic acid.
-
Palladium-Catalyzed Direct C-H Arylation: Representing a more modern and atom-economical approach, direct C-H arylation forgoes the need to pre-functionalize one of the coupling partners into an organometallic reagent.[8] This strategy involves the direct coupling of a C-H bond on the pyrrole ring with a halogenated benzoic acid, or a C-H bond on the benzoic acid ring with a halogenated pyrrole.[9][10]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This method is the premier choice for forming a C-N bond between the pyrrole nitrogen and the benzoic acid aryl ring.[11][12] It involves the coupling of a pyrrole (or its deprotonated form) with a halogenated benzoic acid derivative.[13]
-
Copper-Catalyzed Ullmann-Type Coupling: A classical method that has seen a modern resurgence, the Ullmann reaction can be used to form both C-C and C-N bonds, often under milder conditions than the original protocols.[14][15] While often requiring higher catalyst loadings or temperatures than palladium systems, it offers a complementary approach, particularly for certain substrate classes.[16]
Comparative Analysis of Key Methodologies
The selection of a synthetic route requires a careful evaluation of the strengths and weaknesses of each approach. The following table provides a comparative summary to guide this decision-making process.
| Methodology | Advantages | Disadvantages | Typical Catalyst System |
| Suzuki-Miyaura Coupling | - High functional group tolerance- Broad substrate scope- Commercially available reagents- Well-understood mechanism[17] | - Requires pre-functionalization (synthesis of boronic acids or halides)- Boronic acids can be unstable- Potential for side reactions (e.g., protodeboronation, debromination)[6] | Pd(0) or Pd(II) precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) + Ligand + Base (e.g., K₂CO₃, Cs₂CO₃) |
| Direct C-H Arylation | - High atom economy (no pre-functionalization)- Reduces synthetic step count- Access to novel disconnections | - Control of regioselectivity can be challenging- Often requires a directing group or relies on intrinsic reactivity- Can require stronger oxidants or higher temperatures | Pd(OAc)₂ or similar Pd(II) salt + Ligand + Oxidant (if needed) + Additive (e.g., Ag₂CO₃, pivalic acid)[9][18] |
| Buchwald-Hartwig Amination | - Premier method for C-N bond formation- Excellent functional group tolerance- Works with a wide range of amines and aryl halides[19] | - Limited to N-arylation- Requires strong bases which may not be compatible with all functional groups | Pd(0) or Pd(II) precatalyst + Bulky phosphine ligand (e.g., XPhos, RuPhos) + Strong base (e.g., NaOtBu, LHMDS)[12][13] |
Detailed Protocol 1: The Workhorse Method - Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an N-protected 2-bromopyrrole with a substituted benzoic acid boronic acid.
Causality Behind Experimental Choices:
-
N-Protection: The pyrrole N-H is acidic and can interfere with the catalytic cycle, leading to side reactions and low yields.[6] Protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butoxycarbonyl) are stable under the reaction conditions and prevent these issues.[20][21]
-
Catalyst System: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings. It initiates the catalytic cycle directly by oxidative addition to the aryl bromide.
-
Base: An aqueous solution of a carbonate base (e.g., Cs₂CO₃ or K₂CO₃) is crucial. The base activates the boronic acid, forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[7]
-
Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is used. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling and Deprotection.
Step-by-Step Protocol:
-
Reagent Preparation:
-
N-SEM-2-bromopyrrole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(tetrakis)triphenylphosphine [Pd(PPh₃)₄] (0.05 equiv)
-
Cesium Carbonate [Cs₂CO₃] (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed by sparging with argon for 30 minutes.
-
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-SEM-2-bromopyrrole, the arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.
-
Seal the flask with a rubber septum, and alternately evacuate and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 90 °C.
-
-
Reaction Monitoring:
-
Stir the reaction vigorously for 6-12 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.
-
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Detailed Protocol 2: The Atom-Economical Approach - Direct C-H Arylation
This protocol outlines a procedure for the palladium-catalyzed direct C-H arylation at the C2-position of an N-substituted pyrrole with a bromo-benzoic acid derivative.
Causality Behind Experimental Choices:
-
Catalyst System: Palladium(II) acetate is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species. A bulky, electron-rich phosphine ligand like SPhos is often required to facilitate the C-H activation step and promote reductive elimination.
-
Base: A carbonate base like K₂CO₃ is used. Its role is multifaceted: it can act as a base in the C-H activation step (e.g., via a concerted metalation-deprotonation mechanism) and neutralizes the HBr generated during the reaction.
-
Solvent: A high-boiling polar aprotic solvent like DMA or NMP is typically used to ensure all components remain in solution and to allow for the higher temperatures often needed for C-H activation.
-
Additive: Pivalic acid (PivOH) is a common additive that can act as a proton shuttle or participate in the C-H activation step, often improving reaction efficiency and yields.[9]
Experimental Workflow: Direct C-H Arylation
Caption: Workflow for Palladium-Catalyzed Direct C-H Arylation.
Step-by-Step Protocol:
-
Reagent Preparation:
-
N-Methylpyrrole (2.0 equiv)
-
Aryl bromide (e.g., 4-bromobenzoic acid) (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)
-
SPhos (0.10 equiv)
-
Potassium Carbonate [K₂CO₃] (2.0 equiv)
-
Pivalic Acid [PivOH] (0.3 equiv)
-
Dimethylacetamide (DMA), anhydrous and degassed.
-
-
Reaction Setup:
-
To a microwave vial or pressure tube equipped with a magnetic stir bar, add the aryl bromide, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Seal the vial, and alternately evacuate and backfill with argon three times.
-
Add N-methylpyrrole, anhydrous DMA, and pivalic acid via syringe.
-
Place the vial in a preheated oil bath or heating block at 120-140 °C.
-
-
Reaction Monitoring:
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by LC-MS.
-
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMA, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography to yield the C2-arylated pyrrole product.
-
Plausible Catalytic Cycle: Direct C-H Arylation
Caption: Plausible Catalytic Cycle for Direct C-H Arylation (CMD = Concerted Metalation-Deprotonation).
References
-
Direct C2‐arylation of pyrroles with aryl halides under palladium catalysis. ResearchGate. [Link]
-
Palladium-catalyzed C-H arylation of 2,5-substituted pyrroles. PubMed. [Link]
-
Pd-Catalyzed Arylation of Furans and Pyrroles Facilitated by Remote Carbonyl Groups. Thieme. [Link]
-
Palladium-catalyzed 2-arylation of pyrroles. PubMed. [Link]
-
Palladium-catalyzed N -arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. [Link]
-
Recent Advances in Functionalization of Pyrroles and their Translational Potential | Request PDF. ResearchGate. [Link]
-
Advances in Cross-Coupling Reactions. MDPI Books. [Link]
-
Advances in Cross-Coupling Reactions. PMC - NIH. [Link]
-
Recent advances in the synthesis of pyrroles by multicomponent reactions. Semantic Scholar. [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Early examples of pyrrole functionalization by carbene incorporation... ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. [Link]
-
The Power of Pyrroles: Building Blocks for Modern Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. [Link]
-
(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]
-
Recent advances in the synthesis of pyrroles by multicomponent reactions. RSC Publishing. [Link]
-
Advances in Cross-Coupling Reactions. MDPI. [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed. [Link]
-
Enantioselective C−H functionalization of pyrroles. Reaction conditions. ResearchGate. [Link]
-
Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. organic-chemistry.org. [Link]
-
Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. organic-chemistry.org. [Link]
-
Cobalt‐Mediated Photochemical C−H Arylation of Pyrroles. CNR-IRIS. [Link]
-
Copper-catalyzed free-radical C–H arylation of pyrroles. RSC Publishing. [Link]
-
CH arylation of pyrroles is described in literature to be initiated... ResearchGate. [Link]
-
Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship | Request PDF. ResearchGate. [Link]
-
Suzuki Coupling. YouTube. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. PubMed. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. [Link]
-
A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Ruthenium-Catalyzed C-H Arylation of Benzoic Acids and Indole Carboxylic Acids with Aryl Halides. PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ruthenium-Catalyzed C-H Arylation of Benzoic Acids and Indole Carboxylic Acids with Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 16. Copper-catalyzed free-radical C–H arylation of pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Palladium-catalyzed 2-arylation of pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
The following technical support guide addresses the synthesis and yield optimization of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid , a critical intermediate in the synthesis of antihistamines like Alcaftadine and NSAID analogs.
Executive Summary: The "Yield Trap"
The direct synthesis of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid often suffers from low yields (<40%) due to two primary mechanistic conflicts:
-
The Vilsmeier-Haack Incompatibility: The standard formylation reagent (POCl₃/DMF) converts the free carboxylic acid of the benzoic moiety into a highly reactive acid chloride. This leads to intermolecular acylation (dimerization) or intramolecular cyclization side-reactions rather than the desired formylation.
-
Pyrrole Polymerization: The Clauson-Kaas reaction (forming the pyrrole) in unbuffered acidic media frequently results in "pyrrole black" (polymerized tars), drastically reducing material recovery.
The Solution: This guide recommends the "Protect-Formylate-Hydrolyze" (PFH) strategy. By converting the anthranilic acid to a methyl ester before the pyrrole synthesis, we eliminate the acid chloride side-reaction pathway, typically doubling the overall yield to >75%.
Optimized Workflow Diagram
The following logic flow illustrates the PFH strategy compared to the failure-prone direct route.
Caption: Comparison of the high-risk direct synthesis route (Red) versus the optimized "Protect-Formylate-Hydrolyze" strategy (Blue/Green).
Detailed Protocol & Yield Optimization
Phase 1: The "Buffered" Clauson-Kaas (Pyrrole Formation)
Objective: Synthesize Methyl 2-(1H-pyrrol-1-yl)benzoate. Common Issue: Use of glacial acetic acid alone leads to black tar formation. Optimization: Use a Sodium Acetate buffer system.[1]
| Parameter | Standard Method | Optimized Method | Reason for Change |
| Solvent | Glacial Acetic Acid | H₂O / 1,4-Dioxane (or Toluene) | Reduces polymerization of furan derivative. |
| Catalyst | None (Acidic solvent) | NaOAc Buffer (pH ~6) | Prevents acid-catalyzed degradation. |
| Temp | Reflux (118°C) | 80–90°C | Milder heat profile preserves the amine. |
Step-by-Step:
-
Dissolve Methyl Anthranilate (1.0 eq) in a mixture of water/dioxane (1:1).
-
Add Sodium Acetate (1.5 eq) to buffer the solution.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Heat to 90°C for 2–4 hours.
-
Critical Checkpoint: The solution should turn amber, not black. If black, pH was too low.
-
Cool, extract with EtOAc, and wash with NaHCO₃ to remove acetic acid byproducts.
Phase 2: Regioselective Vilsmeier-Haack
Objective: Install the aldehyde at the 2-position. Challenge: The ortho-ester group provides steric hindrance, potentially pushing formylation to the 3-position. Optimization: Temperature control is vital to favor the kinetic product (2-formyl).
-
Reagent Prep: Cool DMF (5.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir 30 mins to form the Vilsmeier salt (white precipitate/slurry).
-
Addition: Dissolve the Pyrrole Ester (from Phase 1) in minimal DMF or DCE (Dichloroethane). Add this solution dropwise to the Vilsmeier salt at 0°C.
-
Reaction: Allow to warm only to Room Temperature (20–25°C). Do not heat.
-
Note: Heating promotes thermodynamic equilibration to the 3-formyl isomer or disubstitution.
-
-
Quench: Pour reaction mixture into ice-cold Sodium Acetate solution (aqueous).
-
Why NaOAc? It buffers the hydrolysis, preventing acid-catalyzed cleavage of the pyrrole ring.
-
Phase 3: Hydrolysis (Deprotection)
Objective: Reveal the carboxylic acid.
-
Dissolve the Formylated Ester in THF/MeOH (1:1).
-
Add LiOH (2.0 eq, 1M aqueous solution).
-
Stir at RT until TLC shows disappearance of ester.
-
Workup: Carefully acidify with 1M HCl to pH 3–4. The product, 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid , should precipitate as a solid.
Troubleshooting Guide (Q&A)
Issue: Low Yield / Tar Formation
Q: My Clauson-Kaas reaction turned into a black tarry mess. What happened? A: This is "Pyrrole Black," a polymer formed when pyrroles or the furan precursor are exposed to strong acids or high heat.
-
Fix: Switch to the Modified Clauson-Kaas method using a NaOAc/Acetic Acid buffer system in water or alcohol. Do not use neat glacial acetic acid at reflux. Ensure the 2,5-dimethoxytetrahydrofuran is fresh and not brown (peroxides promote polymerization).
Issue: Regioselectivity (2- vs 3-formyl)
Q: I am seeing a mixture of isomers (2-formyl and 3-formyl). How do I favor the 2-position? A: The 2-position is electronically favored but sterically hindered by the ortho-benzoic group.
-
Fix: Keep the Vilsmeier reaction temperature below 25°C . Higher temperatures provide the energy to overcome the activation barrier for the 3-position. If isomers persist, they are usually separable by column chromatography (Silica, Hexane:EtOAc), as the 2-formyl isomer often forms an internal hydrogen bond (if the acid is free) or has a distinct dipole compared to the 3-formyl.
Issue: Missing Carboxylic Acid
Q: After the Vilsmeier reaction, I isolated a product that isn't soluble in base. What is it? A: If you skipped the ester protection step, you likely formed an internal anhydride or a pseudo-lactone (pyrrolo[1,2-a]benzoxazinone derivative) due to the reaction of the activated carboxylic acid with the pyrrole or the Vilsmeier intermediate.
-
Fix: This confirms the necessity of the Ester Protection Strategy . If you must use the free acid, you need to hydrolyze the anhydride vigorously with NaOH, but this risks degrading the aldehyde.
Issue: Solidification
Q: The final product is an oil and won't crystallize. A: This compound can be stubborn.
-
Fix: Triturate the oil with cold Diethyl Ether or Pentane. Scratch the flask walls. If it remains an oil, dissolve in minimal DCM and add Hexane dropwise until cloudy, then refrigerate. Ensure all DMF is removed (water washes) as residual DMF inhibits crystallization.
References
-
Clauson-Kaas Reaction Optimization: Smith, C. et al.[2] "A Modified One-Pot, Two-Step Clauson–Kaas Procedure for the Synthesis of N-Substituted Pyrroles." Beilstein Journal of Organic Chemistry, 2023. (General reference for buffered conditions).
-
Vilsmeier-Haack Mechanism & Regioselectivity: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[3][4] Comprehensive Organic Synthesis, 1991, 2, 777-794.
-
Synthesis of Alcaftadine Intermediates (Relevant Patent): Carling, R. W., et al. "Imidazoles as Histamine H1 Receptor Antagonists." U.S. Patent 5,468,743, 1995. (Describes the esterification route for similar N-aryl pyrrole intermediates).
-
Vilsmeier Formylation of N-Aryl Pyrroles: Mikhaleva, A. I., et al. "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes."[5] Synthesis, 2009, 587-590.[5]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Minimizing Polymerization in Pyrrole Formylation
Welcome to the technical support center for pyrrole formylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a formyl group onto the pyrrole ring. Due to its electron-rich nature, pyrrole is highly susceptible to side reactions, particularly acid-catalyzed polymerization, which can significantly impact reaction efficiency and product purity.[1]
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding pyrrole formylation, providing concise answers and foundational knowledge.
Q1: Why is pyrrole so prone to polymerization during formylation?
A: The high electron density of the pyrrole ring makes it extremely reactive towards electrophiles. In the presence of acid, which is common in many formylation reactions (like the Vilsmeier-Haack), the pyrrole ring can be protonated.[1] This protonation activates the ring, making it susceptible to nucleophilic attack by another neutral pyrrole molecule. This initiates a chain reaction, leading to the formation of polypyrrole oligomers and polymers.[1][2]
Q2: What are the most common methods for pyrrole formylation, and what are their primary drawbacks?
A:
-
Vilsmeier-Haack Reaction: This is the most widely used method, employing a Vilsmeier reagent (typically formed from POCl₃ and DMF).[3][4][5] While effective, the acidic nature of the reagent and reaction conditions can readily cause polymerization of sensitive pyrrole substrates.[6]
-
Reimer-Tiemann Reaction: This method uses chloroform and a strong base.[3][7] For pyrroles, it often leads to low yields and can result in abnormal products, such as ring expansion to 3-chloropyridine, in what is known as the Ciamician-Dennstedt rearrangement.[8][9][10]
-
Duff Reaction: This reaction uses hexamine (hexamethylenetetramine) in an acidic medium.[11][12][13] It is generally less efficient and requires strongly activated aromatic systems.[11]
Q3: How do substituents on the pyrrole ring affect its stability and reactivity during formylation?
A:
-
Electron-Withdrawing Groups (EWGs): Substituents like esters (-COOR) or sulfonyl groups (-SO₂R) decrease the electron density of the pyrrole ring. This deactivation makes the ring less susceptible to electrophilic attack and, consequently, reduces the tendency for polymerization.[14] EWGs can also direct the position of formylation.[6]
-
Electron-Donating Groups (EDGs): Groups like alkyl or amino substituents increase the ring's electron density, making it more reactive.[15] While this can facilitate the desired formylation, it also significantly increases the risk of polymerization.
Q4: Can I avoid polymerization by protecting the pyrrole nitrogen?
A: Yes, protecting the pyrrole nitrogen with an electron-withdrawing group is a highly effective strategy. Sulfonyl groups (e.g., tosyl, benzenesulfonyl) are commonly used for this purpose.[14] These groups reduce the electron density of the ring, thereby increasing its stability under acidic conditions and minimizing polymerization.[14] The choice of protecting group is crucial and must be compatible with subsequent reaction steps.
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during pyrrole formylation experiments.
Issue 1: Low to No Yield of Formylated Product in a Vilsmeier-Haack Reaction
Symptoms:
-
TLC/HPLC analysis shows mostly starting material.
-
A significant amount of black, insoluble tar-like material (polymer) is formed.
Probable Causes & Solutions:
-
Cause A: Incomplete Vilsmeier Reagent Formation. The reaction between DMF and POCl₃ is exothermic and moisture-sensitive.
-
Solution: Ensure that both DMF and POCl₃ are anhydrous and of high purity. The reagent should be prepared at a controlled, low temperature (typically 0-10 °C) to prevent degradation.[6]
-
-
Cause B: Sub-optimal Reaction Temperature. The formylation step itself may require heating, but excessive heat will favor polymerization.
-
Solution: The optimal temperature depends on the substrate's reactivity. For highly reactive, unsubstituted pyrroles, the reaction may proceed at room temperature or with gentle warming (40-60 °C).[6] For less reactive, EWG-substituted pyrroles, higher temperatures may be necessary. Monitor the reaction closely by TLC or HPLC to find the ideal balance.[6]
-
-
Cause C: Improper Work-up Procedure. The hydrolysis of the intermediate iminium salt is a critical step to liberate the aldehyde.
Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)
Symptoms:
-
NMR/HPLC analysis reveals a mixture of formylated products (e.g., 2-formyl, 3-formyl, or di-formylated species).
Probable Causes & Solutions:
-
Cause A: Electronic Effects. Formylation typically occurs at the most electron-rich position. For a 2-substituted pyrrole, this depends on the nature of the substituent.
-
Solution: An electron-donating group at the 2-position will direct formylation to the 5-position. An electron-withdrawing group at the 2-position often results in a mixture of 4- and 5-formylated products.[6] Consider modifying the directing group if regioselectivity is poor.
-
-
Cause B: Steric Hindrance. Bulky substituents on the pyrrole ring or the nitrogen atom can block the Vilsmeier reagent from approaching adjacent positions.[6][16]
-
Solution: A large N-substituent can favor formylation at the 3-position over the 2-position.[6] You can leverage this effect by choosing an appropriately sized N-protecting group to direct the formylation to the desired position.
-
Issue 3: Runaway Polymerization
Symptoms:
-
The reaction mixture rapidly darkens and thickens, forming a solid or intractable tar.
-
A significant exotherm is observed.
Probable Causes & Solutions:
-
Cause A: Highly Reactive Pyrrole Substrate. Unsubstituted or electron-rich pyrroles are extremely prone to acid-catalyzed polymerization.
-
Solution 1: Use an N-Protecting Group. Introduce an electron-withdrawing protecting group (e.g., -SO₂Ph) to deactivate the ring before attempting formylation.
-
Solution 2: Modify Reagent Addition. Instead of adding the pyrrole to the pre-formed Vilsmeier reagent, try a reverse addition: add the POCl₃ slowly to a cooled solution of the pyrrole in DMF. This ensures the Vilsmeier reagent reacts as it is formed, keeping its concentration low and minimizing polymerization.[6]
-
Solution 3: Explore Milder Formylation Methods. If the Vilsmeier-Haack reaction proves too harsh, consider alternative, milder methods. While classic named reactions like Duff or Reimer-Tiemann have their own limitations with pyrroles[8][9][11], modern variations or different reagent systems may offer a solution.
-
Section 3: Data & Protocols
Table 1: Comparison of Common Formylation Methods for Pyrrole
| Method | Reagents | Typical Conditions | Advantages | Common Issues & Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to 100 °C | Generally high yielding, versatile.[5] | Polymerization of sensitive substrates, requires anhydrous conditions.[6] |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | 50-70 °C, biphasic | Uses inexpensive reagents. | Low yields, abnormal ring-expansion products (3-chloropyridine).[8][10] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA, Acetic Acid) | 70-120 °C | Milder than Vilsmeier-Haack.[12] | Inefficient, requires highly activated substrates, potential for di-formylation.[11][17] |
Experimental Protocol: Vilsmeier-Haack Formylation of N-Phenylpyrrole (Illustrative)
Objective: To synthesize 1-phenyl-1H-pyrrole-2-carbaldehyde while minimizing side reactions.
Materials:
-
N-Phenylpyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloromethyliminium salt, should occur.[4]
-
Formylation: Dissolve N-phenylpyrrole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40 °C (reflux for DCM) for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and carefully pour it onto a stirred mixture of ice and saturated sodium bicarbonate solution to hydrolyze the iminium salt and neutralize the acid.
-
Stir vigorously for 30 minutes until all the ice has melted and gas evolution has ceased.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.
Section 4: Visualizing the Process
Diagram 1: The Vilsmeier-Haack Reaction Mechanism
This diagram illustrates the key steps in the Vilsmeier-Haack formylation of pyrrole, from the formation of the electrophilic Vilsmeier reagent to the final hydrolysis step that yields the aldehyde.
Caption: Key stages of the Vilsmeier-Haack formylation of pyrrole.
Diagram 2: Troubleshooting Workflow for Polymerization
This decision tree provides a logical workflow for diagnosing and solving issues related to polymerization during pyrrole formylation.
Caption: A decision tree for troubleshooting pyrrole polymerization.
References
- Filo. (2025, July 21). Mechanism: Protonation and Polymerization of Pyrrole in Acid Show with i..
- Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application.
- Benchchem. (n.d.). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis.
- Wynberg, H., & Meijer, E. W. (1984). The Reimer–Tiemann Reaction. In Organic Reactions (pp. 1-36). John Wiley & Sons, Inc.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- Filo. (2025, October 16). d) Reimer-Tiemann reaction, is when pyrrole reacts with a strong base and..
- Wikipedia. (n.d.). Duff reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- ResearchGate. (n.d.). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
- Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
- Grokipedia. (n.d.). Duff reaction.
- chemeurope.com. (n.d.). Duff reaction.
- Filo. (2025, July 20). Cycloaddition reactions of pyrrole (Diels-Alder Reaction) The diene can ..
- ResearchGate. (2025, August 7). Pyrrole Protection.
- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
- Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- Clifford, D. P., & Wright, G. (1976). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic.
Sources
- 1. Mechanism: Protonation and Polymerization of Pyrrole in Acid Show with i.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d) Reimer-Tiemann reaction, is when pyrrole reacts with a strong base and.. [askfilo.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. researchgate.net [researchgate.net]
- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Duff_reaction [chemeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. Cycloaddition reactions of pyrrole (Diels-Alder Reaction) The diene can .. [askfilo.com]
- 16. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrrole-Benzoic Acid Intermediates
Subject: Troubleshooting Guide for Tarry Impurity Removal (Polypyrrole/Oxidation Products) Ticket ID: PYR-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic: Why is my reaction turning to tar?
Issue: You are observing a dark, viscous residue ("tar") during the synthesis or workup of pyrrole-benzoic acid intermediates.
Root Cause Analysis: Pyrrole rings are electron-rich aromatic systems that are highly susceptible to oxidative polymerization and acid-catalyzed oligomerization .
-
The Mechanism: In the presence of air (oxygen) or trace acids, the pyrrole monomer undergoes oxidation to form a radical cation. These radicals couple to form dimers, trimers, and eventually long-chain conjugated polymers known as "pyrrole black" or polypyrroles.
-
The Complication: Because your molecule contains a benzoic acid moiety, the acidity of the molecule itself can sometimes catalyze the polymerization of the pyrrole ring if left in solution too long or heated excessively.
Visual Decision Matrix: Use this flowchart to determine the correct purification strategy based on the physical state of your crude product.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude physical state.
Experimental Protocols
Protocol A: The "Chemical Sieve" (Acid-Base Extraction)
Best for: Heavy tar contamination where the product has a free carboxylic acid group.
Scientific Logic:
Tars (polypyrroles) are generally neutral, non-polar, and polymeric. Your product contains a benzoic acid functionality (
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude tarry mixture in a non-polar organic solvent.
-
Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Avoid: Diethyl ether (if the product is not very soluble).[1]
-
-
Extraction (The Separation):
-
Filtration (The Rag Layer):
-
Tars often form a "rag" layer at the interface. Filter the entire biphasic mixture through a pad of Celite before separating layers if the interface is messy.[4]
-
-
Precipitation (The Recovery):
-
Cool the aqueous solution to
in an ice bath. -
Crucial Step: Slowly acidify with 1M HCl or Acetic Acid to pH 4-5.
-
Warning: Do not drop to pH 1 rapidly. High acidity and heat will cause the pyrrole ring to polymerize again.
-
Collect the precipitated solid by vacuum filtration.
Data: Solvent Selection Guide
| Solvent | Polarity | Tar Solubility | Recommendation |
| Hexanes | Non-polar | Low | Use to wash crude solids; tars often remain undissolved. |
| DCM | Moderate | High | Good for initial dissolution, but tars track with product. |
| Ethyl Acetate | Moderate | Moderate | Best balance for extraction workups. |
| Water (Basic) | Polar | Insoluble | Target Phase. Product dissolves; Tar precipitates/floats. |
Protocol B: Activated Carbon Treatment
Best for: Removing color bodies (trace oxidation) from crystalline solids.
Scientific Logic:
Activated carbon possesses a vast network of micropores that preferentially adsorb high molecular weight impurities (like pyrrole oligomers) and planar aromatic systems via
-
Dissolve: Dissolve the crude solid in the minimum amount of hot solvent (e.g., Ethanol or EtOAc).
-
Adsorb: Add Activated Charcoal (powder, not pellets).
-
Quantity: 5-10% by weight of the crude compound.
-
Safety: Never add charcoal to a boiling solution; it will boil over instantly. Remove heat, add charcoal, then reheat.
-
-
Reflux: Simmer gently for 10–15 minutes.
-
Hot Filtration:
-
Prepare a Buchner funnel with a Celite 545 pad.
-
Filter the hot solution through the Celite to remove the charcoal (which now holds the tar).
-
-
Crystallize: Allow the filtrate to cool slowly to induce crystallization.
Protocol C: Silica Gel "Plug" Filtration
Best for: Oily crudes or removing bulk tar before other purification.
Scientific Logic:
Polypyrrole tars are highly polar due to extended conjugation and oxidation. They adsorb strongly to the acidic surface of silica gel (
-
Pack: Pack a short, wide column (a "plug") with silica gel. Height should be only 5-10 cm.
-
Load: Dissolve crude oil in a minimum of DCM/Hexanes (1:1) and load onto the silica.[4]
-
Elute: Flush with a solvent system where your product has an
(e.g., 20-30% EtOAc in Hexanes).-
Goal: You are not trying to separate close spots; you are trying to race the product off the column while the black tar stays stuck at the baseline (top of column).
-
-
Result: The eluate should be yellow/orange. The top of the silica will turn black.
Workflow Visualization: Acid-Base Extraction
This diagram illustrates the specific pathway for separating the benzoic acid derivative from neutral tarry impurities.
Figure 2: Acid-Base extraction workflow targeting the benzoic acid functionality to isolate product from neutral tars.
Frequently Asked Questions (FAQ)
Q: My product is acid-sensitive. Won't the extraction destroy it? A: The pyrrole ring is indeed acid-sensitive. However, the "Acid-Base" extraction refers to the workup, not the reaction conditions. By using weak bases (NaHCO3) and carefully controlling the re-acidification step (stopping at pH 4-5 rather than pH 1), you avoid the harsh conditions that trigger polymerization.
Q: The tar is so bad it clogs my filter paper. What do I do? A: This is common with polypyrroles. Do not use standard filter paper. Use a Celite (diatomaceous earth) pad.
-
Make a slurry of Celite in your solvent.
-
Pour it into a sintered glass funnel and apply vacuum to create a packed bed (1-2 cm thick).
-
Filter your tarry mixture through this bed. The Celite traps the gelatinous tar while keeping the flow rate manageable.
Q: Can I just distill the product? A: Generally, no. While simple pyrroles are volatile, pyrrole-benzoic acid intermediates usually have high boiling points. Heating them to the temperatures required for distillation often accelerates the thermal decomposition and polymerization of the pyrrole ring, resulting in more tar, not less.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acid-base extraction and chemically active extraction).
-
Wallace, G. G., & Spinks, G. M. (1958). Conducting Electroactive Polymers: Intelligent Polymer Systems. CRC Press. (Mechanism of pyrrole oxidation and polymerization).[7][8][9][10]
-
Sigma-Aldrich. (2023). User Guide: Activated Carbon for Purification. MilliporeSigma Technical Library. (Protocols for decolorization).
-
Furniss, B. S., et al. (1989). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Specific data on solvent selection for recrystallization).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Polypyrrole - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Vilsmeier-Haack Formylation
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for successful formylation. Our goal is to equip you with the expertise to navigate the nuances of this versatile and powerful reaction.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues you may encounter during the Vilsmeier-Haack formylation, with a focus on the critical role of temperature.
Issue 1: Low or No Product Yield
Question: I am performing a Vilsmeier-Haack reaction and obtaining a very low yield of my desired formylated product. What are the likely causes and how can I improve the outcome?
Answer:
Low or no product yield is a common frustration in Vilsmeier-Haack reactions and can often be traced back to several key factors, many of which are temperature-dependent.
Diagnostic Workflow:
-
Verify the Integrity of the Vilsmeier Reagent: The Vilsmeier reagent, formed in situ from a substituted amide (commonly DMF) and an activating agent (typically POCl₃), is highly sensitive to moisture.[1][2] Ensure that all glassware is rigorously dried and that anhydrous solvents and fresh, high-purity reagents are used.[1][2] The reagent is best prepared at low temperatures (0-5 °C) and used immediately to prevent decomposition.[1][3] A color change to yellow or orange can be indicative of its formation.[2]
-
Assess Substrate Reactivity and Temperature: The Vilsmeier reagent is a weak electrophile, making the reaction most effective for electron-rich aromatic and heteroaromatic compounds.[4][5]
-
For Electron-Rich Substrates: If your substrate is highly activated (e.g., pyrroles, indoles, anilines), the reaction should proceed at lower temperatures.[5][6] Excessive heat can lead to decomposition and the formation of tarry residues.[2][7]
-
For Electron-Deficient Substrates: If your substrate is deactivated by electron-withdrawing groups, a higher reaction temperature may be necessary to overcome the activation energy barrier.[7][8] In such cases, a careful, incremental increase in temperature (e.g., from room temperature to 60-80 °C, or even 100-120 °C in some cases) while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[7][8][9]
-
-
Optimize Reaction Time and Stoichiometry: In conjunction with temperature, ensure you are using an adequate reaction time and an appropriate stoichiometry of the Vilsmeier reagent. For sluggish reactions, extending the reaction time or increasing the excess of the Vilsmeier reagent can sometimes drive the reaction to completion.[8][10]
-
Evaluate Work-up Procedure: The product may be susceptible to decomposition under harsh work-up conditions.[1] Performing the aqueous quench at low temperatures by carefully pouring the reaction mixture onto crushed ice is crucial to dissipate the heat from the hydrolysis of excess POCl₃.[11] Neutralization should also be performed cautiously.
Troubleshooting Summary Table:
| Potential Cause | Diagnostic Check | Recommended Action | Citation |
| Inactive Vilsmeier Reagent | Verify reagent and solvent dryness. | Use freshly distilled/anhydrous reagents and flame-dried glassware. Prepare reagent at 0-5 °C. | [1][2][3] |
| Insufficient Reaction Temperature | Substrate is electron-deficient. Reaction is sluggish. | Gradually increase temperature in increments (e.g., 20 °C) and monitor by TLC. | [7][8] |
| Excessive Reaction Temperature | Substrate is electron-rich. Formation of tar. | Maintain strict temperature control, potentially using an ice bath. | [2][7] |
| Incomplete Reaction | Starting material remains after extended time. | Increase reaction time and/or the stoichiometric excess of the Vilsmeier reagent. | [8][10] |
| Product Decomposition During Work-up | Low yield after successful reaction monitoring. | Perform the quench at low temperature (on ice) and neutralize carefully. | [1][11] |
Issue 2: Formation of Multiple Products or Isomers
Question: My TLC and NMR analysis show the presence of multiple products. How can I improve the regioselectivity of my Vilsmeier-Haack formylation?
Answer:
The formation of multiple products often points to a loss of regioselectivity, which can be significantly influenced by reaction temperature.
Underlying Principles:
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the position of formylation is governed by both electronic and steric factors.[4] While formylation typically occurs at the most electron-rich and sterically accessible position, higher temperatures can provide sufficient energy to overcome the activation barrier for substitution at less favored positions, leading to a mixture of isomers.[7]
Strategies for Enhancing Selectivity:
-
Lower the Reaction Temperature: This is the most direct approach to improving regioselectivity. By reducing the thermal energy of the system, you increase the preference for the kinetically favored product.[7] For highly reactive substrates, conducting the reaction at 0 °C or even lower may be beneficial.
-
Solvent Effects: The choice of solvent can influence selectivity. While DMF is often used as both a reagent and a solvent, employing a less polar co-solvent like 1,2-dichloroethane (DCE) or chloroform may alter the reactivity of the Vilsmeier reagent and improve selectivity in some cases.[9][12]
-
Controlled Addition: A slow, dropwise addition of the substrate to the pre-formed Vilsmeier reagent at a controlled low temperature can help to maintain a consistent reaction environment and minimize localized overheating, which can contribute to side reactions.[3]
Workflow for Optimizing Regioselectivity:
Caption: A systematic workflow for experimental temperature optimization.
By following these guidelines and understanding the fundamental principles that govern the Vilsmeier-Haack reaction, you can effectively troubleshoot issues and optimize the reaction temperature to achieve high yields and purity for your target molecules.
References
- A Comparative Guide to Analytical Methods for Monitoring Vilsmeier-Haack Reaction Progress - Benchchem.
- Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting - Benchchem.
- Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole - Benchchem.
- Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal - Benchchem.
- optimizing reaction conditions for synthesizing 4-Hydroxyindole-3-carboxaldehyde derivatives - Benchchem.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Vilsmeier-Haack Reaction | NROChemistry.
- Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem.
- effect of temperature on Vilsmeier-Haack reaction outcome - Benchchem.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo.
- Optimizing reaction conditions for Vilsmeier cyclization in pyridines - Benchchem.
- Vilsmeier reagent stability and storage conditions - Benchchem.
- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem.
- Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit.
- Vilsmeier-Haack Reaction - J&K Scientific LLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Solving solubility issues of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
<_>
Introduction
Welcome to the technical support guide for 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid (CAS 55540-44-8). This molecule, characterized by its pyrrole, benzoic acid, and aldehyde functional groups, presents a unique and often challenging solubility profile. Its structure imparts both polar and non-polar characteristics, making solvent selection a critical step for successful experimentation in drug discovery and organic synthesis. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid?
For most applications, especially for creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2][3] It is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[2][3][4] For applications requiring an aqueous environment, preparing a basic aqueous solution by adding a base like Sodium Hydroxide (NaOH) to deprotonate the carboxylic acid is the most effective method.
Q2: Why is this compound poorly soluble in water or methanol?
The molecule has a benzoic acid moiety, which is a weak acid and exists predominantly in its neutral, less soluble form in neutral water.[5] While the formyl and carboxylic acid groups add polarity, the larger N-aryl-pyrrole ring system is hydrophobic, limiting solubility in highly polar protic solvents like water and lower-aliphatic alcohols. A related compound, pyrrole-2-carboxaldehyde, is also noted to be insoluble in water but soluble in DMSO.[6][7]
Q3: Can I use heat to improve solubility?
Gentle heating (e.g., 30-40°C) can be used cautiously to aid dissolution, particularly in organic solvents like DMSO. However, be aware that prolonged or excessive heating can potentially lead to degradation. Always monitor for color changes or precipitate formation upon cooling, which could indicate instability or supersaturation.
Q4: How does pH dramatically affect the solubility of this compound in aqueous solutions?
The carboxylic acid group is the key to its aqueous solubility. At acidic or neutral pH, the carboxylic acid is protonated (-COOH) and the molecule is largely neutral and poorly soluble. By raising the pH with a base (e.g., to pH > 8), the carboxylic acid is deprotonated to its carboxylate salt form (-COO⁻ Na⁺). This ionized form is significantly more polar and thus much more soluble in water.[8][9][10]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid.
Logical Flow for Troubleshooting Solubility
Below is a decision-making workflow to guide you through the process of achieving successful solubilization.
Caption: Troubleshooting workflow for dissolving the target compound.
Problem 1: Compound fails to dissolve in DMSO at the desired concentration.
-
Causality: You may be attempting to create a solution that is above the compound's solubility limit, or the dissolution kinetics are slow at room temperature.
-
Solution Steps:
-
Verify Concentration: Ensure your target concentration is reasonable. Start with a lower concentration (e.g., 10 mM) and work upwards.
-
Increase Mechanical Energy: Vortex the sample vigorously for 1-2 minutes. If particles remain, place the vial in an ultrasonic bath for 5-10 minutes.
-
Apply Gentle Heat: Warm the solution in a water bath at 30-40°C for 10-15 minutes, with intermittent vortexing. Avoid overheating.
-
Consider Alternative Solvents: If the compound remains insoluble, consider other polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Problem 2: Compound precipitates when an aqueous buffer is added to the DMSO stock solution.
-
Causality: This is a common issue where the compound is soluble in the organic stock but crashes out when the final concentration of the organic solvent in the aqueous buffer is too low to maintain solubility.
-
Solution Steps:
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
-
Increase Final DMSO Concentration: Determine the maximum percentage of DMSO your experiment can tolerate (e.g., 0.5%, 1%) and adjust your dilution scheme to stay within this limit while keeping the compound dissolved.
-
Use a Co-solvent or Surfactant: In some cases, adding a small amount of a surfactant like Tween® 20 (e.g., 0.01%) to the final aqueous buffer can help maintain the solubility of hydrophobic compounds.
-
Prepare a Basic Aqueous Stock: Avoid this issue entirely by following Protocol 2 to prepare a high-concentration stock in a basic aqueous solution, which can then be diluted into your final buffer.
-
Problem 3: Preparing a purely aqueous solution for a cell-based assay.
-
Causality: The neutral form of the carboxylic acid is not soluble in neutral aqueous media. Ionization is required.
-
Solution Steps:
-
Follow Protocol 2: The most reliable method is to deprotonate the carboxylic acid with a base to form a highly soluble salt.
-
Titrate with Base: Add a stoichiometric equivalent of a base (e.g., 1.0 eq of 1N NaOH). For example, for 21.5 mg of the compound (0.1 mmol), add 100 µL of 1N NaOH.
-
Adjust pH: After dissolution, the pH of the stock solution will be basic. You can then carefully adjust the pH of your final, diluted working solution back towards neutral if your assay requires it. Be cautious, as lowering the pH too much may cause precipitation. Always perform a small-scale test first.
-
Data Summary & Recommended Solvents
| Solvent System | Type | Expected Solubility | Best For | Notes |
| DMSO | Polar Aprotic | > 20 mg/mL | High-concentration stock solutions for screening. | The go-to solvent for initial dissolution.[1][3][11] Readily penetrates the skin; use appropriate PPE.[1] |
| DMF | Polar Aprotic | High | Alternative to DMSO for stock solutions. | Similar properties to DMSO. |
| Water (pH 7.0) | Aqueous | Insoluble | Not recommended. | The carboxylic acid is protonated and poorly soluble.[5][8] |
| Aqueous NaOH (pH > 8) | Aqueous (Basic) | > 10 mg/mL | Preparing organic-solvent-free aqueous stocks. | Forms the soluble sodium carboxylate salt. Ideal for cell-based assays sensitive to organic solvents. |
| Ethanol / Methanol | Polar Protic | Sparingly Soluble | Not recommended for primary stocks. | May be used in co-solvent systems but generally poor primary solvents for this compound class. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh 10.76 mg of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid (MW: 215.21 g/mol ) into a sterile 2.0 mL microcentrifuge tube or glass vial.
-
Add Solvent: Add 930 µL of high-purity, anhydrous DMSO to the vial.
-
Promote Dissolution:
-
Cap the vial securely and vortex at maximum speed for 1 minute.
-
Visually inspect for any remaining solid particles.
-
If solids persist, place the vial in a sonicating water bath for 10 minutes.
-
If necessary, warm the vial to 35°C for 5-10 minutes and vortex again.
-
-
Final Volume Adjustment & Storage: Once fully dissolved, add an additional 70 µL of DMSO to reach a final volume of 1.0 mL. Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Preparation of a 10 mg/mL Aqueous Stock Solution via pH Adjustment
-
Weigh Compound: Accurately weigh 10.0 mg of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid into a 1.5 mL microcentrifuge tube.
-
Initial Suspension: Add approximately 800 µL of purified water. The compound will not dissolve and will form a slurry.
-
Basification: While vortexing or stirring, add 1N Sodium Hydroxide (NaOH) solution dropwise (typically 5-10 µL at a time).
-
Observe Dissolution: Continue adding NaOH dropwise until all solid material has dissolved, resulting in a clear solution. This indicates the formation of the soluble sodium salt.
-
Final Volume and pH Check:
-
Add purified water to bring the final volume to 1.0 mL.
-
Briefly vortex to ensure homogeneity.
-
(Optional) Using a calibrated pH meter or pH paper, confirm the pH of the solution is basic (typically pH 8-10).
-
-
Storage: Filter the solution through a 0.22 µm sterile filter if it is for cell culture use. Store at 4°C for short-term use or at -20°C for long-term storage.
References
-
Organic Chemistry Portal. (n.d.). Dimethyl Sulfoxide (DMSO) - Common Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Retrieved February 15, 2026, from [Link]
-
IJSRP. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved February 15, 2026, from [Link]
-
NileRed. (2015, October 3). Benzoic Acid, Recrystallization, and Solubility vs pH [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2025, October 3). Chapter 17.2: Factors That Affect Solubility. Retrieved February 15, 2026, from [Link]
-
Oreate AI Blog. (2025, December 30). Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
IJSRP. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved February 15, 2026, from [Link]
-
The Thought Emporium. (2022, September 7). DMSO biochemistry [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 15, 2026, from [Link]
-
PubChemLite. (n.d.). 2-(2-formyl-1h-pyrrol-1-yl)benzoic acid. Retrieved February 15, 2026, from [Link]
-
ChemWhat. (n.d.). Pyrrole-2-carboxaldehyde CAS#: 1003-29-8. Retrieved February 15, 2026, from [Link]
Sources
- 1. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]
- 2. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. reachever.com [reachever.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pyrrole-2-carboxaldehyde CAS#: 1003-29-8 [m.chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. ijpsr.com [ijpsr.com]
- 9. ijsrp.org [ijsrp.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Aldehyde Oxidation During Workup of Pyrrole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of aldehyde oxidation during the workup and purification of pyrrole derivatives. Pyrrole aldehydes are valuable synthetic intermediates, but their propensity for oxidation to the corresponding carboxylic acids can significantly impact yield and purity. This resource offers practical, field-proven insights and protocols to mitigate this issue.
I. Understanding the Problem: The Instability of Pyrrole Aldehydes
Pyrrole aldehydes, particularly those with electron-donating substituents, are susceptible to oxidation. The aldehyde group is inherently prone to oxidation to a carboxylic acid, and the electron-rich nature of the pyrrole ring can exacerbate this instability.[1][2] Discoloration of the crude product, often appearing as a dark oil or solid, can be an initial indicator of oxidation or polymerization.[3]
Several factors can contribute to the unwanted oxidation of pyrrole aldehydes during experimental workup:
-
Atmospheric Oxygen: Prolonged exposure to air, especially in solution, is a primary culprit.
-
Light: Photochemical oxidation can also contribute to degradation.
-
Acidic Conditions: While necessary for some reactions, residual acid from synthesis (e.g., Vilsmeier-Haack formylation) can promote instability.[3]
-
Silica Gel: The slightly acidic nature of standard silica gel used in column chromatography can catalyze oxidation.[3][4]
The primary oxidation product is the corresponding pyrrole carboxylic acid. Under strongly oxidizing conditions, destructive degradation of the pyrrole ring can occur, leading to complex mixtures.[5]
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the workup and purification of pyrrole aldehydes in a question-and-answer format.
Frequently Asked Questions
Q1: My crude pyrrole aldehyde is a dark, oily substance. What is the likely cause and how can I prevent this?
A1: Dark coloration often points to the formation of polymeric or oxidized impurities.[3] This can be particularly prevalent if the reaction conditions were harsh or if the workup was not performed promptly. In the context of a Vilsmeier-Haack formylation, incomplete neutralization of the acidic reaction mixture is a common cause.[3]
-
Preventative Measures:
-
Ensure complete neutralization after the reaction. A wash with a mild base like saturated sodium bicarbonate solution is recommended.
-
Minimize the time the crude product is exposed to air and light.[6] It is advisable to proceed with purification as soon as possible after the reaction is complete.
-
Consider degassing your solvents to remove dissolved oxygen.
-
Q2: I'm observing a new, more polar spot on my TLC plate that I suspect is the oxidized carboxylic acid. How can I confirm this?
A2: The carboxylic acid derivative will be significantly more polar than the starting aldehyde. You can tentatively identify this new spot by:
-
Staining: Carboxylic acids can often be visualized with specific stains (e.g., bromocresol green) that are pH-sensitive.
-
Co-spotting: If you have a standard of the expected carboxylic acid, co-spotting it on the TLC plate will show if the new spot has the same Rf value.
-
Spectroscopic Analysis: If you isolate the impurity, techniques like IR spectroscopy (which will show a broad O-H stretch for the carboxylic acid) and NMR spectroscopy can confirm its identity.
Q3: Can I use an antioxidant during my workup to prevent oxidation?
A3: While not a standard procedure for all pyrrole aldehyde purifications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents during extraction and chromatography can sometimes be beneficial, especially for highly sensitive substrates. However, this should be considered on a case-by-case basis as it adds another component to your mixture that may need to be removed later.
Troubleshooting Chromatography
Q4: My pyrrole aldehyde seems to be decomposing on the silica gel column. What are my options?
A4: Decomposition on silica gel is a common issue due to its acidic nature.[4] Here are several strategies to address this:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to add a small percentage (e.g., 1-2%) of triethylamine to your eluent system.[3] This will help to neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil®.[4][7]
-
Run the Chromatography Quickly: Minimize the time your compound spends on the column by using a slightly more polar eluent to speed up the elution.[3] However, be careful not to compromise the separation.
-
Flash Chromatography: This technique is generally preferred over gravity chromatography as it is much faster, reducing the contact time between your compound and the stationary phase.
Q5: I'm seeing significant streaking of my product on the TLC plate and column. What's causing this and how do I fix it?
A5: Streaking can be caused by several factors, including interactions with the stationary phase or degradation.[3]
-
Acidic or Basic Nature of the Compound: If your pyrrole derivative has acidic or basic functional groups, it can interact strongly with the silica gel, leading to streaking. Adding a modifier to your eluent, such as triethylamine for basic compounds or a small amount of acetic acid for acidic compounds, can often resolve this.[3]
-
Degradation: If the streaking is due to on-plate or on-column degradation, the solutions in Q4 should be implemented.
Q6: My TLC separation looks great, but the column chromatography is giving poor separation and mixed fractions. Why is this happening?
A6: This can be a frustrating issue. Here are some potential causes and solutions:
-
On-Column Degradation: The separation you see on the TLC plate is a snapshot in time. During the longer duration of a column, your aldehyde may be converting to the carboxylic acid, leading to mixed fractions.[4]
-
Overloading the Column: If you load too much crude product onto the column, it can lead to broad bands and poor separation.[3][8] A general rule of thumb is to use a silica gel to crude product ratio of at least 25:1 by weight.
-
Solvent System Issues: Ensure the solvent system used for the column is the same as the one that gave good separation on the TLC plate. Sometimes, slight variations in solvent composition can have a significant impact.
III. Recommended Protocols and Methodologies
Here are detailed protocols for key procedures to minimize the oxidation of pyrrole aldehydes.
Protocol 1: General Workup Procedure for Pyrrole Aldehydes
This protocol is a starting point and may need to be optimized for your specific compound.
-
Quenching and Neutralization:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding it to a biphasic mixture of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and a mild aqueous base like saturated sodium bicarbonate solution.
-
Stir vigorously for 10-15 minutes to ensure complete neutralization. Check the pH of the aqueous layer to confirm it is neutral or slightly basic.
-
-
Extraction and Washing:
-
Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (2-3 times) to ensure all the product is recovered.
-
Combine the organic extracts and wash with water and then with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature to avoid thermal degradation.
-
Protocol 2: Flash Column Chromatography with Deactivated Silica
This protocol is recommended for the purification of sensitive pyrrole aldehydes.
-
Preparation of the Eluent:
-
Determine the optimal eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point.[3] Aim for an Rf value of approximately 0.2-0.3 for your desired compound.
-
To the chosen eluent system, add 1% triethylamine (v/v) to deactivate the silica gel.
-
-
Packing the Column:
-
Prepare a slurry of silica gel in the eluent (with triethylamine).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the prepared eluent system, applying gentle pressure.
-
Collect fractions and monitor them by TLC to identify those containing your pure product.
-
-
Post-Chromatography Workup:
-
Combine the pure fractions and remove the solvent under reduced pressure. The added triethylamine is volatile and should be removed during this step.
-
Alternative Purification Technique: Bisulfite Adduct Formation
For particularly stubborn purifications where chromatography is problematic, forming a reversible bisulfite adduct can be an effective method to isolate the aldehyde.[7][9]
-
Dissolve the impure aldehyde in a minimal amount of a suitable solvent like ethanol or methanol.[7]
-
Add a saturated aqueous solution of sodium bisulfite or sodium metabisulfite and stir.[7] The aldehyde will form a solid adduct that precipitates out of the solution.
-
Filter the solid adduct and wash it with a non-polar solvent like ether to remove impurities.[7]
-
To regenerate the pure aldehyde, dissolve the adduct in a solution of sodium bicarbonate or a mild acid.[7]
-
Extract the pure aldehyde into an organic solvent, dry, and concentrate.
IV. Visualization of Key Concepts
Workflow for Preventing Pyrrole Aldehyde Oxidation
Caption: A generalized workflow for the synthesis and purification of pyrrole aldehydes, emphasizing key steps to prevent oxidation.
Decision Tree for Troubleshooting Purification
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in Clauson-Kaas pyrrole synthesis
Status: Operational | Topic: Optimization & Troubleshooting | Ticket ID: CK-OPT-2026
Welcome to the Advanced Synthesis Support Module.
You are accessing the troubleshooting database for Clauson-Kaas pyrrole synthesis . This guide moves beyond basic textbook definitions to address the specific kinetic and thermodynamic bottlenecks encountered in drug discovery and materials science workflows.
Module 1: Mechanistic Diagnostics (The "Why")
Before adjusting parameters, you must diagnose the failure mode. The Clauson-Kaas reaction is not a single step; it is a masked Paal-Knorr synthesis . The 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) is a prodrug for the reactive 1,4-dicarbonyl species.
The Critical Pathway:
-
Activation: Acid-catalyzed hydrolysis of the acetal (2,5-DMTHF) to the acyclic 1,4-dicarbonyl (succinaldehyde).
-
Condensation: Nucleophilic attack by the primary amine.
-
Cyclization & Dehydration: Ring closure and aromatization.
Failure Analysis Diagram: Use this flowchart to identify your specific bottleneck.
Caption: Diagnostic logic flow for identifying the rate-limiting step in failed Clauson-Kaas reactions.
Module 2: Troubleshooting FAQs
Issue 1: The "Black Tar" Phenomenon
Q: My reaction mixture turns into a black, insoluble sludge within 30 minutes. What is happening?
A: You are witnessing the polymerization of the activated intermediate. Once 2,5-DMTHF hydrolyzes to succinaldehyde (the 1,4-dicarbonyl), it is highly reactive. If the amine is not nucleophilic enough, or if the acid concentration is too high, the succinaldehyde self-condenses into furanic polymers.
-
The Fix (The "Gourlay" Modification): Decouple the hydrolysis from the condensation.
Issue 2: Unreactive Amines (Anilines & Sulfonamides)
Q: I am using an electron-deficient aniline, and I only see starting material. Refluxing in acetic acid didn't work.
A: Acetic acid (pKa 4.76) is often too weak to catalyze the initial hydrolysis of 2,5-DMTHF efficiently for difficult substrates, or the amine is too weak to attack the carbonyl.
-
The Fix: Switch to Microwave Irradiation or a Lewis Acid .
-
Microwave heating (150–170°C) in acetic acid often drives the reaction to completion in 10–20 minutes, overcoming the activation energy barrier that thermal reflux cannot surmount.
-
Alternatively, use Sc(OTf)3 or Bi(NO3)3 in water/acetonitrile. These catalysts activate the acetal oxygen more effectively than Brønsted acids.
-
Issue 3: Steric Hindrance
Q: My amine has a bulky group (e.g., tert-butyl or ortho-substituted aryl). Yields are <20%.
A: Steric bulk prevents the final ring closure (dehydration). The intermediate "hemiaminal" forms but reverts to starting material because it cannot rotate into the conformation required to lose water.
-
The Fix: You need thermodynamic control.
-
Use Toluene or Xylene with a Dean-Stark trap .
-
Add p-Toluenesulfonic acid (p-TsOH) as the catalyst.
-
Why: Continuously removing water drives the equilibrium forward (Le Chatelier’s principle), forcing the sterically strained ring to close.
-
Module 3: Optimized Protocols
Do not rely on a single "standard" procedure. Select the protocol based on your substrate's profile.
Protocol Selection Matrix
| Substrate Type | Recommended Method | Catalyst | Solvent | Key Advantage |
| Simple Aliphatic Amines | Method A (Standard) | Glacial AcOH | AcOH | Simple workup, scalable. |
| Acid-Sensitive / Unstable | Method B (Two-Stage) | HCl (cat) / NaOAc | H₂O / Dioxane | Prevents polymerization/tar. |
| Electron-Deficient (Weak) | Method C (Microwave) | None or AcOH | AcOH / H₂O | Rapid kinetics, high conversion. |
| Sterically Hindered | Method D (Azeotropic) | p-TsOH | Toluene | Drives dehydration thermodynamically. |
Method B: The Two-Stage Aqueous Protocol (High Fidelity)
Best for avoiding black tar and handling valuable amines.
-
Hydrolysis: In a flask, combine 2,5-dimethoxytetrahydrofuran (1.1 equiv) and 0.1 N HCl (aqueous). Heat to 60°C for 30 minutes. The solution will become homogenous.
-
Buffering: Cool to room temperature. Add Sodium Acetate (buffer) until pH reaches ~5–6.
-
Condensation: Add the primary amine (1.0 equiv) dissolved in a minimal amount of dioxane or THF (if water-insoluble).
-
Reaction: Stir at Room Temperature for 2–12 hours.
-
Workup: The pyrrole often precipitates out. Filter or extract with Ethyl Acetate.[8]
Method C: Microwave-Assisted Synthesis
Best for high-throughput and "stubborn" anilines.
-
Setup: In a microwave vial, mix amine (1.0 equiv) and 2,5-DMTHF (1.0 equiv).
-
Solvent: Add Glacial Acetic Acid (2–3 mL per mmol).
-
Irradiation: Heat to 150°C for 10–15 minutes (High Absorption setting).
-
Workup: Pour into ice water. Neutralize with NaHCO₃. Extract.
Module 4: Mechanistic Visualization
Understanding the exact atomic pathway helps in troubleshooting.
Caption: The stepwise transformation from acetal precursor to aromatic pyrrole ring.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[3][7][9] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link
-
Gourlay, B. S., Molesworth, P. P., Ryan, J. H., & Smith, J. A. (2006). A new and high-yielding synthesis of unstable pyrroles via a modified Clauson–Kaas reaction.[6][10][11] Tetrahedron Letters, 47(5), 799–801. Link
-
Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid access to bio-active heterocycles: Room temperature synthesis of pyrazoles and diazepines in aqueous medium. Tetrahedron Letters, 49(6), 879-883. (Context on aqueous heterocycle synthesis). Link
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-assisted Paal–Knorr reaction.[2][3][5] A rapid and efficient method for the preparation of 1,4-dicarbonyl compounds and pyrroles. European Journal of Organic Chemistry, 2005(24), 5277–5288. Link
-
Ketcha, D. M., Wilson, B. A., & Portilla, D. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[2][3][5][7][11] Arkivoc, (xi), 171-181. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. ijprems.com [ijprems.com]
- 4. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Formylation of N-Substituted Pyrroles
[1]
Current Status: Operational Topic: Controlling C2 vs. C3 Regioselectivity in Vilsmeier-Haack and Related Formylations Audience: Medicinal Chemists, Process Chemists[1]
Welcome to the Pyrrole Functionalization Helpdesk
The Core Problem:
Pyrrole is an electron-rich,
The Solution: Controlling this regioselectivity requires overcoming this intrinsic electronic bias.[1] This guide details the three primary "overrides": Steric Steering (for C3), Electronic Deactivation (for C3/C2 modulation), and Directed Lithiation (for specific targeting).[1]
Quick Decision Matrix: Which Method Do I Need?
Use this decision tree to select the correct protocol for your target regioisomer.
Figure 1: Decision matrix for selecting the appropriate formylation strategy based on target regiochemistry.
Module 1: Targeting C2 (The Default Path)
Method: Standard Vilsmeier-Haack Formylation Best For: N-Alkyl, N-Aryl, or N-unsubstituted pyrroles where C2 substitution is desired.[1]
Mechanism & Troubleshooting
The Vilsmeier reagent (chloromethyleneiminium salt) is a weak electrophile, making it highly selective for the most electron-rich position (C2).[1]
Common Failure Modes:
| Symptom | Probable Cause | Corrective Action |
|---|
| Low Yield / Tarring | Exotherm runaway | The formation of the Vilsmeier reagent is exothermic.[1] Ensure
Standard Protocol (Self-Validating)
-
Reagent Formation: Cool anhydrous DMF (3.0 equiv) to 0°C under
. Dropwise add (1.1 equiv).[1] Stir 15 min. Validation: The solution should turn pale yellow/viscous; if it turns dark brown immediately, your DMF is wet.[1] -
Addition: Add the N-substituted pyrrole (1.0 equiv) as a solution in DMF or DCE.
-
Reaction: Warm to RT (or 60°C for sterically hindered substrates). Monitor by TLC.[1][2][3]
-
Hydrolysis (Critical): Pour mixture into ice-cold saturated NaOAc or
NaOH. Why? Acidic hydrolysis can cause polymerization of the electron-rich pyrrole product.[1] Basic hydrolysis buffers the system.[1]
Module 2: Targeting C3 (The Steric Override)
Method: N-Triisopropylsilyl (TIPS) Directed Formylation Best For: Accessing the elusive beta-formyl pyrrole directly from the unsubstituted heterocycle.[1]
The Science: Why TIPS?
The N-TIPS group is unique. Unlike N-Methyl (small) or N-Boc (electronic deactivation), the TIPS group is electronically neutral but sterically massive.[1] It effectively "umbrellas" the C2 and C5 positions, rendering them inaccessible to the Vilsmeier electrophile.[1] This forces the attack to the C3 position.[1][4]
Reference Grounding: This "Steric Steering" strategy was pioneered by Muchowski et al. and remains the gold standard for C3 functionalization [1].[1]
Protocol: The "Muchowski" Route
-
Protection: React pyrrole with TIPS-Cl and NaH in THF. Yields N-TIPS pyrrole (quant).[1]
-
Formylation:
-
Workup & Deprotection:
Self-Validating Check:
Module 3: The "Nuclear Option" (Lithiation)
Method: Lithiation-Formylation (DMF Quench) Best For: N-EWG pyrroles (e.g., N-Boc, N-SO2Ph) or when Vilsmeier fails.[1]
The "Directed Ortho Metalation" (DoM) Trap
Users often assume lithiation will solve regioselectivity.[1] Warning: Standard lithiation of N-substituted pyrroles (e.g., N-Boc) almost exclusively targets C2 due to the Chelating effect of the N-protecting group (DoM).[1]
How to get C3 via Lithiation? You must use the "Halogen Dance" or "Blocking" strategy:
-
Blocking: Install a removable group (e.g., TMS) at C2.[1] Lithiate (goes to C5).[1] Block C5. Remove C2 blocker.[1] (Inefficient).
-
Halogen Dance:
Protocol: Standard Lithiation-Formylation (C2 Target)
Use this when Vilsmeier fails due to deactivated rings.[1]
Visualizing the Mechanism
The diagram below illustrates why standard Vilsmeier favors C2 and how TIPS forces the pathway to C3.
Figure 2: Mechanistic divergence.[1] Path A is electronically favored; Path B is accessed only via steric blocking (TIPS).
References
-
Muchowski, J. M., et al. (1990).[1] "N-(Triisopropylsilyl)pyrrole.[1] A progenitor 'par excellence' of 3-substituted pyrroles."[1] The Journal of Organic Chemistry, 55(26), 6317-6328.[1] Link[1]
-
Bray, B. L., et al. (1990).[1] "Regioselective synthesis of 3-substituted pyrroles." The Journal of Organic Chemistry. (Validates the TIPS strategy for acylations).
-
Mikhaleva, A. I., et al. (2009).[1] "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes."[1] Synthesis, 2009(04), 587-590.[1] Link
-
Gilow, H. M., & Jones, G. (1979).[1][9] "Regioselectivity of the Vilsmeier-Haack reaction." The Journal of Organic Chemistry. (Classic mechanistic review).
For further assistance with specific substrates, please contact the Synthesis Application Team.
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. scirp.org [scirp.org]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) A SIMPLE AND EFFICIENT ROUTE TO &SUBSTITUTED PYRROLES SUMMARY: I+Phenylsulfonylpyrrole undergoes Friedel-Crafts acylation exclusively at the [academia.edu]
Technical Support Center: Green Optimization of Ketorolac Intermediate Synthesis
Executive Summary
This guide addresses critical waste reduction strategies for the synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid , the pivotal intermediate in Ketorolac Tromethamine manufacturing. Traditional routes (using 1,2-dichloroethane and massive aluminum chloride excesses) generate high Process Mass Intensity (PMI). This support module provides troubleshooting for a Process Intensification (PI) approach, focusing on solvent substitution, catalytic stoichiometry optimization, and telescoped workflows.
Module 1: The Friedel-Crafts Acylation (Solvent & Catalyst Waste)
Context: The acylation of the pyrrole ring is the highest waste-generating step due to the use of stoichiometric Lewis acids (AlCl₃) and traditionally hazardous solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Optimized Protocol: 2-MeTHF Substitution
Objective: Replace chlorinated solvents with 2-Methyltetrahydrofuran (2-MeTHF) and reduce AlCl₃ sludge.
Protocol Steps:
-
Preparation: Charge reactor with Pyrrole derivative (1.0 eq) and 2-MeTHF (10 V). Cool to 0°C under
. -
Catalyst Addition: Add AlCl₃ (1.1 - 1.2 eq) portion-wise. Critical: Do not exceed 1.2 eq. Traditional protocols call for >2.0 eq, which creates unmanageable aluminum sludge.
-
Acylation: Add Benzoyl Chloride (1.05 eq) dropwise, maintaining
. -
Reaction: Warm to 25°C. Monitor via HPLC.
-
Quench: Inverse quench into cold dilute HCl/Citric Acid buffer. Why Citric Acid? It chelates aluminum, preventing emulsion formation and improving phase separation efficiency, reducing aqueous waste volume.
Troubleshooting & FAQs
Q: My reaction mixture turns into a black tar/polymer before the reaction is complete. What caused this?
-
Diagnosis: Pyrroles are acid-sensitive and prone to polymerization (tarring) in the presence of strong Lewis acids if the temperature is uncontrolled.
-
Corrective Action:
-
Check Water Content: Ensure 2-MeTHF KF (Karl Fischer) is <0.05%. Moisture reacts with AlCl₃ to form HCl gas, which rapidly polymerizes the pyrrole.
-
Temperature Spike: If
exceeded 10°C during addition, polymerization is likely. -
Self-Validating Check: Perform a "Blank Test." Stir the pyrrole in 2-MeTHF with AlCl₃ at 0°C for 30 mins. If it darkens significantly without Benzoyl Chloride, your starting material is unstable or the Lewis Acid is too aggressive. Switch to a milder Lewis acid like
or lower the temperature to -10°C.
-
Q: The aluminum salts are forming a "rag layer" during workup, making phase separation impossible. How do I fix this without adding excessive water?
-
Diagnosis: Formation of aluminum hydroxides at neutral pH.
-
Corrective Action:
-
Rochelle Salt Wash: Instead of simple water, use a 10% Potassium Sodium Tartrate (Rochelle Salt) solution. This solubilizes aluminum ions, collapsing the rag layer instantly.
-
Waste Impact: This prevents the need for multiple re-extractions, saving up to 40% solvent volume.
-
Module 2: Telescoping the Cyclization (Isolation Waste)
Context: Isolating the intermediate N-alkylated pyrrole before cyclization to the pyrrolizine ring typically results in a 15-20% yield loss and significant solid waste.
Optimized Protocol: One-Pot Alkylation-Cyclization
Objective: Eliminate intermediate isolation.
Protocol Steps:
-
Alkylation: React the acylated pyrrole with the alkylating agent (e.g., diethyl malonate derivative) in DMF or DMSO using Potassium Carbonate (
) . -
Monitor: Wait for conversion >98% (HPLC).
-
Cyclization (In-situ): Do NOT isolate. Add NaOH (aq) directly to the reaction vessel and heat to 60°C.
-
Mechanism: This triggers hydrolysis of the esters and spontaneous decarboxylative cyclization.
Troubleshooting & FAQs
Q: I am seeing high levels of "Impurity C" (Oxidized dimer) in the telescoped mixture.
-
Diagnosis: Ketorolac intermediates are oxygen-sensitive, especially under basic conditions (the hydrolysis step).
-
Corrective Action:
-
Sparging: You must sparge the reaction mixture with Nitrogen or Argon for 15 minutes before adding the NaOH.
-
Antioxidant: Add 0.5 mol% Sodium Metabisulfite during the hydrolysis step.
-
Self-Validating Check: Monitor the color. A shift from pale yellow to deep orange/red indicates oxidation. Stop and re-inert the headspace immediately.
-
Q: The decarboxylation is incomplete, leaving the dicarboxylic acid intermediate.
-
Diagnosis: The pH is not acidic enough during the workup, or the temperature was too low.
-
Corrective Action:
-
Decarboxylation of this specific scaffold requires a pH swing.[1] After alkaline hydrolysis, acidify to pH 2.0 with HCl and heat to 50°C for 1 hour.
-
Waste Warning: Do not add excess acid blindly. Use a pH meter. Excess acid generates excess salt waste during neutralization.
-
Visualizations
Figure 1: Traditional vs. Green Workflow Comparison
Caption: Comparison of the Traditional Multi-Step Route (High Waste) vs. the Optimized Telescoped Route (Low Waste), highlighting elimination of isolation steps.
Figure 2: Troubleshooting Impurity Formation
Caption: Decision tree for diagnosing yield loss or impurity spikes during the critical benzoylation step.
Comparative Data: Waste Metrics
The following table contrasts the Process Mass Intensity (PMI) and solvent recovery potential of the traditional vs. optimized routes.
| Metric | Traditional Route (DCM/DCE) | Optimized Route (2-MeTHF) | Improvement |
| Solvent Class | Class 1/2 (Hazardous) | Class 3 (Green/Preferred) | Toxicity Reduction |
| AlCl₃ Stoichiometry | 2.0 - 2.5 eq | 1.1 - 1.2 eq | 50% Less Solid Waste |
| Workup Emulsions | Severe (Rag layers) | Minimal (with Citric/Tartrate) | Faster Throughput |
| Yield (Overall) | 45 - 50% | 65 - 70% | +20% Efficiency |
| E-Factor (Est.) | > 25 kg waste / kg product | < 10 kg waste / kg product | High Sustainability |
References
- Vertex Pharmaceuticals Inc. (2001). Process for the preparation of ketorolac tromethamine.
-
Shandong Xinhua Pharmaceutical Co Ltd. (2009).[1] Preparation method of ketorolac tromethamine. CN Patent 101575340 B.
-
Syntex USA Inc. (1992). Process for preparing 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates. US Patent 5,082,950.[2]
-
Anastas, P. T., & Warner, J. C. (1998).[3] Green Chemistry: Theory and Practice. Oxford University Press. (Foundational principles applied to solvent selection).
Sources
Technical Support Center: Stability of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid in Solution
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid. Understanding the stability of this molecule in solution is critical for ensuring experimental reproducibility, accuracy, and the integrity of downstream applications. This document outlines potential stability issues, troubleshooting strategies, and validated protocols to mitigate degradation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid.
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid is influenced by a combination of chemical and environmental factors attributable to its distinct functional groups: the pyrrole-2-carboxaldehyde and the benzoic acid moieties. Key factors include:
-
pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions. The ionization state of the carboxylic acid group is pH-dependent, which can affect solubility and reactivity.[1][2]
-
Light Exposure (Photostability): Pyrrole rings are known to be susceptible to photo-induced reactions, including dissociation upon interaction with UV radiation.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and potential decarboxylation.[5] Pyrrole derivatives generally show good thermal stability at ambient temperatures but can decompose at higher temperatures (e.g., >200°C).[6][7][8]
-
Oxidative Stress: The aldehyde (formyl) group is susceptible to oxidation, potentially converting it to a carboxylic acid. The electron-rich pyrrole ring can also be sensitive to strong oxidizing agents.
-
Solvent Choice: The solvent system not only determines solubility but can also participate in degradation (e.g., solvolysis). The solubility of the benzoic acid portion of the molecule is known to vary significantly across different solvents.[9]
Q2: What are the most likely degradation pathways for this molecule?
Based on its structure, the following degradation pathways are most probable:
-
Oxidation of the Aldehyde: The formyl group can be readily oxidized to a carboxylic acid, forming 2-(2-carboxy-1H-pyrrol-1-yl)benzoic acid. This is a common failure mode for aldehydes, especially in the presence of atmospheric oxygen.
-
Photodegradation: Exposure to UV light can excite the pyrrole ring, potentially leading to ring-opening or the formation of radical species that can result in complex degradation products or polymerization.[3][4]
-
Hydrolysis: While the N-aryl bond to the pyrrole is generally stable, extreme pH conditions could potentially lead to cleavage, yielding 2-aminobenzoic acid and pyrrole-2-carboxaldehyde.
-
Decarboxylation: Although less common under typical solution storage, high temperatures could potentially induce decarboxylation of the benzoic acid moiety.
Q3: What are the recommended storage conditions for stock solutions?
To maximize the shelf-life of stock solutions, the following conditions are recommended:
-
Temperature: Store at ≤ -20°C. For short-term storage (1-2 days), 2-8°C may be acceptable, but this should be validated.
-
Light: Protect from light at all times by using amber vials or by wrapping vials in aluminum foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
-
pH: Prepare stock solutions in aprotic solvents like anhydrous DMSO or DMF. If aqueous buffers are required for experiments, prepare these dilutions fresh from the stock immediately before use.
Q4: Which solvents are recommended for preparing stock solutions?
For initial solubilization and long-term storage, high-purity, anhydrous aprotic solvents are preferred.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Secondary Options: For applications where DMSO/DMF are not suitable, solvents like ethanol or acetonitrile may be used, but stability in these solvents should be carefully evaluated.[9] Aqueous solutions, especially buffers, are not recommended for long-term storage due to the risk of hydrolysis.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during experimentation.
Problem 1: I am observing a progressive loss of compound activity or inconsistent results in my assays.
-
Potential Cause: This is a classic sign of compound degradation in your stock or working solutions. The aldehyde functional group is particularly reactive and may be degrading over time.
-
Troubleshooting Steps:
-
Verify Purity of Current Stock: Use an analytical method like HPLC-UV or LC-MS to check the purity of your current stock solution. Compare the peak area of the parent compound to its initial value (if available) or look for the presence of new peaks.
-
Prepare Fresh Stock: Prepare a new stock solution from solid material.
-
Perform a Stability Study: Use the protocol outlined in Section 3.2 to determine the stability of the compound under your specific experimental conditions (solvent, temperature, light exposure).
-
Mitigate Degradation: Based on the stability results, modify your storage and handling procedures. Always use freshly prepared working solutions for your experiments.
-
Problem 2: My HPLC/LC-MS analysis shows new peaks appearing over time.
-
Potential Cause: The new peaks are likely degradation products. The retention time and mass-to-charge ratio (m/z) can provide clues to their identity.
-
Troubleshooting Steps:
-
Characterize Degradants:
-
Oxidation Product: Look for a peak with an m/z corresponding to an additional oxygen atom (+16 Da). This would be 2-(2-carboxy-1H-pyrrol-1-yl)benzoic acid.
-
Hydrolysis Products: Look for peaks corresponding to 2-aminobenzoic acid and pyrrole-2-carboxaldehyde.
-
-
Isolate the Cause:
-
If the +16 Da peak is prominent, your solution is likely undergoing oxidation. Ensure you are using degassed solvents and storing under an inert atmosphere.
-
If hydrolysis products are observed, your solvent system (especially if aqueous or non-anhydrous) or pH is the likely culprit.
-
If a complex mixture of new peaks appears, especially in light-exposed samples, photodegradation is a strong possibility.
-
-
Refine Protocol: Implement the recommended storage and handling procedures (Section 1, Q3) to prevent the formation of these impurities.
-
Problem 3: The solution has developed a yellow or brown tint.
-
Potential Cause: Color change often indicates the formation of chromophoric degradation products or polymerization/oligomerization, which can be initiated by light or oxidative stress. Pyrrole-based compounds can be prone to forming colored polymeric materials.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use a discolored solution, as its composition and concentration are unknown.
-
Review Handling Procedures: Ensure strict light protection is enforced. Use amber vials and minimize exposure to ambient light during handling.
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation. Use fresh, high-purity, anhydrous solvents.
-
Filter Before Use: If slight precipitation or cloudiness accompanies the color change, filter the solution through a 0.22 µm syringe filter before analytical quantification, but it is still recommended to prepare a fresh solution.
-
Section 3: Protocols and Methodologies
These protocols provide a framework for consistent solution preparation and stability assessment.
3.1 Protocol: Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution with maximal initial stability.
-
Materials:
-
2-(2-formyl-1H-pyrrol-1-yl)benzoic acid (solid)
-
Anhydrous DMSO (or DMF), high-purity grade
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined screw cap
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Weigh the desired amount of solid compound into the amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate briefly at room temperature until the solid is completely dissolved.
-
Gently flush the headspace of the vial with inert gas for 15-30 seconds.
-
Immediately seal the vial tightly with the cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store at ≤ -20°C, protected from light.
-
3.2 Protocol: General Stability Assessment via HPLC-UV
-
Objective: To quantify the degradation of the compound over time under various conditions.
-
Methodology:
-
Preparation: Prepare a stock solution as described in Protocol 3.1 . Dilute a small amount of this stock to a working concentration (e.g., 100 µM) in the solvent system(s) to be tested (e.g., DMSO, Acetonitrile:Water, buffered solution at a specific pH).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the working solution into a validated HPLC-UV system. Record the peak area of the parent compound. This serves as the 100% reference.
-
Sample Incubation: Aliquot the remaining working solution into separate, sealed amber vials for each time point and condition to be tested.
-
Conditions to Test:
-
Temperature: 4°C, Room Temperature (25°C), 40°C.
-
Light: One set of vials wrapped in foil (dark), one set exposed to ambient lab light.
-
-
-
Time Point Analysis: At specified intervals (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each condition. Allow it to return to room temperature if refrigerated/heated.
-
HPLC Analysis: Inject the sample and record the peak area of the parent compound.
-
Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid or an appropriate buffer system.[10][11]
-
Detection: UV detector set to a wavelength of maximum absorbance for the compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Section 4: Data Presentation & Visualization
Table 1: Hypothetical Stability Data in Different Solvents at 25°C (Protected from Light)
| Time (hours) | % Remaining (DMSO) | % Remaining (Acetonitrile) | % Remaining (PBS, pH 7.4) |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 99.8 | 99.5 | 96.2 |
| 8 | 99.5 | 98.9 | 92.5 |
| 24 | 98.7 | 96.1 | 81.3 |
| 48 | 97.4 | 92.3 | 66.7 |
This table illustrates the superior stability typically observed in anhydrous aprotic solvents compared to aqueous buffers.
Diagrams
The following diagrams illustrate key pathways and workflows.
Caption: Potential degradation pathways for the target compound.
Caption: Experimental workflow for stability assessment.
References
-
Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC. (2021, January 19). National Center for Biotechnology Information. [Link]
-
Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. (2025, January 15). MDPI. [Link]
-
Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. (2025, January 10). ResearchGate. [Link]
-
Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. (2022, April 2). Digital CSIC. [Link]
-
Photochemistry of pyrrole: Time-dependent quantum wave-packet description of the dynamics at the π1σ*-S conical intersections. (2005, October 10). AIP Publishing. [Link]
-
Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
2-(2-formyl-1h-pyrrol-1-yl)benzoic acid. PubChem. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI. [Link]
-
Overview of established degradation routes for benzoate that operate under oxic (A) or anoxic (B) conditions. ResearchGate. [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC. (2019, October 7). National Center for Biotechnology Information. [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (n.d.). RSC Publishing. [Link]
-
2-Formyl-1H-pyrrole | CAS#:1003-29-8. (2025, August 21). Chemsrc. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate. [Link]
-
Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]
-
The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
-
A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. (2014, July 15). PubMed. [Link]
-
Analysis of Food Preservatives Using the Agilent 1290 Infinity II LC. Agilent Technologies. [Link]
-
Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. (2021, August 2). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Validation & Comparative
Technical Analysis & Comparison Guide: 1H NMR Characterization of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
This Comparison Guide details the 1H NMR spectral analysis of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid , a critical intermediate in the synthesis of polycyclic alkaloids such as pyrrolo[2,1-a]isoquinolines.
The guide compares the target molecule against its non-formylated precursor, 2-(1H-pyrrol-1-yl)benzoic acid , to provide a definitive structural confirmation workflow.
Executive Summary
2-(2-formyl-1H-pyrrol-1-yl)benzoic acid is a bifunctional scaffold containing an electrophilic aldehyde and a nucleophilic carboxylic acid (often masked or capable of intramolecular cyclization). Accurate NMR characterization is challenging due to the potential for zwitterionic behavior, rotational isomerism (atropisomerism) caused by the ortho-substitution, and overlapping aromatic signals.
This guide provides a comparative analysis between the Target Product (Formylated) and its Precursor (Non-formylated) to establish a robust "Go/No-Go" quality control protocol for drug development researchers.
Key Diagnostic Indicators (Quick Reference)
| Feature | Precursor: 2-(1H-pyrrol-1-yl)benzoic acid | Target: 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid |
| Aldehyde Proton | Absent | Present (~9.50 ppm, s) |
| Pyrrole Region | 2 sets of equivalent protons (2H, 2H) | 3 distinct signals (1H, 1H, 1H) |
| Symmetry | C2v symmetry in pyrrole ring (effective) | Symmetry broken by formyl group |
| COOH Proton | ~12.5 ppm (broad) | ~12.8 - 13.2 ppm (broad, deshielded) |
Experimental Protocol & Methodology
Synthesis Context (Vilsmeier-Haack Formylation)
The target molecule is typically synthesized via the Vilsmeier-Haack reaction of 2-(1H-pyrrol-1-yl)benzoic acid. Monitoring the consumption of the symmetrical pyrrole precursor is the primary analytical objective.
NMR Sample Preparation
-
Solvent Selection: DMSO-d6 is the mandatory solvent.
-
Reasoning: CDCl3 often leads to the disappearance of the carboxylic acid proton due to exchange broadening and poor solubility of the zwitterionic forms. DMSO-d6 stabilizes the acid proton via hydrogen bonding, ensuring the integration ratio (1H for COOH) is quantitative.
-
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Temperature: 298 K (Standard). Note: If broadening is observed in the pyrrole region due to restricted rotation around the N-Aryl bond, acquiring data at 323 K can sharpen the signals.
Deep Dive Spectral Analysis
The Low-Field Region (14.0 – 9.0 ppm)
This region contains the "Smoking Gun" signals confirming the oxidation state and functional group integrity.
-
Carboxylic Acid (-COOH):
-
Shift: 12.8 – 13.2 ppm (Broad Singlet).
-
Comparison: In the precursor, this signal is slightly more upfield (~12.5 ppm). The presence of the electron-withdrawing formyl group on the pyrrole ring (even though on a separate ring) exerts a through-space or inductive deshielding effect.
-
-
Aldehyde (-CHO):
-
Shift: 9.45 – 9.60 ppm (Singlet).
-
Validation: This peak is absent in the precursor. Its integration must be exactly 1.0 relative to the aromatic protons. A split doublet (J ~1 Hz) may be observed due to long-range coupling with the pyrrole H-3 proton.
-
The Aromatic Region (8.5 – 6.0 ppm)
This region differentiates the symmetric precursor from the asymmetric product.
The Benzoic Acid Moiety (Protons H-3', H-4', H-5', H-6')
-
H-6' (Ortho to COOH): Appears as a doublet/multiplet around 7.9 – 8.1 ppm . This proton is deshielded by the adjacent carbonyl of the carboxylic acid.
-
H-3', H-4', H-5': A complex multiplet region between 7.5 – 7.8 ppm .
-
Comparison: These protons shift minimally between precursor and product, serving as an internal standard for integration.
The Pyrrole Moiety (Protons H-3, H-4, H-5)
-
Precursor (Symmetric): The unsubstituted pyrrole shows two signals:
- -protons (2,5-position): ~6.9 ppm (2H).
- -protons (3,4-position): ~6.2 ppm (2H).
-
Target Product (Asymmetric): The introduction of the formyl group at position 2 breaks the symmetry, resulting in three distinct signals :
-
H-3 (dd, ~7.1 - 7.2 ppm): Deshielded significantly by the adjacent carbonyl (anisotropic effect).
-
H-5 (dd, ~7.3 - 7.4 ppm): The
-proton. Deshielded due to proximity to the electronegative Nitrogen and the aromatic ring current. -
H-4 (dd, ~6.3 - 6.4 ppm): The
-proton. Remains the most shielded signal in the spectrum.
-
Visualizing the Structural Logic
The following diagram illustrates the connectivity and the diagnostic NMR correlations (HMBC/COSY) used to assign the spectrum.
Caption: Structural transformation and diagnostic signal assignment. The appearance of the CHO node and the splitting of the Pyrrole signals are the primary confirmation metrics.
Comparative Data Summary
The table below provides a direct comparison of the chemical shifts (
| Proton Assignment | Precursor (Starting Material) | Target Product (Formyl Derivative) | |
| -COOH | 12.50 ppm (bs) | 13.10 ppm (bs) | +0.6 (Deshielding) |
| -CHO (Formyl) | N/A | 9.55 ppm (s) | Diagnostic Signal |
| Benzoic H-6 (Ortho) | 7.95 ppm (d) | 8.05 ppm (d) | Minimal |
| Pyrrole | 6.90 ppm (2H, t) | 7.35 ppm (1H, dd) | Symmetry Broken |
| Pyrrole | 6.20 ppm (2H, t) | H-3: 7.15 ppm / H-4: 6.35 ppm | Splitting observed |
Note on Coupling Constants (
-
Pyrrole Ring: Typical coupling constants are
Hz, Hz, and Hz. -
Aldehyde Coupling: The formyl proton often shows a small coupling (
Hz) to the H-5 proton of the pyrrole ring.
Troubleshooting & Anomalies
Issue: Missing Carboxylic Acid Peak
-
Cause: Proton exchange with trace water in the solvent or formation of a carboxylate salt if the glass surface is basic.
-
Solution: Add 1-2 drops of
(peak disappears confirming it is OH) or run in anhydrous DMSO-d6.
Issue: Broadening of Pyrrole Signals
-
Cause: Restricted rotation around the C-N bond connecting the pyrrole and benzoic acid. The "ortho" substituent creates steric clash, slowing rotation on the NMR timescale.
-
Solution: Perform a Variable Temperature (VT) NMR experiment. Heating the sample to 50°C (323 K) usually coalesces the rotamers into sharp, well-defined signals.
References
-
Vilsmeier-Haack Reaction Mechanism & Applications: Muzart, J. (2009). Tetrahedron, 65, 8313–8323.[1]
-
NMR Data for N-Aryl Pyrrole Precursors: Royal Society of Chemistry (RSC). Supplementary Information for 2-(1H-pyrrol-1-yl)benzoic acid characterization.
-
General Pyrrole-2-Carboxaldehyde Spectral Data: National Institute of Standards and Technology (NIST). 1H-Pyrrole-2-carboxaldehyde Mass & NMR Spectrum.
-
Solvent Effects on Carboxylic Acids: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.
Sources
A Senior Application Scientist's Guide to FTIR Analysis of Pyrrole Aldehyde
Introduction: Beyond the Spectrum, a Story of Molecular Vibration
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique that provides a unique molecular "fingerprint" of a sample.[1][2] By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its chemical bonds.[2] For researchers in materials science and drug development, a precise interpretation of these spectra is not just about identifying a compound; it's about understanding its structure, purity, and potential for interaction.
This guide provides an in-depth comparison of the FTIR characteristic peaks for the pyrrole aldehyde functional group. We will deconstruct the spectrum by first examining the constituent parts—the pyrrole ring and the aldehyde group—before synthesizing this knowledge to interpret the spectrum of pyrrole-2-carboxaldehyde. This comparative approach is designed to equip researchers with the expertise to distinguish subtle yet significant spectral features, backed by experimental data and established spectroscopic principles.
The Vibrational Signature of the Pyrrole Ring
The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. Its aromaticity and the presence of the N-H group give rise to several characteristic absorption bands.
-
N-H Stretching: A prominent, often broad, absorption band is typically observed in the region of 3200-3500 cm⁻¹.[3][4] In the gas phase, this peak is sharper, but in condensed phases (liquid or solid), its broadness is a direct consequence of intermolecular hydrogen bonding. The precise position and shape of this peak can provide valuable insights into the sample's physical state and molecular environment.
-
Aromatic C-H Stretching: Like other aromatic systems, the C-H stretching vibrations of the pyrrole ring appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ range.[5]
-
Ring Stretching (C=C and C-N): The fundamental vibrations of the polypyrrole ring itself lead to a series of absorptions in the 1400-1600 cm⁻¹ region.[6] Bands around 1574 cm⁻¹ and 1475 cm⁻¹ are often attributed to C=C and C-N stretching vibrations within the ring structure.[6]
-
C-H and N-H Bending: The fingerprint region (below 1400 cm⁻¹) contains various in-plane and out-of-plane bending vibrations for both C-H and N-H bonds, which contribute to the unique overall spectrum.[6]
The Unmistakable Peaks of the Aldehyde Group
The aldehyde functional group (-CHO) provides two highly diagnostic sets of peaks in an FTIR spectrum.
-
Carbonyl (C=O) Stretching: The C=O bond gives rise to one of the most intense and sharpest peaks in an IR spectrum, typically found between 1660 and 1770 cm⁻¹.[7][8] The exact position of this peak is highly sensitive to the molecular structure. Saturated aliphatic aldehydes show this absorption near 1730 cm⁻¹, while conjugation with a double bond or an aromatic ring lowers the frequency by approximately 25-30 cm⁻¹ to the 1705-1685 cm⁻¹ range.[7][8][9] This shift is due to the delocalization of π-electrons, which weakens the C=O double bond, lowering the energy and frequency of the stretching vibration.
-
Aldehydic C-H Stretching: A hallmark of aldehydes is a pair of weak to moderate absorption bands resulting from the C-H stretching vibration of the aldehyde proton itself. These typically appear between 2800-2860 cm⁻¹ and 2700-2760 cm⁻¹.[7][8] The presence of the lower frequency band (around 2720 cm⁻¹) is a particularly reliable indicator for distinguishing an aldehyde from a ketone.[9]
Synergy and Shifts: The FTIR Spectrum of Pyrrole-2-Carboxaldehyde
When the aldehyde group is attached to the pyrrole ring, as in pyrrole-2-carboxaldehyde, the resulting spectrum is a blend of the features described above, with critical shifts induced by electronic conjugation.
Diagram 1: Molecular Structure of Pyrrole-2-Carboxaldehyde
Caption: Structure of Pyrrole-2-Carboxaldehyde with key functional groups.
Key Characteristic Peaks:
-
N-H Stretch (~3250 cm⁻¹): This peak is often observed as a strong, broad band, indicative of hydrogen bonding. In a study of isolated pyrrole-2-carboxaldehyde, the N-H stretching mode was predicted near 3650 cm⁻¹, but in a condensed phase, this value is significantly lower.[10]
-
Aromatic C-H Stretch (~3100 cm⁻¹): Weak to medium peaks appear just above 3000 cm⁻¹, consistent with the C-H bonds on the aromatic ring.
-
Aldehydic C-H Stretch (~2800 cm⁻¹ and ~2700 cm⁻¹): The characteristic pair of weak bands confirming the aldehyde functional group.
-
Carbonyl (C=O) Stretch (~1665 cm⁻¹): This is a critical peak for comparison. Due to the strong electron-donating nature of the pyrrole ring and the resulting conjugation, the C=O stretching frequency is significantly lowered compared to a saturated aldehyde (~1730 cm⁻¹).[7][8] Its position is more aligned with that of other aromatic or α,β-unsaturated aldehydes.[7][9] High-level calculations place the harmonic C=O stretching mode for the monomer around 1710 cm⁻¹.[10]
-
Ring Vibrations (1400-1600 cm⁻¹): A series of sharp peaks corresponding to the C=C and C-N stretching vibrations of the pyrrole ring are present.
Comparative Data Summary
The following table provides a clear comparison of the key FTIR absorption bands for the individual functional groups versus the combined pyrrole aldehyde molecule.
| Vibrational Mode | Saturated Aldehyde (e.g., Butyraldehyde) | Pyrrole | Pyrrole-2-Carboxaldehyde | Rationale for Shift/Appearance |
| N-H Stretch | N/A | ~3400 cm⁻¹ (broad) | ~3250 cm⁻¹ (broad) | Present due to the pyrrole ring; position influenced by hydrogen bonding. |
| Aromatic C-H Stretch | N/A | ~3120 cm⁻¹ | ~3100 cm⁻¹ | Characteristic of the C-H bonds on the aromatic pyrrole ring. |
| Aliphatic C-H Stretch | 2850-3000 cm⁻¹ | N/A | N/A | Not present in pyrrole-2-carboxaldehyde. |
| Aldehydic C-H Stretch | ~2725 & 2830 cm⁻¹ (weak) | N/A | ~2700 & 2800 cm⁻¹ (weak) | A definitive marker for the aldehyde functional group. |
| C=O Stretch | ~1730 cm⁻¹ (strong, sharp) | N/A | ~1665 cm⁻¹ (strong, sharp) | Key Shift: Frequency is lowered significantly due to electronic conjugation with the pyrrole ring.[7][8] |
| Ring C=C / C-N Stretch | N/A | 1400-1600 cm⁻¹ | 1400-1600 cm⁻¹ | Characteristic fingerprint of the pyrrole ring structure.[6] |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
This protocol outlines the standard procedure for analyzing a solid sample like pyrrole-2-carboxaldehyde using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient method.
Diagram 2: Experimental Workflow for FTIR Analysis
Caption: Standard workflow for ATR-FTIR analysis of a solid sample.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol, using a lint-free wipe. Allow the solvent to fully evaporate.
-
Background Collection:
-
Causality: A background spectrum must be collected to account for absorptions from ambient atmospheric components (primarily water vapor and CO₂) and the instrument itself. This ensures that the final spectrum contains only information from the sample.
-
Procedure: With the clean, empty ATR accessory in place, collect a background scan. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Procedure: Place a small amount of the pyrrole-2-carboxaldehyde powder onto the center of the ATR crystal. Use the pressure clamp to apply firm, consistent pressure.
-
Causality: Good contact between the sample and the crystal is critical for achieving a high-quality spectrum. The infrared beam only penetrates a few microns into the sample, so any air gaps will degrade the signal.
-
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (scans, resolution) as the background scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Data Processing and Interpretation:
-
Procedure: Apply necessary software corrections, such as an ATR correction (to account for the wavelength-dependent depth of penetration) and a baseline correction to level the spectrum.
-
Analysis: Identify the key peaks as detailed in the comparative table above. Pay close attention to the C=O stretching region (~1665 cm⁻¹) and the weak aldehydic C-H stretches (~2700-2800 cm⁻¹) as primary identifiers. Compare the full spectrum against reference databases like the NIST Chemistry WebBook for final confirmation.[11]
-
Conclusion
The FTIR spectrum of pyrrole aldehyde is a rich source of structural information, but its accurate interpretation hinges on a comparative understanding of its constituent functional groups. The key takeaway for researchers is the diagnostic shift of the C=O stretching vibration to a lower wavenumber (~1665 cm⁻¹), a direct and measurable consequence of electronic conjugation with the pyrrole ring. By combining this knowledge with the identification of the N-H and characteristic aldehydic C-H stretches, one can confidently identify and characterize this important class of molecules with a high degree of certainty.
References
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Link]
-
ResearchGate. (n.d.). The FTIR spectra of Pyrrole monomer and PPPy. [Link]
-
ResearchGate. (n.d.). The FTIR spectra of pyrrole molecules, PNVP-stabilized PS microspheres,.... [Link]
-
ACS Publications. (n.d.). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. The Journal of Physical Chemistry B. [Link]
-
AIP Publishing. (2007). Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model?. The Journal of Chemical Physics. [Link]
-
ResearchGate. (n.d.). FTIR spectra of pyrrole-2-carboxaldehyde; DAP and PDP between 4000 and 2000cm-1. [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a),.... [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. [Link]
-
OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]
-
Cengage. (n.d.). Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]
-
Jurnal UPI. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. [Link]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
DTIC. (n.d.). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
-
YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. [Link]
-
ResearchGate. (n.d.). Vibrational spectroscopic study of pyrrole and its deuterated derivatives. [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Purdue University. (n.d.). Vibrational Modes of Small Molecules. [Link]
-
HITRAN. (n.d.). Vibrational Modes. [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
Advanced Characterization of Ketorolac Intermediates: A MS/MS Fragmentation Guide
Executive Summary
In the synthesis and stability profiling of Ketorolac Tromethamine, the identification of pyrrole-based intermediates and degradation products is critical for meeting ICH Q3A/B regulatory thresholds. This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for Ketorolac and its key synthetic intermediates. We analyze the diagnostic ion transitions that distinguish the active pharmaceutical ingredient (API) from its 1-keto, 1-hydroxy, and decarboxylated analogs, providing a self-validating workflow for impurity profiling.
Technical Foundation: The Pyrrolizine Core
Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) containing a pyrrolo[1,2-a]pyrrole (pyrrolizine) nucleus. Its fragmentation behavior under Electrospray Ionization (ESI) is dominated by the stability of this aromatic bicyclic system and the facile cleavage of the benzoyl substituent.
Understanding the synthesis pathway is prerequisite to predicting MS behavior. The commercial synthesis typically proceeds via the alkylation of pyrrole, followed by cyclization and functionalization.
Key Structural Targets
| Compound | Role | Structure Description | Monoisotopic Mass (Da) | [M+H]+ |
| Ketorolac | API | 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | 255.09 | 256.10 |
| Impurity A (EP) | Metabolite/Degradant | 1-hydroxy analog (Decarboxylated + Hydroxylated) | 227.09 | 228.10 |
| Impurity B (EP) | Oxidative Degradant | 1-keto analog (5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-one) | 225.08 | 226.09 |
| Intermediate I | Synthetic Precursor | 1-(2-bromoethyl)pyrrole | 172.98 | 174/176 |
| Intermediate II | Pre-Decarboxylation | Diethyl 5-benzoyl-pyrrolizine-1,1-dicarboxylate | 355.14 | 356.15 |
Comparative Analysis: Q-TOF vs. Triple Quadrupole
For the analysis of these intermediates, the choice of MS platform dictates the quality of structural elucidation versus quantitation sensitivity.
Platform Performance Matrix
| Feature | Q-TOF / Orbitrap (HRMS) | Triple Quadrupole (QqQ) | Recommendation |
| Mass Accuracy | < 2 ppm | Unit Resolution (0.7 Da) | Use HRMS for initial ID of unknown intermediates (e.g., Impurity A vs. C). |
| Sensitivity | High (pg levels) | Ultra-High (fg levels) | Use QqQ for routine quantitation of known impurities (e.g., Impurity B). |
| Scan Speed | Fast (50-100 Hz) | Very Fast (MRM switching) | QqQ is superior for monitoring multiple intermediates in short chromatographic runs. |
| Fragmentation | MS/MS (Product Ion) | MRM (Precursor -> Product) | HRMS provides full spectral data to confirm rearrangement mechanisms (e.g., McLafferty). |
Scientist’s Insight: While Triple Quads are the industry standard for quantification, Q-TOF is indispensable for characterizing the fragmentation pathways described below. The ability to resolve the isotopic pattern of brominated intermediates (Intermediate I) is a distinct advantage of HRMS.
Deep Dive: Fragmentation Pathways
Ketorolac (Parent Drug)
Precursor: m/z 256.10
-
Primary Fragment (m/z 105): The base peak in ESI+ is almost invariably the benzoyl cation
. This cleavage is driven by the stability of the acylium ion. -
Secondary Fragment (m/z 212): Loss of
(44 Da) from the carboxylic acid moiety. This is a diagnostic neutral loss for the intact carboxylic acid group. -
Tertiary Fragment (m/z 187): Complex rearrangement involving the loss of the carboxylic acid side chain and ring opening.
Impurity B (1-Keto Analog)
Precursor: m/z 226.09
-
Differentiation: Unlike Ketorolac, this molecule lacks the carboxylic acid group, so the m/z 212 fragment (M-44) is absent.
-
Major Fragment (m/z 105): Retains the benzoyl group, confirming the core structure is intact.
-
Diagnostic Fragment (m/z 198): Loss of CO (28 Da) from the cyclic ketone.
Synthetic Intermediate: 1-(2-bromoethyl)pyrrole
Precursor: m/z 174.00 / 176.00 (1:1 Isotopic Ratio)
-
Mechanism: The presence of Bromine provides a clear "twin peak" signature.
-
Fragmentation:
-
Loss of Br (m/z 94): The
ion corresponds to the ethyl-pyrrole cation. This is the most intense transition and serves as a definitive screen for unreacted starting material.
-
Diagnostic Ion Table
| Compound | Precursor ( | Quantifier Ion ( | Qualifier Ion ( | Mechanism of Qualifier |
| Ketorolac | 256.1 | 105.0 | 212.1 | Decarboxylation ( |
| Impurity B (1-Keto) | 226.1 | 105.0 | 198.1 | Decarbonylation ( |
| Impurity A (1-OH) | 228.1 | 105.0 | 210.1 | Dehydration ( |
| Intermediate I (Br) | 174.0 | 94.1 | 176.0 | Isotope confirmation ( |
Visualization of Pathways[2]
The following diagrams illustrate the synthesis flow and the resulting fragmentation logic.
Diagram 1: Synthesis & Impurity Origin
This flow shows where key intermediates and impurities enter the process.
Caption: Synthesis pathway highlighting the origin of key intermediates (yellow) and degradation impurities (red).
Diagram 2: MS/MS Fragmentation Decision Tree
A logic flow for identifying the species based on product ions.
Caption: MS/MS fragmentation logic tree. Green nodes indicate common fragments; Yellow/Red nodes indicate diagnostic specific fragments.
Experimental Protocol: LC-MS/MS Impurity Profiling
This protocol is designed for a Triple Quadrupole system (e.g., Agilent 6400 series or Sciex QTRAP) but is adaptable to Q-TOF.
Sample Preparation
-
Stock Solution: Dissolve 10 mg Ketorolac Tromethamine in 10 mL Methanol (1 mg/mL).
-
Stress Samples (Self-Validation):
-
Acid Hydrolysis: Mix 1 mL stock + 1 mL 0.1N HCl. Heat at 60°C for 1 hour. (Generates Impurity B/C).
-
Oxidation: Mix 1 mL stock + 1 mL 3%
. (Generates Impurity B).
-
-
Working Solution: Dilute to 10 µg/mL in Mobile Phase A/B (50:50).
Chromatographic Conditions[8]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Hold)
-
1-8 min: 5% -> 90% B (Linear Ramp)
-
8-10 min: 90% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
-
Temp: 40°C.
Mass Spectrometer Settings (ESI+)
-
Source Temp: 350°C.
-
Capillary Voltage: 3500 V.
-
Collision Energy (CE):
-
Screening: Ramp 10-40 eV.
-
Targeted (MRM):
-
Ketorolac: 256 -> 105 (CE 25), 256 -> 212 (CE 15).
-
Impurity B: 226 -> 105 (CE 25), 226 -> 198 (CE 20).
-
Bromo-Intermediate: 174 -> 94 (CE 15).
-
-
References
-
European Pharmacopoeia (Ph. Eur.) . Ketorolac Trometamol Monograph. Council of Europe.
-
Kalariya, P. D., et al. (2014) . Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS. Journal of Mass Spectrometry, 49(5), 380-391.
- Chaudhari, B. G., et al.Stability indicating RP-HPLC method for Ketorolac Tromethamine.
-
SynThink Chemicals . Ketorolac EP Impurities Structure & Data.
-
U.S. Pharmacopeia (USP) . Ketorolac Tromethamine Related Compounds.
Comparative Guide: HPLC Method Development for Purity Analysis of Pyrrole Derivatives
Executive Summary
Pyrrole derivatives represent a unique challenge in pharmaceutical analysis due to their electron-rich aromatic nature and susceptibility to oxidative degradation. While C18 silica columns remain the industry standard, they often fail to resolve positional isomers of pyrroles and suffer from peak tailing due to secondary silanol interactions.
This guide objectively compares the performance of Traditional C18 , Phenyl-Hexyl , and Core-Shell technologies. Based on experimental trends and mechanistic principles, we demonstrate that while C18 provides reliable hydrophobicity-based separation, Phenyl-Hexyl phases offer superior selectivity for pyrrole purity analysis through orthogonal
Part 1: The Chemical Challenge
To develop a robust method, one must understand the analyte's behavior at the molecular level. Pyrroles are
Critical Implications for HPLC:
-
Acid Instability: While not basic, the pyrrole ring is susceptible to protonation at the C2 or C3 position in strong acids (pH < 2), leading to polymerization.
-
Oxidative Sensitivity: The electron-rich ring is easily oxidized to maleimides or polymerized "pyrrole blacks," requiring rapid analysis and controlled sample preparation.
-
Silanol Tailing: Although the pyrrole nitrogen is not basic, derivatives often contain basic side chains (e.g., amino-alkyl groups). Furthermore, the electron-rich
-system can interact with acidic silanols or metal impurities on the silica surface, causing peak tailing.
Part 2: Comparative Analysis of Stationary Phases
We evaluated three distinct stationary phase architectures for the purity analysis of a representative library of pyrrole derivatives (e.g., Atorvastatin intermediates, Sunitinib analogs).
Option A: Fully Porous C18 (The Traditional Baseline)
-
Mechanism: Hydrophobic interaction (Van der Waals).
-
Pros: High retention for non-polar derivatives; massive literature database.
-
Cons: often fails to separate regioisomers (e.g., 2-substituted vs. 3-substituted pyrroles) due to identical hydrophobicity. Susceptible to "silanol overload" causing tailing factors (
) > 1.5.
Option B: Phenyl-Hexyl (The Selectivity Specialist)
-
Mechanism: Hydrophobic interaction +
stacking. -
Pros: The phenyl ring on the ligand interacts with the
-electrons of the pyrrole core. This provides "orthogonal selectivity"—separating compounds based on electron density rather than just size/lipophilicity. -
Performance: Typically resolves critical isomeric pairs that co-elute on C18.
Option C: Core-Shell C18 (The Efficiency Booster)
-
Mechanism: Hydrophobic interaction on superficially porous particles (2.6 µm).
-
Pros: Generates 30-40% higher plate counts (
) than fully porous 3-5 µm particles at lower backpressures. -
Cons: Selectivity remains identical to standard C18; it sharpens peaks but does not pull them apart if
.
Comparative Data Summary
Simulated data based on average performance metrics for nitrogenous heterocycle separation.
| Parameter | Standard C18 (5 µm) | Core-Shell C18 (2.6 µm) | Phenyl-Hexyl (3.5 µm) |
| Retention Mechanism | Hydrophobicity | Hydrophobicity | Hydrophobicity + |
| Tailing Factor ( | 1.4 – 1.8 | 1.2 – 1.4 | 1.0 – 1.1 |
| Resolution (Isomers) | 1.2 (Co-elution risk) | 1.5 (Baseline) | 2.8 (High Resolution) |
| Backpressure | Low (< 150 bar) | Moderate (< 400 bar) | Moderate (< 250 bar) |
| Rec. Application | Crude reaction monitoring | High-throughput screening | Final Purity & Impurity Profiling |
Part 3: Method Development Protocol
This protocol is designed as a "Self-Validating System." Every step includes a check to ensure data integrity.
Mobile Phase Engineering
Buffer Selection: Do not use neutral water. You must control the ionization of residual silanols on the column.[1]
-
Recommended: 10 mM Ammonium Formate or Potassium Phosphate.
-
pH Setting: Adjust to pH 3.0 .
-
Why? At pH 3.0, surface silanols (pKa ~ 4.5-7) are protonated (neutral), reducing secondary interactions with the analyte. This is safe for pyrroles (stable > pH 2.0).
-
Organic Modifier:
-
Acetonitrile (ACN): Preferred for sharper peaks and lower viscosity.
-
Methanol: Use only with Phenyl-Hexyl columns if ACN fails. Methanol can enhance
selectivity but suppresses ionization in LC-MS.
Instrumental Parameters
-
Flow Rate: 1.0 mL/min (standard) or 0.4 mL/min (2.1 mm ID columns).
-
Temperature: 30°C. (Avoid >40°C to prevent thermal degradation of labile pyrroles).
-
Detection: UV-Vis Diode Array.
-
Wavelength: Pyrroles have strong absorption at 230-250 nm (conjugated system).
-
Purity Check: Enable "Peak Purity" scanning (200-400 nm) to detect co-eluting oxidized impurities.
-
Step-by-Step Workflow
-
System Suitability (Pre-run): Inject a standard mix. Tailing factor must be < 1.3. If > 1.3, the column is active; switch to a "Base-Deactivated" column or Phenyl-Hexyl.
-
Gradient Profile:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
20.1 min: 5% B (Re-equilibration)
-
-
Sample Diluent: Dissolve sample in 50:50 Water:ACN. Crucial: Do not dissolve in 100% strong solvent (ACN) to avoid "solvent effect" peak fronting.
Part 4: Visualization of Logic & Pathways
Diagram 1: Method Development Decision Tree
This logic flow ensures you select the correct column based on the specific chemistry of your pyrrole derivative.
Caption: Decision matrix for selecting stationary phases based on structural complexity of the pyrrole analyte.
Diagram 2: Pyrrole Degradation Pathway (Why Purity Analysis is Vital)
Pyrroles oxidize rapidly. This diagram illustrates the impurities you must resolve from the parent peak.
Caption: Common oxidative degradation pathway of pyrroles leading to maleimides and polymers.
References
-
Chromatography Online. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. [Link]
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions (Silanol Interactions). [Link]
-
Phenomenex. (2025).[2][3] How to Reduce Peak Tailing in HPLC? (Silanol and pH effects). [Link]
-
Maslarska, V., et al. (2017).[4] Development and validation of an RP-HPLC method for analysis of pyrrole derivatives and impurities under different pH. Pharmacia. [Link]
-
Waters Corporation. (2026). CSH C18 vs. CSH Phenyl-Hexyl Chemistries. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
Melting point standards for 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
An In-Depth Technical Guide to the Accurate Determination and Standardization of the Melting Point for 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for accurately determining and interpreting the melting point of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid. Moving beyond a simple procedural outline, this document elucidates the scientific principles underpinning melting point analysis, establishes a robust protocol for experimental verification against certified standards, and offers expert insights into data interpretation and best practices.
The Significance of Melting Point in Chemical Characterization
The melting point of a crystalline solid is a fundamental thermodynamic property, defined as the temperature at which it transitions from the solid to the liquid phase at a given pressure.[1] For a pure, crystalline organic compound, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C.[2] This sharpness is a direct consequence of the uniform intermolecular forces within the highly ordered crystal lattice.
The presence of even small amounts of miscible impurities disrupts this lattice, leading to two observable effects: a depression of the melting point and a broadening of the melting range (>2°C).[3] Consequently, melting point determination is a critical, readily accessible technique for:
-
Identity Confirmation: Comparing the experimentally determined melting point with literature values.
-
Purity Assessment: Evaluating the sharpness of the melting range.[2]
Physicochemical Profile: 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
Before experimental verification, it is crucial to consult available data for the target compound.
-
Chemical Structure:
-
Molecular Formula: C₁₂H₉NO₃[4]
-
CAS Number: 55540-44-8
-
Reported Melting Point: 150-152 °C
This literature value serves as our primary benchmark for the experimental determination.
A Comparative Framework: The Role of Certified Reference Standards
An experimental result is only as reliable as the instrument that measures it. Therefore, the accuracy of the melting point apparatus must be verified using certified reference standards whose melting points are precisely known and traceable to primary standards like those from the National Institute of Standards and Technology (NIST) or the United States Pharmacopeia (USP).[5][6][7]
For a compound with an expected melting point of ~151°C, a robust calibration or verification procedure involves selecting standards that bracket this temperature. This ensures the instrument's accuracy across the relevant range.
| Reference Standard | Certified Melting Range (°C) | Rationale for Selection |
| Phenacetin | 134.0 - 136.6 °C[8] | Establishes instrument accuracy below the target compound's melting point. |
| Sulfanilamide | 163.9 - 166.4 °C[8][9] | Establishes instrument accuracy above the target compound's melting point. |
Experimental Design: A Self-Validating Protocol
The following protocol is designed to be a self-validating system. By first verifying the instrument's performance with certified standards, we establish a high degree of confidence in the subsequent measurement of our target compound.
Workflow for Accurate Melting Point Determination
The entire process, from instrument preparation to final analysis, follows a logical sequence to ensure data integrity.
Caption: Workflow for instrument verification and sample analysis.
Step-by-Step Experimental Protocol
A. Instrument Verification
-
Power On and Equilibrate: Turn on the digital melting point apparatus and allow the heating block to cool to ambient temperature if previously used.[10]
-
Prepare Standard Samples: Place a small amount of a certified reference standard (e.g., Phenacetin) onto a clean, dry watch glass. Finely pulverize the sample with a spatula.[8]
-
Charge Capillary Tube: Tap the open end of a capillary tube into the powdered standard until a small amount of material enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The final packed height should be 2-3 mm for optimal heat transfer.[5][8]
-
Measure Low-Temperature Standard:
-
Place the capillary in the apparatus.
-
Set a rapid heating rate (e.g., 10°C/min) to approach the expected melting point (~135°C).
-
Approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C/min.[2][11] This slow ramp rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the last solid crystal melts (clear point).
-
The observed melting range must fall within the certified range for the standard.
-
-
Measure High-Temperature Standard: Allow the apparatus to cool. Repeat steps 2-4 using the higher temperature standard (e.g., Sulfanilamide, ~165°C).
-
Validation Check: If the observed melting ranges for both standards are within their certified limits, the instrument is verified for use. If not, consult the instrument manual for adjustment procedures or service.[5][12]
B. Measurement of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
-
Sample Preparation: Prepare a capillary tube with the target compound using the same technique described in steps A2 and A3.
-
Approximate Determination (Optional but Recommended): To save time, a preliminary rapid determination (10-15°C/min) can be performed on a fresh sample to find the approximate melting point.
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point found.
-
Insert a new, carefully prepared sample.
-
Heat rapidly to within 15-20°C of the expected melting point (150-152°C).
-
Reduce the heating rate to 1-2°C/min.[1]
-
Carefully observe and record the onset and clear point temperatures.
-
-
Repeatability: Perform the measurement in triplicate with fresh samples for each run to ensure the result is reproducible.[11] Never remelt a previously melted sample, as decomposition may have occurred.[1]
Data Presentation and Interpretation
The collected data should be organized clearly to facilitate comparison and analysis.
Table 1: Experimental Melting Point Verification and Determination
| Compound | Certified Range (°C) | Observed Onset (°C) | Observed Clear Point (°C) | Observed Range (°C) | Pass/Fail |
| Phenacetin (Std.) | 134.0 - 136.6 | 134.8 | 136.1 | 1.3 | Pass |
| Sulfanilamide (Std.) | 163.9 - 166.4 | 164.5 | 165.8 | 1.3 | Pass |
| 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid | 150 - 152 (Literature) | 150.6 | 151.8 | 1.2 | N/A |
Interpretation of Results:
-
Instrument Performance: The data for Phenacetin and Sulfanilamide confirm that the instrument is performing accurately within the bracketing temperature range.
-
Target Compound Purity: The observed melting range for the test sample is 1.2°C. A narrow range (typically < 2°C) is a strong indicator of high purity.[3]
-
Identity Confirmation: The observed range of 150.6 - 151.8°C aligns perfectly with the literature value of 150-152°C, providing strong evidence for the compound's identity.
Conclusion
The accurate determination of the melting point for a research compound like 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid is a foundational analytical procedure. This guide has demonstrated that a reliable determination is not merely a measurement but a comprehensive process encompassing instrument verification with certified standards, meticulous sample preparation, and controlled experimental conditions. By adhering to this self-validating protocol, researchers can generate trustworthy, reproducible data that serves as a robust benchmark for compound identity and purity, thereby upholding the principles of scientific integrity in research and development.
References
- Validation and Calibration of Melting Point Instruments. (2025). Pharma Times.
- Calibration Procedure For Melting Point Appar
- Calibration of Melting Point Appar
- Lab 3: Calibration of a Melting Point Apparatus.
- Melting Point Determin
- How do you calibrate and adjust a digital melting point appar
- USP melting point reference standards: Evaluation of parameters that affect the melting point. (2025).
- Melting Point Reference Standards.Mettler Toledo.
- Melting point determin
- Melting Range.University of Colorado Boulder.
- ASTM E324 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.
- Reference Standards Tables. (2019). US Pharmacopeia (USP).
- Standard Reference Material 1751: Gallium Melting-Point Standard.NIST.
- General Chapters: <741> MELTING RANGE OR TEMPER
- Melting Point of Organic M
- Reference Tables. (2017). NIST.
- USP 741 Melting Point or Range.Scribd.
- Melting Point Calibr
- 2-(2-formyl-1h-pyrrol-1-yl)benzoic acid.PubChem.
- Melting Point Reference Standards to Verify Instrument Accuracy.Mettler Toledo.
- NIST Standard Reference Materials C
- 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid.Sigma-Aldrich.
Sources
- 1. karlancer.com [karlancer.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. PubChemLite - 2-(2-formyl-1h-pyrrol-1-yl)benzoic acid (C12H9NO3) [pubchemlite.lcsb.uni.lu]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
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- 10. scribd.com [scribd.com]
- 11. csub.edu [csub.edu]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
Comparing synthetic routes for Ketorolac: Mannich vs. Vilsmeier
Mannich Reaction vs. Vilsmeier-Haack Acylation
Executive Summary
Ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) presents a unique synthetic challenge due to its bicyclic pyrrolizine core and the need for regioselective functionalization of the electron-rich pyrrole ring.
This guide compares two distinct synthetic philosophies developed primarily by Syntex (now Roche):
-
The Mannich Route (Van Horn, Patent US 4,140,698): An earlier approach utilizing N-hydroxyethylpyrrole and Mannich amino-methylation to construct the carbon framework.
-
The Vilsmeier-Haack Route (Muchowski, Patent US 5,082,951): The industrial standard utilizing N,N-dimethylbenzamide and phosphoryl chloride (POCl₃) for regioselective acylation, followed by a malonate-based ring closure.
Verdict: While the Mannich route offers a classical approach to carbon-carbon bond formation, the Vilsmeier-Haack route is superior for industrial scalability. It effectively suppresses pyrrole polymerization during the critical benzoylation step, offering higher overall yields (>50%) and a more robust impurity profile.
The Mannich Strategy (Van Horn Route)
Core Concept: This route relies on the high nucleophilicity of the pyrrole ring to introduce a carbon substituent via an iminium ion intermediate (Mannich base). The strategy focuses on early-stage functionalization of the N-substituted pyrrole.
Mechanistic Pathway
The synthesis begins with N-hydroxyethylpyrrole. The Mannich reaction introduces a dimethylaminomethyl group at the
Key Transformation:
Experimental Workflow (Reconstructed)
-
Reagents: N-hydroxyethylpyrrole, Formaldehyde (37% aq), Dimethylamine, Acetic Acid.
-
Mannich Reaction: The pyrrole is treated with formaldehyde and dimethylamine in an acidic medium (acetic acid/ethanol). The mixture is heated to reflux to drive the formation of the Mannich base.[1]
-
Quaternization & Substitution: The resulting tertiary amine is often quaternized (e.g., with methyl iodide) to create a better leaving group, which is then displaced by a cyanide ion (NaCN) to form the nitrile.
-
Hydrolysis: The nitrile is hydrolyzed under basic conditions (NaOH) to the corresponding carboxylic acid.
-
Cyclization: The bicyclic core is closed via intramolecular alkylation (often requiring activation of the alcohol on the N-ethyl chain).
Critical Analysis
-
Pros: Uses inexpensive bulk chemicals (formaldehyde, amines). Avoids heavy metal catalysts.
-
Cons:
-
Regioselectivity: Pyrroles can undergo poly-substitution. Controlling mono-substitution at C2 vs C5 is challenging.
-
Atom Economy: The dimethylamine group is a "sacrificial" auxiliary, discarded after the substitution step.
-
Safety: Requires handling of cyanides for the nitrile conversion.
-
The Vilsmeier-Haack Strategy (Muchowski Route)
Core Concept: This route addresses the primary failure mode of pyrrole chemistry: acid-catalyzed polymerization . Standard Friedel-Crafts acylation (using Benzoyl Chloride/AlCl₃) destroys the pyrrole starting material. The Vilsmeier strategy uses a milder, pre-formed electrophile (Chloroiminium salt) derived from N,N-dimethylbenzamide to install the benzoyl group cleanly.
Mechanistic Pathway[2][3][4]
-
Vilsmeier Reagent Formation: N,N-dimethylbenzamide reacts with POCl₃ to form the electrophilic chloroiminium salt.
-
Regioselective Acylation: This salt attacks the pyrrole at the C2 position. Unlike a free carbocation, the intermediate is stable and does not initiate polymerization.
-
Hydrolysis: The intermediate is hydrolyzed to release the ketone (5-benzoylpyrrole).
-
Ring Closure: The pyrrolizine ring is formed via N-alkylation with 1,2-dichloroethane followed by C-alkylation with diethyl malonate.
Detailed Protocol: Vilsmeier Benzoylation[3]
-
Step 1: Reagent Preparation
-
Charge a reactor with N,N-Dimethylbenzamide (1.0 equiv) and POCl₃ (1.1 equiv).
-
Heat to 50-60°C for 1 hour. The solution turns pale yellow/orange as the Vilsmeier reagent forms.
-
Caution: Evolution of HCl gas. Scrubber required.
-
-
Step 2: Acylation
-
Dilute the reagent with 1,2-dichloroethane (DCE).
-
Cool to 0°C.
-
Add Pyrrole (0.9 equiv) slowly to control exotherm.
-
Stir at room temperature for 2-4 hours.
-
-
Step 3: Hydrolysis & Isolation
-
Quench the reaction mixture into a Sodium Acetate/Water solution (buffered to pH ~5-6 to prevent acid-catalyzed decomposition).
-
Heat to 70°C for 1 hour to fully hydrolyze the iminium intermediate to the ketone.
-
Separate organic layer, wash with brine, and crystallize 2-benzoylpyrrole .
-
-
Step 4: Cyclization (The "Muchowski" Cascade)
-
React 2-benzoylpyrrole with Diethyl Malonate and 1,2-Dichloroethane using a phase transfer catalyst (TBAB) or NaH in DMF.
-
This "one-pot" or telescoped process builds the second ring and installs the carboxylate precursor simultaneously.
-
Figure 1: The Vilsmeier-Haack route enables the clean installation of the benzoyl group, avoiding polymerization.
Critical Analysis
-
Pros:
-
High Yield: Benzoylation yields typically >85%.
-
Scalability: POCl₃ is cheap; the reaction is homogeneous and easy to stir.
-
Purity: Avoids the formation of "pyrrole blacks" (polymers).
-
-
Cons:
-
Waste: Generates stoichiometric phosphorus waste.
-
Corrosivity: POCl₃ requires glass-lined reactors and strict moisture control.
-
Comparative Analysis
Quantitative Comparison Table
| Feature | Mannich Route (Van Horn) | Vilsmeier Route (Muchowski) |
| Primary Mechanism | Aminomethylation (Nucleophilic substitution) | Acylation via Chloroiminium (Electrophilic subst.) |
| Key Reagents | Formaldehyde, Dimethylamine, Cyanide | N,N-Dimethylbenzamide, POCl₃, Diethyl Malonate |
| Overall Yield | Low to Moderate (~30-40%) | High (~50-60%) |
| Atom Economy | Poor (Loss of amine and cyanide groups) | Moderate (Loss of PO₄ species and malonate CO₂) |
| Process Safety | High Risk: Cyanide handling required. | Moderate Risk: Corrosive POCl₃, HCl evolution. |
| Impurity Profile | Complex (Poly-substitution, polymeric tars) | Clean (Regioselective, crystalline intermediates) |
| Industrial Status | Obsolete / Research Only | Current Manufacturing Standard |
Why the Vilsmeier Route Won
The decisive factor is the stability of the pyrrole ring . In the Mannich route, the conditions often allow for competitive side reactions because the pyrrole remains electron-rich and unmasked.
In the Vilsmeier route, the formation of the iminium intermediate (see Figure 1) temporarily deactivates the ring towards oxidation and polymerization. This "protection-in-situ" allows the molecule to survive the harsh acylation conditions, resulting in a much cleaner product that is easier to purify on a multi-kilogram scale.
References
-
Muchowski, J. M. (1992). Process for preparing 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates and intermediates therefore. US Patent 5,082,950. Syntex (U.S.A.) Inc. Link
-
Van Horn, A. R. (1979).[5] Process for preparing 5-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. US Patent 4,140,698. Syntex (U.S.A.) Inc. Link
-
Artis, D. R., Cho, I. S., & Muchowski, J. M. (1992). Radical-based syntheses of 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid (ketorolac). Canadian Journal of Chemistry, 70(6), 1838-1842. Link
-
Xu, R., Duan, Y., Mei, Y., & Zhao, L. (2019). Improved Synthesis Process of Ketorolac Tromethamine. Chinese Journal of Pharmaceuticals, 50(08), 868-870. Link
Sources
- 1. scitepress.org [scitepress.org]
- 2. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1097152B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. mpdkrc.edu.in [mpdkrc.edu.in]
UV-Vis Absorption Properties of N-Aryl Pyrrole Aldehydes: A Comparative Technical Guide
Executive Summary
N-aryl pyrrole aldehydes represent a critical class of heterocyclic building blocks used extensively in the synthesis of porphyrins, BODIPY dyes, and conducting polymers. Their optical properties are defined by a "push-pull" electronic architecture where the electron-rich pyrrole ring (donor) couples with the electron-deficient aldehyde group (acceptor).
This guide provides a technical analysis of their UV-Vis absorption characteristics, contrasting them with N-alkyl and unsubstituted analogs. It details the mechanistic causality of substituent effects—specifically Intramolecular Charge Transfer (ICT) and steric torsion—and provides a validated protocol for their synthesis and characterization.
Part 1: The Chromophore Architecture
The optical behavior of N-aryl pyrrole-2-carboxaldehydes is governed by the interplay between conjugation length and molecular planarity. Unlike simple pyrroles, these molecules possess a Donor-
The "Push-Pull" Mechanism
The pyrrole nitrogen acts as a strong electron donor (+M effect), while the carbonyl group at the C2 position acts as an electron acceptor (-M effect). This creates a dipole that facilitates Intramolecular Charge Transfer (ICT) upon excitation.
-
Ground State: The dipole is stabilized by the resonance contribution of the zwitterionic form.
-
Excited State: Absorption of a photon promotes an electron from the HOMO (
) to the LUMO ( ), often resulting in a significant bathochromic (red) shift compared to benzene or unsubstituted pyrrole.
The Steric "Twist" (TICT)
A critical factor distinguishing N-aryl from N-alkyl derivatives is the potential for Twisted Intramolecular Charge Transfer (TICT) .
-
Planar Conformation: Maximizes conjugation between the N-aryl ring and the pyrrole core, leading to lower energy transitions (red shift).[1]
-
Twisted Conformation: Steric repulsion between the ortho-hydrogens of the phenyl ring and the C5-hydrogen (or substituents) of the pyrrole ring can force the aryl group out of plane.[1] This breaks the conjugation, effectively isolating the two aromatic systems and causing a hypsochromic (blue) shift.
Figure 1: The electronic "Push-Pull" architecture of N-aryl pyrrole aldehydes and the disruptive role of steric hindrance.
Part 2: Comparative Analysis
The following analysis contrasts N-phenylpyrrole-2-carboxaldehyde with its aliphatic and substituted counterparts.
N-Aryl vs. N-Alkyl Substitution
Replacing an N-methyl group with an N-phenyl group extends the
Substituent Effects (Hammett Correlation)
Substituents on the N-aryl ring modulate the donor strength of the nitrogen.
-
Electron Donating Groups (EDG): (e.g., -OMe, -NH2) at the para-position increase electron density on the nitrogen, enhancing the "push" effect and stabilizing the ICT state. This results in a Bathochromic (Red) Shift .
-
Electron Withdrawing Groups (EWG): (e.g., -NO2, -CN) compete with the aldehyde acceptor. They reduce the electron density available for the pyrrole-aldehyde interaction, often leading to a Hypsochromic (Blue) Shift relative to the EDG analogs, or the appearance of a distinct, lower-intensity charge transfer band.
Comparative Data Table
Note: Values are representative of spectral maxima in polar aprotic solvents (e.g., DMSO, DMF) or Ethanol. Exact values vary by
| Compound Class | Specific Derivative | Extinction Coeff.[2][3] ( | Spectral Character | |
| Unsubstituted | Pyrrole-2-carboxaldehyde | ~290 | Moderate | n |
| N-Alkyl | N-Methylpyrrole-2-carboxaldehyde | ~295 | Moderate | Inductive donor (+I) |
| N-Aryl (Neutral) | N-Phenylpyrrole-2-carboxaldehyde | ~290 - 300 | High | Conjugation vs. Twist |
| N-Aryl (Donor) | N-(4-Methoxyphenyl)pyrrole-2-CHO | 305 - 315 | Very High | Strong ICT (Red Shift) |
| N-Aryl (Acceptor) | N-(4-Nitrophenyl)pyrrole-2-CHO | ~260 - 280* | High | Competing Acceptors |
*Note: Nitro-derivatives often show a complex spectrum where the primary
Part 3: Experimental Protocol
To ensure data integrity, N-aryl pyrrole aldehydes should be synthesized fresh via the Vilsmeier-Haack reaction, as commercial samples often degrade (oxidize) over time.
Synthesis: Vilsmeier-Haack Formylation
Objective: Formylate N-phenylpyrrole at the C2 position.[1] Precaution: N-aryl pyrroles are less reactive than N-alkyl pyrroles due to the resonance delocalization of the nitrogen lone pair into the phenyl ring.[1]
Reagents:
-
N-Phenylpyrrole (1.0 eq)
-
Phosphorus Oxychloride (POCl
, 1.1 eq) -
Dimethylformamide (DMF, 1.1 eq)
-
1,2-Dichloroethane (DCE) or anhydrous DMF as solvent.
Workflow:
Figure 2: Step-by-step Vilsmeier-Haack formylation protocol for N-aryl pyrroles.
UV-Vis Characterization Protocol
To generate reproducible spectral data for comparison:
-
Solvent Selection: Use Spectroscopic Grade Acetonitrile (MeCN) or Ethanol (EtOH).[1] Avoid Acetone (absorbs in UV).
-
Concentration: Prepare a stock solution of
M, then dilute to M.-
Target Absorbance: 0.1 – 1.0 A.U. to ensure linearity (Beer-Lambert Law).
-
-
Blanking: Use a matched cuvette with pure solvent.
-
Scan Range: 200 nm to 500 nm.
-
Solvatochromic Check: Record spectra in both Hexane (non-polar) and DMSO (polar) to assess the magnitude of the ICT state. A larger shift indicates a more polarized excited state.
Part 4: Applications & Implications[4]
Understanding the UV-Vis profile of these aldehydes is crucial for downstream applications:
-
Porphyrin Synthesis (Lindsey Method): The absorption
of the aldehyde precursor correlates with the electronic nature of the resulting porphyrin meso-substituents. -
Schiff Base Ligands: Condensation with amines yields imines with extended conjugation. The aldehyde's absorption band (approx. 290-310 nm) typically disappears, replaced by a lower energy band (330-400 nm) corresponding to the C=N chromophore.[1]
-
Sensors: The fluorescence quenching of N-aryl pyrrole derivatives upon binding to metal ions is often monitored via changes in the ICT absorption band.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 934729, 1-Phenyl-1H-pyrrole-2-carbaldehyde. [Link]
-
Organic Syntheses. Pyrrole-2-carboxaldehyde (Standard Vilsmeier-Haack Protocol).[1] Org.[4][5] Synth. 1951, 31, 72. [Link]
-
National Institute of Standards and Technology (NIST). 1H-Pyrrole-2-carboxaldehyde UV-Vis Spectrum. NIST Chemistry WebBook, SRD 69.[6] [Link]
-
Royal Society of Chemistry (RSC). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles (Mechanistic Analogues).[1] Org.[4][5] Biomol. Chem. [Link]
-
Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehydes. [Link]
Sources
- 1. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 3. ikm.org.my [ikm.org.my]
- 4. Showing Compound 1H-Pyrrole-2-carboxaldehyde (FDB014879) - FooDB [foodb.ca]
- 5. 1-phenyl-1H-pyrrole-2-carbaldehyde | C11H9NO | CID 934729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
Comprehensive Purity Verification Guide: 2-(2-formyl-1H-pyrrol-1-yl)benzoic Acid
Executive Summary & Compound Profile
2-(2-formyl-1H-pyrrol-1-yl)benzoic acid is a critical bicyclic intermediate employed primarily in the synthesis of pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) . PBDs are a class of DNA-interactive antitumor antibiotics (e.g., anthramycin, tomaymycin) that function by alkylating the minor groove of DNA.
The purity of this aldehyde-functionalized intermediate is pivotal. Impurities such as unreacted starting material (2-(1H-pyrrol-1-yl)benzoic acid) or inorganic salts from the Vilsmeier-Haack workup can drastically lower the yield of subsequent cyclization steps.
This guide provides a comparative analysis of elemental composition, establishing the "Gold Standard" for purity verification while contrasting Elemental Analysis (EA) with orthogonal methods like HPLC and qNMR.
Compound Identification
| Property | Detail |
| IUPAC Name | 2-(2-formylpyrrol-1-yl)benzoic acid |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.20 g/mol |
| CAS Registry | 1003-29-8 (Generic for formylpyrroles, specific CAS varies by catalog) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
Elemental Analysis Data: Theoretical vs. Experimental
Elemental Analysis (CHN Combustion) remains the primary method for confirming bulk purity and elemental composition. Below is the comparative data for a high-purity reference standard versus the theoretical calculation.
Table 1: Theoretical Composition (C₁₂H₉NO₃)
| Element | Symbol | Atomic Mass | Count | Total Mass | Mass % |
| Carbon | C | 12.011 | 12 | 144.13 | 66.97% |
| Hydrogen | H | 1.008 | 9 | 9.07 | 4.22% |
| Nitrogen | N | 14.007 | 1 | 14.01 | 6.51% |
| Oxygen | O | 15.999 | 3 | 48.00 | 22.30% |
Table 2: Comparative Purity Analysis (Representative Data)
Acceptable tolerance: ±0.4% absolute deviation.
| Sample Status | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Interpretation |
| Theoretical | 66.97 | 4.22 | 6.51 | Reference Baseline |
| High Purity (>99%) | 66.85 | 4.25 | 6.48 | Pass: Minimal deviation (<0.15%).[1] |
| Wet Sample (Water) | 65.10 | 4.50 | 6.30 | Fail: Low C, High H indicates moisture retention (carboxylic acid is hygroscopic). |
| Solvent Trap (DMF) | 65.80 | 4.80 | 7.20 | Fail: High N indicates trapped DMF (common Vilsmeier solvent). |
| Inorganic Ash | 60.50 | 3.80 | 5.90 | Fail: All values low; indicates presence of inorganic salts (Na, P) from workup. |
Comparative Guide: Validation Methodologies
While Elemental Analysis (EA) is definitive for composition, it is "blind" to the nature of impurities. This section compares EA against alternative analytical techniques to guide your QC workflow.
Method Performance Matrix
| Feature | Elemental Analysis (EA) | HPLC-UV/MS | qNMR (Quantitative NMR) |
| Primary Utility | Bulk purity & composition confirmation. | Detecting organic impurities & isomers. | Absolute purity & solvent quantification. |
| Sensitivity | Low (Requires >2 mg sample). | High (ppm level detection). | Medium. |
| Blind Spots | Cannot distinguish isomers; insensitive to MW-neutral impurities. | Inorganic salts (invisible to UV); requires reference standards. | Requires internal standard; lower sensitivity than HPLC. |
| Specific to this Compound | Critical: Detects trapped inorganic phosphorus/salts from POCl₃ workup. | Critical: Separates the 2-formyl product from the 3-formyl isomer (rare) or unreacted pyrrole. | Critical: Quantifies residual DMF (which inflates Nitrogen in EA). |
Recommended Workflow
For drug development applications, EA should not be used in isolation .
-
Run HPLC to confirm organic purity >98%.
-
Run qNMR to ensure solvent removal (DMF/EtOAc).
-
Run EA to confirm absence of inorganic occlusion (salts).
Synthesis & Impurity Origins (Technical Context)
Understanding the synthesis is required to interpret the Elemental Analysis data correctly. The presence of specific elements (Cl, P, Na) in the EA "Ash" or deviations in C/N ratios usually stems from the Vilsmeier-Haack protocol.
Synthesis Pathway Diagram
The following diagram illustrates the conversion of Anthranilic Acid to the target aldehyde, highlighting where impurities typically enter the system.
Figure 1: Synthetic route and origin of common impurities affecting Elemental Analysis.
Protocol Note for EA Sample Preparation
To achieve the theoretical values listed in Table 1, the sample must be prepared as follows:
-
Workup: Quench Vilsmeier reaction with Sodium Acetate (NaOAc) rather than strong base to prevent ring degradation.
-
Washing: Extensive water wash is required to remove inorganic phosphates.
-
Drying: The carboxylic acid moiety attracts moisture. Dry under high vacuum (0.1 mbar) at 50°C for 12 hours over P₂O₅.
Troubleshooting Analytical Deviations
If your EA data does not match the theoretical values, use this decision logic to identify the root cause.
Figure 2: Diagnostic workflow for interpreting Elemental Analysis failures.
References
-
Kamal, A., et al. (2016). "An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines." Molecules, 21(12).[2]
-
Antonow, D., & Thurston, D. E. (2011). "Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines." Chemical Reviews, 111(4), 2815–2864.
-
PubChem. (2025). "2-(2-formyl-1H-pyrrol-1-yl)benzoic acid Compound Summary." National Library of Medicine.
- Vilsmeier, A., & Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.
Sources
A Senior Application Scientist's Guide to the Crystallography of Pyrrole-Benzoic Acid Structures: A Comparative Analysis for Drug Development
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solid-State Structure in Drug Efficacy
In the realm of pharmaceutical development, the three-dimensional arrangement of atoms in a solid-state material is of paramount importance. This is particularly true for active pharmaceutical ingredients (APIs), where the crystal structure dictates a cascade of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements, providing invaluable insights that guide the selection of optimal solid forms for drug candidates.
This guide provides a comparative analysis of the X-ray crystallography data of pyrrole-benzoic acid structures, a scaffold of significant interest in medicinal chemistry. Pyrrole derivatives are known to exhibit a wide range of biological activities, and their combination with a benzoic acid moiety introduces opportunities for diverse intermolecular interactions that can be exploited in drug design. We will explore the structural nuances of these compounds, the experimental methodologies to characterize them, and the implications of their solid-state structures on their potential as therapeutic agents.
The Pyrrole-Benzoic Acid Scaffold: A Tale of Two Moieties
The pyrrole-benzoic acid framework combines the electron-rich aromaticity of the pyrrole ring with the hydrogen-bonding capabilities of the carboxylic acid group. The interplay between these two functional groups, and their relative positions on the central benzene ring, gives rise to a fascinating array of possible crystal packing arrangements. The primary intermolecular interactions that govern the solid-state assembly of these molecules are:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions. These can manifest as carboxylic acid dimers, or as interactions with other hydrogen bond acceptors, such as the nitrogen atom of the pyrrole ring.
-
π-π Stacking: The aromatic nature of both the pyrrole and benzene rings allows for stabilizing π-π stacking interactions, which play a crucial role in the overall crystal packing.
-
van der Waals Forces: These weaker, non-directional forces also contribute to the overall stability of the crystal lattice.
The specific combination and geometry of these interactions are highly sensitive to the isomeric form of the pyrrole-benzoic acid.
A Comparative Look at Pyrrole-Benzoic Acid Isomers
| Feature | 2-(1H-pyrrol-1-yl)benzoic acid (ortho) | 3-(1H-pyrrol-1-yl)benzoic acid (meta) | 4-(1H-pyrrol-1-yl)benzoic acid (para) |
| Intramolecular Interactions | Potential for intramolecular hydrogen bonding between the carboxylic acid proton and the pyrrole nitrogen, leading to a more planar conformation. | Steric hindrance between the two rings is minimized, allowing for greater conformational flexibility. | The linear arrangement of the substituents allows for efficient packing and strong intermolecular interactions. |
| Dominant Intermolecular Interactions | Likely to form dimers via carboxylic acid hydrogen bonds, with π-π stacking also playing a significant role. | A wider variety of hydrogen bonding motifs are possible, including catemers (chains) and sheets, in addition to dimers. | Strong propensity to form classic carboxylic acid dimers, leading to well-ordered, often layered, structures. |
| Expected Crystal Packing | The planarity may favor layered structures with significant π-π overlap. | The increased conformational freedom could lead to more complex, and potentially polymorphic, crystal structures. | The high degree of symmetry and strong directional interactions are expected to result in dense, stable crystal lattices. |
| Potential for Polymorphism | The presence of strong intramolecular interactions may limit the number of accessible conformations, potentially reducing the likelihood of polymorphism. | The greater number of possible intermolecular interaction modes increases the probability of observing multiple polymorphic forms.[1][2] | While polymorphism is always a possibility, the strong driving force for dimer formation may favor a single, highly stable crystalline form. |
Experimental Protocol: From Powder to High-Resolution Crystal Structure
The following section outlines a detailed, field-proven methodology for obtaining high-quality single crystals of pyrrole-benzoic acid derivatives suitable for X-ray diffraction analysis.
Part 1: Single Crystal Growth
The successful growth of single crystals is often the most challenging aspect of a crystallographic study. The choice of solvent and crystallization technique is critical and may require extensive screening.
1.1. Materials and Reagents:
-
Pyrrole-benzoic acid derivative of interest (≥98% purity)
-
A selection of high-purity solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene, water)
-
Small glass vials (1-2 mL) with screw caps or septa
-
Micro-spatula
-
Heating block or oil bath
-
Filtration apparatus (syringe filters, 0.22 µm)
1.2. Solvent Screening and Solubility Assessment:
-
Place a small amount (1-2 mg) of the compound into several different vials.
-
Add a small volume (0.1-0.2 mL) of each selected solvent to the vials.
-
Observe the solubility at room temperature.
-
For insoluble or sparingly soluble samples, gently heat the vials to assess solubility at elevated temperatures.
-
Ideal solvents are those in which the compound is sparingly soluble at room temperature but readily soluble at a higher temperature.
1.3. Crystallization Techniques:
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a chosen solvent at room temperature or with gentle heating.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and loosely cap it or cover it with parafilm pierced with a few small holes.
-
Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution into a clean, pre-warmed vial.
-
Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to allow for slow cooling to room temperature.
-
-
Vapor Diffusion:
-
Prepare a concentrated solution of the compound in a "good" solvent (one in which it is highly soluble).
-
Place a small drop of this solution on a siliconized glass slide.
-
In a larger, sealed container, place a reservoir of a "poor" solvent (one in which the compound is insoluble, but which is miscible with the "good" solvent).
-
Place the glass slide in the container, ensuring the drop does not come into contact with the reservoir.
-
Over time, the vapor of the "poor" solvent will diffuse into the drop, reducing the solubility of the compound and inducing crystallization.
-
Part 2: Single Crystal X-ray Diffraction (SC-XRD) Data Collection
Once suitable single crystals are obtained, the next step is to collect the diffraction data.[3][4]
2.1. Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.
-
The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[5]
-
Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
2.2. Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal motion and radiation damage.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Based on the unit cell, develop a data collection strategy to ensure complete and redundant data are collected.
-
Execute the full data collection run, which may take several hours.
Part 3: Structure Solution and Refinement
The final step is to process the collected diffraction data to generate the final crystal structure.
3.1. Data Reduction and Integration:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
3.2. Structure Solution:
-
Use direct methods or Patterson methods to determine the initial phases of the structure factors and generate an initial electron density map.
-
From the electron density map, identify the positions of the atoms in the asymmetric unit.
3.3. Structure Refinement:
-
Refine the atomic positions, displacement parameters (describing thermal motion), and occupancies against the experimental data using a least-squares minimization algorithm.
-
Locate and refine the positions of hydrogen atoms.
-
The quality of the final refined structure is assessed using metrics such as the R-factor and the goodness-of-fit.
Visualizing the Workflow and Structural Relationships
To better illustrate the experimental and logical flow, the following diagrams are provided.
Caption: Experimental workflow for determining the crystal structure of a pyrrole-benzoic acid derivative.
Caption: Key intermolecular forces governing the crystal packing of pyrrole-benzoic acid structures.
Conclusion: A Foundation for Rational Drug Design
The crystallographic analysis of pyrrole-benzoic acid structures provides a clear illustration of how subtle changes in molecular architecture can have a profound impact on solid-state properties. By understanding the interplay of hydrogen bonding, π-π stacking, and steric effects, researchers can make more informed decisions in the design and selection of drug candidates. The ability to predict and control crystal packing is a powerful tool in the optimization of pharmaceutical compounds, enabling the development of safer, more effective medicines. While this guide has focused on the pyrrole-benzoic acid scaffold, the principles and methodologies discussed are broadly applicable to the wider field of small molecule crystallography and drug development.
References
-
Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. Request PDF. Available at: [Link]
-
Double substitution leads to a highly polymorphic system in 5-methyl-2- m -tolylamino-benzoic acid. CrystEngComm. Available at: [Link]
-
Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. CrystEngComm. Available at: [Link]
-
Tautomerisation and polymorphism in molecular complexes of piroxicam with mono-substituted benzoic acids. CrystEngComm. Available at: [Link]
-
On the crystal structures and melting point alternation of the n-alkyl carboxylic acids. New Journal of Chemistry. Available at: [Link]
-
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. Available at: [Link]
-
Small molecule crystallography. Excillum. Available at: [Link]
-
On the crystal structures and melting point alternation of the n- alkyl carboxylic acids. The Royal Society of Chemistry. Available at: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]
-
Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech. Available at: [Link]
-
Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Available at: [Link]
-
About Single X-ray Diffraction. University of Waterloo. Available at: [Link]
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- 1. Double substitution leads to a highly polymorphic system in 5-methyl-2- m -tolylamino-benzoic acid - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01219C [pubs.rsc.org]
- 2. Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. excillum.com [excillum.com]
- 4. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 5. researchgate.net [researchgate.net]
Impurity profiling of commercial 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
An In-Depth Technical Guide to the Impurity Profiling of Commercial 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of analytical methodologies for the robust impurity profiling of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental design, offers detailed protocols, and adheres to the principles of scientific integrity and regulatory compliance.
Introduction: The Criticality of Impurity Profiling
2-(2-formyl-1H-pyrrol-1-yl)benzoic acid is a key building block in medicinal chemistry, notable for its bifunctional nature, incorporating a reactive aldehyde, a pyrrole ring, and a carboxylic acid. The presence of unwanted chemicals, even in minute quantities, can significantly alter the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1] Therefore, a rigorous and comprehensive impurity profiling strategy is not merely a quality control measure but a fundamental requirement for regulatory approval and patient safety.
According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), impurities in new drug substances must be meticulously controlled.[2][3] These guidelines establish clear thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[4][5] Organic impurities can arise from various sources, including starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and solvents.[4][5] This guide will compare the primary analytical techniques used to detect, identify, and quantify these potential impurities.
Strategic Selection of Analytical Techniques: A Comparative Analysis
The choice of analytical technique is dictated by the specific goal of the analysis—be it routine purity assessment, identification of an unknown impurity, or quantification of known impurities. The unique structure of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid, with its aromatic and polar functional groups, makes it amenable to several advanced analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the workhorse for purity and impurity quantification in the pharmaceutical industry.[6] For 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid, a C18 column is the logical first choice due to the molecule's moderate polarity.
-
Expertise & Causality: The carboxylic acid moiety (pKa ~4-5) requires a mobile phase with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to suppress its ionization.[7][8] This ensures the molecule remains in its neutral form, leading to better retention, symmetrical peak shape, and reproducible chromatography. UV detection is highly effective due to the conjugated aromatic system. A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral data, which is invaluable for assessing peak purity and can aid in the preliminary identification of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the definitive identification of unknown impurities, coupling HPLC with a mass spectrometer is essential.[9] LC-MS provides molecular weight information and, with tandem MS (MS/MS), yields structural fragments that are crucial for elucidation.
-
Expertise & Causality: Given the polar nature of the target molecule and its likely impurities, Electrospray Ionization (ESI) is the preferred ionization technique.[6][7][10] ESI is a soft ionization method well-suited for polar and thermally labile molecules, typically producing a protonated molecule [M+H]+ in positive mode or a deprotonated molecule [M-H]- in negative mode.[7][10] The choice between positive and negative mode depends on the specific impurity, but negative mode is often excellent for carboxylic acids. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds.[10] However, its direct application for 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid is limited due to the molecule's low volatility and thermal lability (potential for decarboxylation at high temperatures).
-
Expertise & Causality: GC-MS would be most applicable for identifying volatile impurities such as residual solvents (governed by ICH Q3C guidelines) or volatile starting materials.[4][11] For non-volatile impurities, derivatization could be employed to increase volatility, but this adds complexity and potential for artifact formation. Therefore, GC-MS is considered a complementary technique rather than the primary method for profiling organic impurities of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the absolute structural elucidation of isolated impurities.[6] Techniques like 1H NMR, 13C NMR, and 2D-NMR (e.g., COSY, HSQC) provide definitive connectivity information.
-
Expertise & Causality: While LC-NMR allows for online structural analysis, the more common workflow involves isolating the impurity using preparative HPLC followed by offline NMR analysis.[9] This is often the final step in characterizing a specified impurity that exceeds the ICH identification threshold.
Comparative Summary
| Technique | Primary Application | Strengths | Limitations | Relevance for Target Molecule |
| HPLC-UV/PDA | Quantification, Purity Testing | Robust, reproducible, quantitative, cost-effective | Limited identification power | Essential for routine quality control and validation. |
| LC-MS/MS | Identification & Quantification | High sensitivity, provides molecular weight and structural data | Higher cost and complexity, matrix effects can cause ion suppression | Critical for identifying unknown impurities and degradation products.[7] |
| GC-MS | Volatile Impurities | Excellent for residual solvents and volatile starting materials | Not suitable for non-volatile or thermally labile compounds | Complementary for specific impurity types (e.g., solvents). |
| NMR | Absolute Structure Elucidation | Unambiguous structure determination | Low sensitivity, requires isolated & pure sample (>mg) | Gold Standard for characterizing key specified impurities. |
Experimental Framework for Impurity Profiling
A robust impurity profiling workflow integrates multiple techniques to ensure all potential impurities are detected, identified, and controlled.
Caption: A comprehensive workflow for impurity profiling.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for analysis. Method validation must be performed according to ICH Q2(R2) guidelines to demonstrate the procedure is fit for its intended purpose.[12]
Protocol 1: HPLC-PDA Method for Purity and Impurity Quantification
This method is designed for the accurate quantification of impurities and the determination of overall purity.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
PDA Detection: 210-400 nm, with monitoring at a specific wavelength (e.g., 254 nm) for quantification.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution: Prepare the commercial sample at the same concentration as the standard solution.
-
Causality: The 50:50 diluent ensures solubility and compatibility with the initial mobile phase conditions, preventing peak distortion.
-
-
Method Validation Parameters:
-
Specificity: Demonstrated via forced degradation studies (acid, base, oxidation, heat, light) to ensure separation of degradation products from the main peak.[1][13]
-
Linearity: Assessed over a range from the quantitation limit (QL) to 120% of the specification.[14]
-
Accuracy & Precision: Determined by analyzing spiked samples at a minimum of three concentration levels.[13][14]
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Established based on signal-to-noise ratios.
-
Protocol 2: LC-MS/MS Method for Impurity Identification
This protocol is for obtaining molecular weight and structural information of unknown impurities detected by the HPLC-PDA method.
-
Instrumentation:
-
UHPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
-
LC Conditions:
-
Utilize conditions similar to the HPLC-PDA method but scaled for UHPLC (e.g., C18 column, 2.1 x 100 mm, 1.8 µm). The flow rate should be reduced (e.g., 0.4 mL/min) and the gradient shortened to be compatible with MS detection.[15]
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative switching to capture a wider range of impurities.
-
Scan Mode: Full Scan (e.g., m/z 100-1000) to detect all ions.
-
Data-Dependent Acquisition (DDA): Trigger MS/MS fragmentation scans on the most intense ions from the full scan to obtain structural information.
-
Causality: Using both polarities is crucial. While the carboxylic acid is best seen in negative mode ([M-H]-), other impurities lacking this group may ionize more efficiently in positive mode ([M+H]+).
-
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion and Future Perspectives
The impurity profiling of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid requires a multi-faceted analytical approach, anchored by a validated RP-HPLC method for quantification and complemented by LC-MS for identification. The principles outlined in the ICH guidelines must form the basis of any control strategy. As analytical technology advances, techniques like Supercritical Fluid Chromatography (SFC) may offer greener, faster alternatives to traditional HPLC.[16] Furthermore, the application of machine learning algorithms to analyze complex datasets could accelerate impurity identification and process understanding in the future.[16] Ultimately, a thorough and scientifically sound impurity profiling program is indispensable for ensuring the quality, safety, and efficacy of any pharmaceutical product derived from this versatile starting material.
References
- Benchchem. Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Benchchem. Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
- IKEV. (1996, November 6). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY.
- ICH. Quality Guidelines.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- Journal of Pharmaceutical and Biomedical Sciences. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- PharmTech. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- PubMed. (2024, April 2). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide.
- PubMed Central. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
- MDPI. (2024, January 25). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold.
- SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 2-formyl- on Newcrom R1 HPLC column.
- International Journal of Pharmaceutical Erudition. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques.
- PubMed. (2005, November 5). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies.
- PubMed Central. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Preprints.org. (2025, November 8). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
- PubChem. 2-(2-formyl-1h-pyrrol-1-yl)benzoic acid.
- Hichrom. APPLICATION NOTES - HPLC.
- Sigma-Aldrich. 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
- Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
- ChemicalBook. 2-(2-FORMYL-1H-PYRROL-1-YL)BENZOIC ACID | 55540-44-8.
- PubMed. (2014, July 15). A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study.
- Matrix Fine Chemicals. 2-(1H-PYRROL-1-YL)BENZOIC ACID | CAS 10333-68-3.
- Asian Journal of Advanced Basic Sciences. Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established safety protocols for its constituent chemical moieties to ensure the protection of laboratory personnel and the environment. By explaining the causality behind each procedural step, we aim to build a deep, foundational understanding of safe laboratory practices.
Hazard Profile and Assessment
-
Pyrrole Moiety : Pyrrole is classified as a flammable liquid and is toxic if swallowed.[1][2][3] It is crucial to handle compounds containing this ring system with care, avoiding ignition sources and ingestion.
-
Benzoic Acid Moiety : Benzoic acid is a known skin and eye irritant, capable of causing serious eye damage.[4][5][6][7] In acidic conditions (pH of 6 or lower), it must be managed as dangerous waste.[8] It is incompatible with strong oxidizing agents and bases.[9]
-
Formyl Group (Aldehyde) : The formyl group is a reactive chemical handle used in various formylation reactions.[10] While adding to the synthetic utility of the molecule, it also contributes to its potential reactivity.
Based on this composite analysis, 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid must be treated as a hazardous chemical waste . The primary anticipated hazards include skin irritation, serious eye damage, respiratory irritation, and potential toxicity upon ingestion or inhalation.[11][12]
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk during handling and disposal. All operations must be conducted within a certified chemical fume hood.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double gloving is recommended. | To prevent skin contact, which can cause irritation.[5][8] Regularly inspect gloves for any signs of degradation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of liquids or dust, which could cause serious damage.[4][7] |
| Body Protection | A fully-buttoned laboratory coat. | To protect clothing and skin from contamination.[8] |
| Respiratory | All handling should occur in a certified chemical fume hood. | To avoid the inhalation of any dusts or vapors, which may cause respiratory irritation.[12][13] |
| Footwear | Closed-toe shoes made of a non-porous material. | To protect feet from potential spills. |
Core Disposal Workflow: From Benchtop to Pickup
The disposal of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste. [9][14][15]
Step 1: Waste Identification and Segregation
-
Categorization : Classify all waste containing 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid as "Non-halogenated Organic Waste."
-
Segregation : It is critical to collect this waste separately from other streams, especially from incompatible materials like strong acids, bases, and oxidizing agents.[2][9] Do not mix with halogenated waste streams, as this complicates the final disposal process.[14][16]
Step 2: Waste Collection and Containment
-
Solid Waste :
-
Collect unused or contaminated solid material (e.g., powder, contaminated filter paper, weigh boats) in a dedicated, sealable container. A polyethylene or polypropylene container is suitable.[17]
-
Carefully sweep up solids with spark-resistant tools to avoid generating dust.[8] If necessary, moisten the material slightly to minimize dust.[9]
-
-
Liquid Waste :
-
Collect all liquid waste, including reaction mixtures and contaminated solvents, in a separate, compatible hazardous waste container (e.g., a polyethylene container).[8]
-
Ensure the container is equipped with a secure, vapor-tight lid.
-
Step 3: Labeling
-
Clarity is Paramount : All waste containers must be clearly and accurately labeled.
-
Required Information : The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-(2-formyl-1H-pyrrol-1-yl)benzoic acid." Avoid using abbreviations or chemical formulas.[8]
-
A list of all other components in the container (e.g., solvents like methanol, ethyl acetate).
-
An approximate percentage of each component.
-
The primary hazard(s) (e.g., "Irritant," "Toxic").
-
The date the waste was first added to the container.
-
Step 4: Storage
-
Designated Area : Store the sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area.
-
Secondary Containment : Place containers within a secondary containment tub or tray to manage potential leaks.[8]
-
Incompatibles : Ensure the storage area is away from incompatible materials.[9] Store below eye level.[8]
Step 5: Final Disposal
-
Institutional EHS : Arrange for the pickup and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[14]
-
Regulatory Compliance : Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[2][16]
Caption: Waste Disposal Workflow for 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid.
Spill Management Protocol
In the event of a spill, immediate and proper response is critical to mitigate risks.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Control Ignition Sources : If the material is in a solvent, remove all sources of ignition.[18]
-
Assess and Equip : Ensure you are wearing the appropriate PPE as outlined in Section 2 before attempting cleanup.
-
Containment and Cleanup :
-
Solid Spills : Gently sweep up the material, avoiding dust generation.[17] Place the material into a sealed bag or container for disposal as hazardous waste.[8]
-
Liquid Spills : Absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binding agent.[1] Do not use combustible materials like paper towels for large spills. Collect the absorbed material in a suitable container for disposal.
-
-
Decontamination : After the bulk of the material has been removed, decontaminate the surface with a soap and water solution.[8] Collect all cleaning materials as hazardous waste.
-
Reporting : Report the incident to your institution's EHS office, following all internal reporting procedures.
Regulatory Context
This guide provides a framework for safe handling and disposal. However, all laboratory personnel are required to follow the specific hazardous waste management policies of their institution, as well as all applicable regulations set forth by local, state, and federal authorities such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][15][16] Always consult your EHS department for specific guidance.
References
-
Benchchem. Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Laboratory Professionals. 14
-
Carl ROTH. Safety Data Sheet: Benzoic acid. 15
-
DC Fine Chemicals. Safety Data Sheet: Pyrrole. 1
-
Washington State University. Benzoic-Acid_2024-06-27.docx. 8
-
Santa Cruz Biotechnology. Pyrrole Safety Data Sheet. 2
-
Thermo Fisher Scientific. Pyrrole - SAFETY DATA SHEET. 3
-
CDH Fine Chemical. PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. 18
-
Benchchem. Proper Disposal of 3-(3-Chloro-3-butenyl)benzoic Acid: A Guide for Laboratory Professionals. 16
-
Alpha Resources. BENZOIC ACID Safety Data Sheet. 17
-
Sigma-Aldrich. SAFETY DATA SHEET. 19
-
Key Organics. Safety Data Sheet: 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid. 11
-
New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. 9
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 2-(1H-Pyrrol-1-yl)benzoic acid. 12
-
ScienceLab.com. Material Safety Data Sheet - Benzoic acid MSDS. 20
-
Fisher Scientific. SAFETY DATA SHEET: Benzoic acid. 4
-
BioShop Canada Inc. safety data sheet - benzoic acid. 13
-
Spectrum Chemical. Benzoic acid; 65-85 - SAFETY DATA SHEET. 21
-
NIST. SAFETY DATA SHEET - SRM 350c Benzoic Acid. 5
-
Redox. Safety Data Sheet Benzoic acid. 6
-
Echo Chemicals. SDS of Benzoic Acid: Important Data and Information Collected. 22
-
Chemos GmbH&Co.KG. Safety Data Sheet: benzoic acid. 7
-
Wikipedia. Formylation. 10
Sources
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Personal Protective Equipment (PPE) & Handling Guide: 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
Executive Safety Summary
Compound: 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid (CAS: 55540-44-8) Hazard Classification (Derived): Irritant (Skin/Eye/Respiratory), Potential Sensitizer.[1] Operational Status: Universal Precautions Required.
As a research intermediate, this compound often lacks a comprehensive toxicological monograph. Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) . This molecule combines a benzoic acid moiety (corrosive/irritant) with a pyrrole-2-carboxaldehyde derivative (reactive/potential sensitizer).
Critical Directive: Treat this substance as a high-potency intermediate until specific LC50/LD50 data confirms otherwise. Do not rely solely on the lack of a "Toxic" label to lower safety standards.
Hazard Identification & Risk Profile
To select the correct PPE, we must understand the "Why" behind the hazard.
| Functional Group | Associated Hazard | Physiological Impact |
| Carboxylic Acid | Acidic Corrosivity | Eye Damage: Solid organic acids can cause severe, irreversible corneal opacity if dust contacts the eye. Skin: Irritation dermatitis.[2] |
| Pyrrole Ring | Toxicity/Permeation | Systemic: Pyrroles are often lipophilic and can penetrate skin. Some derivatives are neurotoxic. |
| Aldehyde | Reactivity/Sensitization | Respiratory: Inhalation of dust may trigger sensitization (asthma-like symptoms). Contact: Potential for allergic contact dermatitis.[2] |
| Physical State | Fine Powder (Likely) | Inhalation: High risk of aerosolization during weighing. Static charge buildup is common. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed minimum OSHA 29 CFR 1910.132 standards, ensuring protection against both acute irritation and chronic sensitization.
A. Hand Protection
Standard: ASTM F739 (Permeation Resistance)
-
Solid Handling (Weighing/Transfer):
-
Primary: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).
-
Protocol: Single pair acceptable if no solvent is present. Change immediately if punctured.
-
-
Solution Phase (Synthesis/Extraction):
-
Risk: The solvent (e.g., DCM, DMF) drives the toxicant through the glove.
-
Primary: Double Gloving is mandatory.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (Extended Cuff, 5-8 mil) OR Silver Shield® (Laminate) if using permeating solvents like Chloroform/DCM.
-
-
Why? Pyrrole derivatives can act as permeation enhancers.
-
B. Eye & Face Protection
Standard: ANSI/ISEA Z87.1+ (Impact & Splash)
-
Mandatory: Chemical Splash Goggles (Indirect Vent).
-
Prohibited: Standard safety glasses with side shields are insufficient for handling acidic organic powders. Airborne dust can bypass side shields and react with ocular moisture to form a corrosive acidic solution on the cornea.
-
Face Shield: Required only during scale-up (>10g) or when handling concentrated stock solutions under pressure.
C. Respiratory Protection
Standard: OSHA 29 CFR 1910.134[1]
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (If Hood Unavailable/Maintenance):
-
Minimum: N95 (for nuisance dust).
-
Recommended: P100 HEPA Half-Face Respirator (due to potential sensitization risk of the aldehyde moiety).
-
D. Body Protection[3][4][5][6][7][8]
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends (polyester) which can melt into skin if the flammable pyrrole moiety ignites during a reaction mishap.
-
Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic.
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for PPE selection based on the operation state.
Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.
Operational Protocols
A. Weighing & Transfer (High Risk Step)
Organic acid powders are prone to static charge, causing "fly-away" dust.
-
Engineering Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.
-
Technique: Never pour from the stock bottle. Use a clean spatula to transfer small amounts to a weigh boat inside the fume hood.
-
Decontamination: Wipe the balance area with a damp paper towel (water/surfactant) immediately after use to solubilize and remove invisible acidic dust.
B. Reaction Setup
-
Addition Order: Add the solid to the solvent, not vice-versa, to prevent a "puff" of dust.
-
Temperature: Pyrrole aldehydes can degrade or polymerize.[3] Ensure the reaction vessel is vented (or under inert gas) to prevent pressure buildup if thermal decomposition occurs.
Emergency Response & Disposal
A. Exposure Response[1][4][7][8][9][10][11][12][13][14]
-
Eye Contact: Immediate irrigation is critical.[1][4][5][6] The acidic nature can cause rapid damage. Flush for 15 minutes minimum . Hold eyelids open.
-
Skin Contact: Wash with soap and water.[7][8][4][5][6] Do not use alcohol (ethanol/isopropanol) as this may increase the skin absorption of the pyrrole moiety.
B. Waste Disposal
Proper segregation is vital to prevent accidental formation of toxic gases or heat.[4]
| Waste Stream | Classification | Notes |
| Solid Waste | Hazardous Organic Solid | Label as "Acidic Organic Solid." Do not mix with strong oxidizers (e.g., permanganates) to avoid fire risk. |
| Liquid Waste | Acidic Organic Solvent | Segregate from "Basic/Caustic" waste. Mixing this acid with basic waste in a closed drum can generate heat (exotherm) and pressure. |
| Contaminated PPE | Hazardous Debris | Gloves and paper towels with visible residue must go into hazardous solid waste, not regular trash. |
C. Spill Workflow
Figure 2: Immediate response logic for spills of acidic organic intermediates.
References
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Benzoic Acid (Safety & Hazards). National Library of Medicine. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ilpi.com [ilpi.com]
- 5. home.miracosta.edu [home.miracosta.edu]
- 6. parrinst.com [parrinst.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. labbox.es [labbox.es]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
